Isatin hydrazone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-diazenyl-1H-indol-3-ol |
InChI |
InChI=1S/C8H7N3O/c9-11-8-7(12)5-3-1-2-4-6(5)10-8/h1-4,9-10,12H |
InChI-Schlüssel |
VUWSZYFGAPIFLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)N=N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of Novel Isatin Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among these, isatin hydrazones have garnered significant attention due to their versatile synthesis and potent pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth overview of the synthesis and characterization of novel isatin hydrazone derivatives, complete with experimental protocols, data presentation, and visual diagrams to facilitate understanding and further research in this promising area of drug discovery.
Synthesis of this compound Derivatives
The synthesis of isatin hydrazones is typically a straightforward and efficient process, most commonly involving the condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide derivative.[6][7] The high reactivity of the carbonyl group at the C-3 position of the isatin ring readily allows for the formation of the characteristic hydrazone linkage (-C=N-NH-).[3]
A general synthetic approach involves refluxing the isatin precursor with the desired hydrazine or hydrazide in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.[7][8] The versatility of this method allows for the introduction of a wide array of substituents on both the isatin core and the hydrazone moiety, enabling the generation of diverse chemical libraries for biological screening.[2] Modifications can be readily made at various positions of the isatin ring (e.g., N-1, C-5, C-7) to explore structure-activity relationships (SAR).[2][5]
Characterization Techniques
The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds. Characteristic signals for the hydrazone NH proton and the aromatic protons of the isatin and other appended moieties are key indicators of successful synthesis.[9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of characteristic absorption bands for N-H, C=O (lactone and amide), and C=N stretching vibrations provides evidence for the formation of the this compound scaffold.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity.[1][10]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should be in agreement with the calculated values for the proposed structure.[9][12]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including stereochemistry and solid-state conformation.[12][14]
Data Presentation: Biological Activities
The biological evaluation of this compound derivatives has revealed a wide spectrum of activities. The following tables summarize representative quantitative data from various studies, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [15] |
| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [15] |
| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [15] |
| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [15] |
| 4b | A-2780 (Ovarian) | -0.4987 (log IC50) | [9] |
| 4d | A-2780 (Ovarian) | -0.8138 (log IC50) | [9] |
| 4b | MCF-7 (Breast) | -0.1293 (log IC50) | [9] |
| 20 | A375 (Melanoma) | ~22-30 | [8] |
| 35 | HT-29 (Colon) | ~22-30 | [8] |
| 12c | ZR-75 (Breast) | 1.17 | [2] |
| 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [11] |
Table 2: Antimicrobial Activity of Novel this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3a | S. aureus | 2-4 times more active than norfloxacin | [3] |
| 3e | S. aureus (MRSA) | 2-4 times more active than norfloxacin | [3] |
| 3m | S. aureus | 2-4 times more active than norfloxacin | [3] |
| 9d | M. tuberculosis H37Rv | 0.25 | [2] |
| 9d | MDR-TB | 0.5 | [2] |
| HD6 | B. subtilis | 8 | [16] |
| HD6 | S. aureus | 8 | [16] |
| HD6 | P. aeruginosa | 128 | [16] |
Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 4j | CDK2 | 0.245 | |
| 4k | CDK2 | 0.300 | [15] |
| VIIIb | EGFR | - | [17] |
| PS9 | MtMetAP1c | 0.31 (Ki) | [10] |
| IS7 | MAO-B | 0.082 | [18] |
| Various | α-glucosidase | 3.64 ± 0.13 to 94.89 ± 0.64 | [18] |
Experimental Protocols
General Synthesis of Isatin-3-Hydrazones
This protocol describes a general method for the synthesis of isatin-3-hydrazones via condensation.
Materials:
-
Substituted Isatin (1.0 eq)
-
Substituted Hydrazide/Hydrazine (1.0 - 1.2 eq)
-
Absolute Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the substituted isatin (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted hydrazide or hydrazine (1.0 - 1.2 eq) in absolute ethanol.
-
Add the hydrazide/hydrazine solution to the isatin solution with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[7][8]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.[10]
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or vacuum oven.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure this compound derivative.
Characterization by 1H NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Acquire the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ, ppm) and coupling patterns (J, Hz) to assign the protons to the molecular structure. Key signals to identify include the NH proton of the hydrazone (often a singlet in the range of 11-14 ppm in DMSO-d6) and the aromatic protons.[10][11]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Apoptosis Signaling Pathway
References
- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Isatin Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isatin (B1672199) hydrazone compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental protocols for their synthesis and characterization, presents key quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Introduction to Isatin Hydrazones
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively utilized in the development of novel therapeutic agents. The condensation of isatin with various hydrazine (B178648) derivatives yields isatin hydrazones, which possess a characteristic azomethine group (-C=N-NH-). This structural motif is crucial for their biological activity, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis of Isatin Hydrazone Compounds
The general synthesis of isatin hydrazones involves a condensation reaction between an isatin derivative and a hydrazine or hydrazide derivative.
General Experimental Protocol for Synthesis
A typical synthetic procedure is as follows:
-
Dissolution of Reactants: Equimolar amounts of a substituted isatin and a desired hydrazine or hydrazide are dissolved in a suitable solvent, most commonly ethanol (B145695) or methanol.[1]
-
Catalyst Addition: A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture to facilitate the condensation reaction.[1]
-
Reflux: The reaction mixture is heated under reflux for a period ranging from 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the this compound product. The solid is then collected by filtration, washed with a cold solvent (such as ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetone.[2]
Core Physicochemical Properties
The physicochemical properties of isatin hydrazones are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key properties include solubility, lipophilicity, melting point, spectral characteristics, and thermal stability.
Solubility
The solubility of isatin hydrazones can vary significantly depending on the nature of the substituents on both the isatin ring and the hydrazone moiety. Generally, they exhibit limited solubility in water but are more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3] The introduction of polar groups or forming quaternary ammonium (B1175870) salts can enhance water solubility.[4]
The Shake-Flask method is a standard approach to determine the thermodynamic (equilibrium) solubility of a compound.[3]
-
Sample Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance) in a sealed vial.
-
Equilibration: The vials are agitated on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A clear aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes. The octanol (B41247)/water partition coefficient is the standard measure. For a series of isatin-hydrazones, the calculated logP values were found to be in the range of 1.79 to 3.12, indicating a generally lipophilic nature.[5]
The shake-flask method is also commonly used for the experimental determination of logP.
-
Phase Preparation: Equal volumes of 1-octanol (B28484) and water (or a buffer of specific pH) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
-
Compound Dissolution: A known amount of the this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A known volume of the solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the this compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Melting Point
The melting point of a compound is an indicator of its purity and is influenced by the crystalline structure and intermolecular forces. The melting points of this compound derivatives can vary widely depending on their specific chemical structures.
| Compound Type | Melting Point Range (°C) | Reference |
| This compound (unsubstituted) | 248-250 | [6] |
| 3-((2-Methylbenzylidene)hydrazono)indolin-2-one | 198-199 | [5] |
| 3-((3-Methylbenzylidene)hydrazono)indolin-2-one | 183-184 | [5] |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | 286–287 | [7] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | 277–778 | [7] |
| Isatin-s-triazine hydrazone derivatives | 254-297 | [8] |
Spectral Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound compounds.
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H (amine/amide) stretching | 3243 - 3122 | [9] |
| C=O (lactam carbonyl) stretching | ~1700 | [2] |
| C=O (hydrazide carbonyl) stretching | ~1666 | [2] |
| C=N (azomethine) stretching | 1625 - 1610 | [9] |
| C=C (aromatic) stretching | ~1624 | [2] |
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.
¹H NMR Spectral Data:
| Proton | Chemical Shift Range (δ, ppm) | Reference |
| NH (indole ring) | 10.86 - 11.03 | [9] |
| CH=N (azomethine) | 8.62 - 9.01 | [9] |
| Aromatic Protons | 6.55 - 8.22 | [9] |
¹³C NMR Spectral Data:
| Carbon | Chemical Shift Range (δ, ppm) | Reference |
| C=O (indole ring) | 164.65 - 165.32 | [9] |
| C=N (azomethine) | 159.12 - 164.74 | [9] |
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound compounds. TGA provides information on the decomposition temperature and mass loss as a function of temperature, while DSC can be used to determine melting points and other thermal transitions. The thermal decomposition of hydrazone derivatives often occurs in multiple stages.[10]
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., alumina).
-
Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A specific heating program is set, typically a linear ramp from room temperature to a higher temperature (e.g., 10 °C/min up to 1000 °C).
-
Data Acquisition: The instrument measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.
-
Data Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. The DSC curve reveals endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the biological signaling pathways targeted by this compound compounds.
Caption: General workflow for the synthesis and physicochemical characterization of this compound compounds.
Caption: Simplified signaling pathway showing the inhibition of CDK2 by isatin hydrazones, leading to cell cycle arrest.
Caption: Overview of receptor tyrosine kinase (RTK) signaling pathways inhibited by isatin hydrazones, affecting cell proliferation, survival, and angiogenesis.
Conclusion
Isatin hydrazones represent a promising class of compounds with significant potential in drug discovery. This guide has provided a detailed overview of their core physicochemical properties, which are essential for their rational design and development as therapeutic agents. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field. Furthermore, the visualization of their mechanism of action through the inhibition of key signaling pathways, such as those mediated by CDK2 and receptor tyrosine kinases, offers a clear understanding of their biological effects. Continued investigation into the structure-property and structure-activity relationships of isatin hydrazones will undoubtedly pave the way for the development of new and effective drugs.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy Isatin 3-hydrazone | 2365-44-8 [smolecule.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
isatin hydrazone scaffold in medicinal chemistry
An In-depth Technical Guide on the Isatin (B1672199) Hydrazone Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isatin scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for compounds with a wide array of biological activities.[1][2] When derivatized at the C3-position to form isatin hydrazones, the resulting molecules exhibit a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the isatin hydrazone scaffold, detailing its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Quantitative data from recent studies are compiled into structured tables for comparative analysis. Furthermore, detailed protocols for the synthesis and biological evaluation of these compounds are provided, alongside Graphviz diagrams illustrating key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Introduction to the this compound Scaffold
Isatin (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative whose derivatives are noted for a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-HIV properties.[1] The isatin core contains a highly reactive ketone at the C3 position, making it an ideal substrate for chemical modification.[3][5] The condensation of this ketone with various hydrazides yields isatin-3-hydrazones, a class of compounds characterized by the azomethine (-C=N-NH-) pharmacophore.[1] This hybridization of two biologically active moieties—isatin and hydrazone—often results in compounds with enhanced and diverse pharmacological profiles.[4]
The structure-activity relationship (SAR) studies of isatin hydrazones reveal that modifications at the N1 position of the isatin ring, substitutions on the aromatic ring (positions C4-C7), and the nature of the substituent attached to the hydrazone nitrogen significantly influence the biological activity.[6][7][8] This chemical tractability allows for the fine-tuning of molecules to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of isatin hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. The process involves reacting a substituted or unsubstituted isatin with a desired hydrazine (B178648) or hydrazide derivative.
General Synthetic Protocol:
-
An appropriate isatin derivative (1 mmol) is dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.
-
A slight molar excess of the selected hydrazide derivative (e.g., 1.1 mmol) is added to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) is introduced to the reaction mixture.[9]
-
The mixture is heated under reflux for a period ranging from 2 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with a cold solvent like ethanol, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent to yield the pure this compound derivative.
-
The final structure is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][10][11]
Biological Activities and Mechanistic Insights
This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Isatin hydrazones are a significant class of compounds with potent antiproliferative and cytotoxic activities against various human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis. Many derivatives act as inhibitors of crucial enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[6][12][13]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Compound 4j | 2,6-dichlorobenzylidene hydrazone | MCF7 (Breast) | 1.51 | CDK2 Inhibition[6] |
| Compound 4k | 2-chloro-6-fluorobenzylidene hydrazone | MCF7 (Breast) | 3.56 | CDK2 Inhibition[6] |
| Compound 1 | 2,6-dichlorobenzylidene hydrazone | A549 (Lung) | - | EGFR & VEGFR-2 Inhibition[13] |
| Compound 2 | 2-chloro-6-fluorobenzylidene hydrazone | A549 (Lung) | - | EGFR & VEGFR-2 Inhibition[13] |
| Compound 8 | 4-nitrobenzylidene hydrazone | A549 (Lung) | 42.43 | Cytotoxicity[14] |
| Compound 8 | 4-nitrobenzylidene hydrazone | HepG2 (Liver) | 48.43 | Cytotoxicity[14] |
IC₅₀ values for EGFR and VEGFR-2 for Compounds 1 and 2 were 0.269 µM and 0.232 µM, and 0.369 µM and 0.266 µM, respectively.[13]
Many isatin hydrazones exert their anticancer effects by inhibiting kinases that regulate the cell cycle, such as CDK2, or signaling pathways crucial for tumor growth, like those mediated by EGFR and VEGFR-2.[12][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Kinase inhibition pathway of isatin hydrazones.
Antimicrobial Activity
Isatin hydrazones have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10][15] Some derivatives have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) |
| PS9 | Pyrazole-linked, 5-Cl isatin | P. aeruginosa | 8 |
| PS9 | Pyrazole-linked, 5-Cl isatin | E. faecalis | 8 |
| PS6 | Pyrazole-linked, 5-Br isatin | B. subtilis | 8 |
| Compound 3a | Quaternary ammonium (B1175870) center | S. aureus (MRSA) | 2-4x > Norfloxacin |
| Compound 3e | Quaternary ammonium center | S. aureus (MRSA) | 2-4x > Norfloxacin |
Data for PS compounds from[16]. Data for Compound 3 series from[3].
Antiviral Activity
The isatin core is historically significant in virology, with derivatives like methisazone (B1676394) being used as prophylactic agents.[17] Modern isatin hydrazones continue to show promise as antiviral agents, with reported activity against viruses such as HIV, rhinoviruses, and coronaviruses.[17][18]
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound ID | Key Structural Features | Virus | Activity Metric | Value |
| Compound 6 | Thiosemicarbazone | HIV | EC₅₀ | 0.34 µM[18] |
| Compound 7 | Thiosemicarbazone | HIV | EC₅₀ | 2.9 µM[18] |
| Compound 17b | 5-F isatin, Schiff Base | HBV | EC₅₀ | 0.0742 µM[18] |
| Compound 11e | N-substituted isatin | SARS-CoV 3CLpro | IC₅₀ | 0.95 µM[19] |
Anti-inflammatory Activity
Isatin hydrazones have been investigated as potent anti-inflammatory agents.[20][21] Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and the reduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[22][23][24]
Table 4: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | Key Structural Features | Assay | Activity |
| Compound 19 | 5-Br, triazolyl, methoxyphenyl hydrazone | ICAM-1 Inhibition | IC₅₀ = 20 µM[20] |
| Compound VIIc | 5-Cl isatin, 2-hydroxybenzohydrazide | Carrageenan Paw Edema | 65% inhibition[22] |
| Compound VIId | 5-Br isatin, 2-hydroxybenzohydrazide | Carrageenan Paw Edema | 63% inhibition[22] |
| Compound 20 | 5-Cl isatin | NO release in BV2 microglia | Significant reduction[24] |
Key Experimental Protocols
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Caption: Logical workflow for IC₅₀ calculation from MTT assay results.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a synthetically accessible and highly versatile framework for the development of novel therapeutic agents. The extensive body of research highlights their potent and multifaceted biological activities, particularly in oncology, infectious diseases, and inflammation. The ability to systematically modify the scaffold allows for the optimization of drug-like properties and the exploration of detailed structure-activity relationships. Future research should focus on elucidating precise molecular targets, advancing lead compounds into preclinical and clinical studies, and leveraging computational tools to design next-generation isatin hydrazones with enhanced selectivity and reduced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterizations of Novel Isatin-<i>s</i>-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - ProQuest [proquest.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors | MDPI [mdpi.com]
- 17. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pkheartjournal.com [pkheartjournal.com]
- 22. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. mdpi.com [mdpi.com]
The Rising Promise of Isatin-Hydrazone Hybrids: A Technical Guide to Their Biological Potential
For Immediate Release: A comprehensive technical guide detailing the burgeoning field of isatin-hydrazone hybrids, offering a deep dive into their diverse biological activities and potential as next-generation therapeutic agents. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the synthesis, mechanism of action, and experimental evaluation of these promising compounds.
Isatin (B1672199), a versatile heterocyclic scaffold, has long been a focal point in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2][3] The molecular hybridization of isatin with a hydrazone moiety has given rise to a novel class of compounds—isatin-hydrazone hybrids—demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] This guide summarizes the current landscape of isatin-hydrazone research, with a focus on their anticancer, antimicrobial, and antiviral properties.
Core Synthesis Strategy
The synthesis of isatin-hydrazone hybrids is generally a straightforward and efficient process. The core reaction involves the condensation of an isatin derivative with a variety of hydrazides or hydrazine-containing compounds.[1][7][8] A common synthetic route begins with the reaction of isatin with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form isatin monohydrazone.[7] This intermediate is then reacted with a range of substituted aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to yield the final isatin-hydrazone hybrids.[7] This modular approach allows for the facile generation of diverse libraries of compounds with various substitutions on both the isatin core and the hydrazone side chain, enabling extensive structure-activity relationship (SAR) studies.[9][10]
A Spectrum of Biological Activities
Isatin-hydrazone hybrids have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for further drug development.
Anticancer Potential
A significant body of research has focused on the anticancer properties of isatin-hydrazone hybrids, with promising results against a multitude of cancer cell lines.[1][4][7][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[7][11][12]
Several studies have reported potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][7][13] For instance, certain N-benzyl isatin-based hydrazones have shown significant antiproliferative potential against the triple-negative MDA-MB-231 breast cancer cell line.[1] Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings of the isatin and hydrazone moieties play a crucial role in their cytotoxic efficacy.[7][10][13] For example, the presence of halogen substituents, particularly at the 2,6-position of the C-ring of isatin-hydrazones, has been associated with enhanced potency.[7]
The mechanism of anticancer action often involves the inhibition of key regulatory proteins. Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, has been identified as a target for some isatin-hydrazones.[7][13] Molecular docking studies have suggested that these compounds can act as Type II ATP competitive inhibitors, binding to the ATP-binding pocket of CDK2.[7] Furthermore, isatin-hydrazones have been found to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and FLT-3, which are pivotal in cancer cell proliferation and angiogenesis.[12]
Table 1: Anticancer Activity of Selected Isatin-Hydrazone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [7][13] |
| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [7][13] |
| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [7][13] |
| 4e | A2780 (Ovary) | 18.96 ± 2.52 | [7][13] |
| 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [1] |
| 20e | HCT-116 (Colon) | 3.67 ± 0.33 | [4] |
| 12c | ZR-75 (Breast) | 1.17 | [4] |
| Compound 8 | A549 (Lung) | 42.43 | [5] |
| Compound 14 | A549 (Lung) | 115.00 | [5] |
| Isatin-thiazole coumarin (B35378) hybrid 5 | MCF-7 (Breast) | 10.85 µg/mL | [14] |
| Isatin-thiazole coumarin hybrid 5 | MDA-MB-231 (Breast) | 14.45 µg/mL | [14] |
Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Isatin-hydrazone hybrids have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[6][9][15][16][17]
These hybrids have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 4-aminoquinoline-isatin hybrids have demonstrated potent antibacterial effects.[9] The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][9] Some isatin-pyrazole hydrazone conjugates have been identified as selective and potent inhibitors of bacterial methionine aminopeptidase (B13392206) (MetAP), an enzyme crucial for bacterial survival.[17]
Table 2: Antimicrobial Activity of Selected Isatin-Hydrazone Hybrids
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| PS9 | P. aeruginosa | 8 | [17] |
| PS9 | K. pneumoniae | 8 | [17] |
| PS9 | E. coli | 16 | [17] |
| PS9 | E. faecalis | 8 | [17] |
| PS6 | B. subtilis | 8 | [17] |
| PS6 | E. faecalis | 16 | [17] |
| PS6 | S. aureus | 16 | [17] |
| Hybrid 5g | S. aureus | 8 | [4] |
| Hybrid 5g | B. subtilis | 16 | [4] |
| Hybrid 8e | Not Specified | < 1 | [4] |
Antiviral Activity
Isatin derivatives have a history of antiviral research, and their hydrazone hybrids continue this legacy with activity reported against various viruses, including HIV and influenza.[4][18] Some isatin-sulfadimidine hybrids have shown potent activity against the swine influenza A/California/07/2009 (H1N1) virus by blocking its adsorption to host cells.[4] Additionally, isatin-lamivudine hybrids have displayed potent anti-HIV-1 activity, with some compounds showing equipotent activity to the standard drug lamivudine.[18] The mechanism of action for their anti-HIV activity is often attributed to the inhibition of reverse transcriptase.[19]
Table 3: Antiviral Activity of Selected Isatin-Hydrazone Hybrids
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 17b | HIV-1 | 0.0742 | >200 | >2100 | [18] |
| 11a | SARS-CoV 3CL Protease | 0.98 (IC50) | - | - | [4] |
| 11e | SARS-CoV 3CL Protease | 0.95 (IC50) | - | - | [4] |
| 6 | HIV | 0.34 | - | 20 | [18] |
| 7 | HIV | 2.9 | - | 30 | [18] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments commonly used to evaluate the biological potential of isatin-hydrazone hybrids.
Synthesis of Isatin-Hydrazones (General Procedure)
A typical synthesis involves a two-step process.[7]
-
Formation of Isatin Monohydrazone: A mixture of isatin (1 equivalent) and hydrazine hydrate is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield isatin monohydrazone.[7]
-
Formation of Isatin-Hydrazone Hybrids: The isatin monohydrazone (1 equivalent) is dissolved in absolute ethanol, and a catalytic amount of glacial acetic acid is added. A substituted aryl aldehyde or ketone (1.1 equivalents) is then added, and the mixture is refluxed.[7] After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[20][21][22]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Isatin-hydrazone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[22]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin-hydrazone compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[21] Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Isatin-hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drug (positive control)
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the isatin-hydrazone compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental setups involved in the study of isatin-hydrazone hybrids, the following diagrams have been generated.
References
- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 13. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Isatin Hydrazone Derivatives: Privileged Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged structures" – molecular frameworks capable of interacting with multiple biological targets – has emerged as a highly effective strategy. Among these, isatin (B1672199) hydrazone derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of isatin hydrazones, detailing their synthesis, diverse biological applications, underlying mechanisms of action, and the experimental protocols used for their evaluation.
The Isatin Hydrazone Scaffold: A Privileged Core
Isatin (1H-indole-2,3-dione), a naturally occurring and synthetically versatile heterocyclic compound, serves as the foundational building block for this class of molecules.[1][2] The fusion of an indole (B1671886) ring with a dicarbonyl moiety at positions 2 and 3 imparts a unique reactivity profile. The key structural feature of isatin hydrazones arises from the condensation of the C3-carbonyl group of the isatin core with a hydrazine (B178648) derivative. This reaction forms the characteristic hydrazone (C=N-NH-) linkage, a stable and versatile pharmacophore.[3][4]
The "privileged" nature of the this compound scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries. Modifications can be introduced at:
-
The isatin nitrogen (N1): Alkylation, arylation, or acylation at this position can significantly influence the lipophilicity and pharmacokinetic properties of the molecule.
-
The isatin aromatic ring (positions 4, 5, 6, and 7): Introduction of various substituents, such as halogens, nitro groups, or alkyl groups, can modulate the electronic properties and binding affinities of the derivatives.
-
The hydrazone moiety: The terminal nitrogen of the hydrazone can be substituted with a wide array of aromatic, heterocyclic, or aliphatic groups, leading to a vast diversity of structures with distinct biological profiles.
This structural versatility allows for the fine-tuning of the physicochemical and pharmacological properties of this compound derivatives, enabling their interaction with a wide range of biological targets.
Synthesis of this compound Derivatives
The synthesis of isatin hydrazones is typically a straightforward and high-yielding process, most commonly involving the acid-catalyzed condensation of an isatin derivative with a suitable hydrazine or hydrazide.
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Synthesis of Isatin Hydrazones
This protocol provides a general procedure for the synthesis of this compound derivatives. Specific reaction times and purification methods may vary depending on the specific reactants used.
Materials:
-
Isatin or substituted isatin (1.0 eq)
-
Hydrazine or substituted hydrazide (1.0-1.2 eq)
-
Absolute Ethanol or Methanol (B129727)
-
Glacial Acetic Acid (catalytic amount, typically 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol, DMF/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1.0 eq) in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Reagents: To this solution, add the corresponding hydrazine or hydrazide derivative (1.0-1.2 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The precipitated product is then collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or a DMF/water mixture) to yield the pure this compound derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
This compound derivatives have been extensively investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isatin hydrazones. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, including breast, colon, lung, and leukemia.
Mechanism of Action: The anticancer effects of isatin hydrazones are often multi-faceted and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many isatin hydrazones act as inhibitors of various protein kinases, which are often dysregulated in cancer. Key targets include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5]
-
Receptor Tyrosine Kinases (RTKs): Isatin hydrazones have been shown to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of these pathways disrupts downstream signaling cascades involved in cell growth, proliferation, and angiogenesis.
-
Figure 2: Simplified diagram of EGFR and VEGFR-2 inhibition by this compound derivatives.
-
Induction of Apoptosis: Isatin hydrazones can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins. These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., caspase-3 and -9) and subsequent cell death.[8][9]
Figure 3: Proposed mechanism of apoptosis induction by this compound derivatives.
Quantitative Anticancer Activity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [4][5] |
| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [4][5] |
| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | [4][5] |
| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [4][5] |
| Compound 8 | A549 (Lung) | 42.43 | [10] |
| Compound 8 | HepG2 (Liver) | 48.43 | [10] |
| VIIIb | MCF-7 (Breast) | 7.9 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Isatin hydrazones have demonstrated significant activity against a broad spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Mechanism of Action: The antimicrobial mechanism of isatin hydrazones can involve the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets.
-
Enzyme Inhibition:
-
Methionine Aminopeptidase (MetAP): Some isatin-pyrazole hydrazones have been identified as potent and selective inhibitors of bacterial MetAP, an enzyme crucial for bacterial protein maturation.[3][4][7]
-
DNA Gyrase: Isatin derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair, leading to bacterial cell death.[12][13]
-
Figure 4: Potential antimicrobial mechanisms of action for this compound derivatives.
Quantitative Antimicrobial Activity Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PS9 | E. coli | 16 | [4][14] |
| PS9 | P. aeruginosa | 8 | [4][14] |
| PS9 | S. aureus | 32 | [4][14] |
| PS6 | S. aureus | 16 | [4][14] |
| PS6 | B. subtilis | 8 | [4][14] |
| Compound 1 | S. aureus | 106 | [10] |
| Compound 2 | S. aureus | 204 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Anticonvulsant Activity
Several this compound derivatives have been reported to possess significant anticonvulsant properties, showing efficacy in preclinical models of epilepsy.
Mechanism of Action: The exact anticonvulsant mechanism of isatin hydrazones is not fully elucidated, but evidence suggests a potential modulation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic activity can reduce neuronal excitability and suppress seizures. Some studies have shown that active isatin derivatives can increase the levels of GABA in the brain.[15]
Figure 5: Postulated anticonvulsant mechanism of this compound derivatives.
Quantitative Anticonvulsant Activity Data:
The following table shows the median effective dose (ED50) of an exemplary this compound derivative in preclinical seizure models.
| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |
| Compound 10 | MET | 53.61 | [1] |
Experimental Protocols: MES and PTZ Seizure Tests
The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus (for MES test)
-
Pentylenetetrazole (PTZ) solution
-
This compound derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure (MES Test):
-
Animal Dosing: Administer the this compound derivative or vehicle to groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Seizure: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.
-
ED50 Determination: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.
Procedure (PTZ Test):
-
Animal Dosing: Administer the this compound derivative or vehicle to groups of animals.
-
Induction of Seizure: At the time of peak effect of the drug, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures. The absence of clonic seizures for a specified duration is considered protection.
-
ED50 Determination: The ED50 (the dose that protects 50% of the animals from clonic seizures) is calculated.
Anti-inflammatory Activity
Isatin hydrazones have also been investigated for their anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[16][17][18]
Quantitative Anti-inflammatory Activity Data:
The following table includes IC50 values for COX inhibition by selected this compound derivatives.
| Compound ID | Enzyme | IC50 (nM) | Reference |
| 5h | COX-2 | 50-90 | [19] |
| 5j | COX-2 | 50-90 | [19] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production)
-
Microplate reader
Procedure:
-
Enzyme Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the this compound derivative or a known COX inhibitor (e.g., celecoxib) in the assay buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specific time at a controlled temperature to allow for the production of prostaglandins.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antiviral Activity
Certain this compound derivatives have shown promising activity against various viruses, including the Human Immunodeficiency Virus (HIV).
Mechanism of Action: A key target for anti-HIV drugs is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the viral genome. Some isatin hydrazones have been found to inhibit HIV-1 reverse transcriptase.[11][20]
Quantitative Antiviral Activity Data:
The following table presents the half-maximal effective concentration (EC50) values of some isatin derivatives against HIV.
| Compound ID | Virus | EC50 (µg/mL) | Reference |
| 1a | HIV-1 | 11.3 | [21] |
| 1b | HIV-1 | 13.9 | [21] |
| 9 | HIV | 12.1 | [20] |
Experimental Protocol: HIV-1 Reverse Transcriptase Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., DIG-dUTP and biotin-dUTP)
-
Streptavidin-coated microplate
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., ABTS)
-
This compound derivatives
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the poly(A) template, oligo(dT) primer, labeled dNTPs, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the HIV-1 reverse transcriptase to initiate the reaction.
-
Incubation: Incubate the mixture to allow for the synthesis of the labeled DNA.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Then, add the anti-DIG-POD antibody to bind to the digoxigenin-labeled DNA.
-
Color Development: Add the peroxidase substrate and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated, and the EC50 value is determined.
Conclusion
This compound derivatives represent a highly versatile and privileged scaffold in drug discovery. Their straightforward synthesis, coupled with the vast potential for structural diversification, has led to the identification of compounds with a wide array of potent biological activities. The ability of these derivatives to interact with multiple biological targets, including kinases, microbial enzymes, and neurotransmitter systems, underscores their therapeutic potential for a range of diseases, from cancer and infectious diseases to neurological disorders and inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this compound-based therapeutics. As our understanding of the complex mechanisms of action of these compounds continues to grow, so too will the opportunities to design and synthesize novel this compound derivatives with enhanced potency, selectivity, and clinical utility.
References
- 1. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HIV-1 Reverse Transcriptase Structure with RNase H Inhibitor Dihydroxy Benzoyl Naphthyl Hydrazone Bound at a Novel Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of isatin semicarbazones as novel anticonvulsants--role of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.aalto.fi [research.aalto.fi]
- 18. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-HIV and antitubercular activities of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Methodologies for Isatin Hydrazones: A Technical Guide for Drug Discovery Professionals
Introduction: Isatin (B1672199) (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, isatin hydrazones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth review of the synthetic methodologies for preparing isatin hydrazones, offering a valuable resource for researchers, scientists, and drug development professionals. The guide details various synthetic routes, presents quantitative data in a comparative format, provides explicit experimental protocols for key reactions, and visualizes synthetic workflows and relevant biological signaling pathways.
Synthetic Methodologies for Isatin Hydrazones
The synthesis of isatin hydrazones is primarily achieved through the condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide derivative. This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance.
Conventional Synthesis via Acid-Catalyzed Condensation
The most common and straightforward method for synthesizing isatin hydrazones involves the reaction of an isatin with a hydrazine or hydrazide in a suitable solvent, typically in the presence of a catalytic amount of acid, such as glacial acetic acid.[1][2][3] The reaction mixture is usually heated under reflux to drive the condensation.
Experimental Protocol: General Procedure for Acid-Catalyzed Condensation
-
To a solution of the appropriate isatin (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695), methanol), add the corresponding hydrazine or hydrazide derivative (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF/water).[4]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained popularity as an efficient method for accelerating reaction rates and improving yields.[5][6] This technique has been successfully applied to the synthesis of isatin hydrazones, significantly reducing reaction times from hours to minutes compared to conventional heating methods.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of Isatin-3-Hydrazone
-
In a microwave-safe vessel, combine isatin (1.0 eq.) and hydrazine hydrate (B1144303) (1.5 eq.) in a minimal amount of a high-boiling solvent like ethylene (B1197577) glycol.[7]
-
Irradiate the mixture in a microwave synthesizer at a specified power (e.g., 140-500 W) for a short duration (e.g., 30 seconds to 2 minutes).[7][8]
-
After irradiation, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by filtration, washed with a suitable solvent, and dried.
Ultrasound-Assisted Synthesis
The use of ultrasound irradiation is another green and efficient technique for the synthesis of isatin hydrazones. Sonication can enhance the reaction rate and yield by providing the necessary activation energy through acoustic cavitation. This method often leads to shorter reaction times and milder reaction conditions.[9][10][11]
Experimental Protocol: Ultrasound-Assisted Synthesis of Isatin Hydrazones
-
In a suitable reaction vessel, suspend the isatin (1.0 eq.) and the hydrazine or hydrazide derivative (1.0-1.2 eq.) in a solvent such as ethanol.
-
Place the vessel in an ultrasonic bath and irradiate the mixture at a specific frequency and power.
-
Monitor the reaction by TLC until completion. Reaction times are typically in the range of a few minutes.[9][10]
-
Work-up the reaction mixture as described in the conventional method to isolate the pure product.
Comparison of Synthetic Methodologies
The choice of synthetic methodology often depends on factors such as the desired reaction time, yield, and the availability of specialized equipment. The following table summarizes the quantitative data for different synthetic approaches to provide a basis for comparison.
| Methodology | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Conventional Heating | Acetic Acid/Ethanol | Reflux | 1-4 h | 75-98% | [3] |
| Conventional Heating | Acetic Acid/Methanol | 65 °C | 15-20 min | 58-96% | [4][12] |
| Conventional Heating | None/Dry Benzene | Reflux | 2 h | Not specified | [1][2] |
| Microwave-Assisted | None/Ethylene Glycol | Not specified | 30 sec | Not specified | [6][7] |
| Microwave-Assisted | None/Methanol | Not specified | 1 min | 90% | [8] |
| Microwave-Assisted | Acetic Acid/Ethanol | Not specified | 2 min | High | [13] |
| Ultrasound-Assisted | Acetic Acid/tert-Butanol/Water | Room Temp. | 5 min | 78-98% | [9][10] |
| Ultrasound-Assisted | None/Ethanol | Not specified | 30 min | 90% | [11] |
Visualizing Synthetic Workflows
The general synthetic strategies for producing isatin hydrazones can be visualized as logical workflows. Below are diagrams generated using the DOT language to illustrate these processes.
Biological Activities and Signaling Pathways
Isatin hydrazones have been extensively studied for their potential as therapeutic agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.
Anticancer Activity: Inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs)
Many isatin hydrazones exhibit potent anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[14][15][16][17][18][19][20]
EGFR Signaling Pathway: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[1][5] Aberrant activation of this pathway is a hallmark of many cancers. Isatin hydrazones can act as EGFR inhibitors, blocking the downstream signaling cascade.
CDK2 and Cell Cycle Regulation: CDKs are key regulators of the cell cycle.[7][10][13] CDK2, in particular, is essential for the G1/S phase transition.[17][19][20] Isatin hydrazones can inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotective Activity: Inhibition of Monoamine Oxidase B (MAO-B)
Certain isatin hydrazones have shown potential as neuroprotective agents through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1][4][16] Overactivity of MAO-B is associated with neurodegenerative diseases such as Parkinson's disease.
Antimicrobial Activity: Inhibition of Bacterial Methionine Aminopeptidase (B13392206) (MetAP)
Isatin hydrazones have also demonstrated promising antibacterial activity. One of their proposed mechanisms of action is the inhibition of bacterial methionine aminopeptidase (MetAP), an essential enzyme for bacterial survival that is responsible for cleaving the N-terminal methionine from newly synthesized proteins.[11][15][17]
Conclusion
This technical guide has provided a comprehensive overview of the synthetic methodologies for isatin hydrazones, highlighting conventional, microwave-assisted, and ultrasound-assisted approaches. The tabulated quantitative data and detailed experimental protocols offer practical guidance for the synthesis of these valuable compounds. Furthermore, the visualization of key signaling pathways modulated by isatin hydrazones underscores their therapeutic potential and provides a foundation for the rational design of new and more potent derivatives. As research in this area continues to evolve, isatin hydrazones are poised to remain a significant scaffold in the development of novel therapeutics for a range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoamine oxidase - Wikipedia [en.wikipedia.org]
The Isatin Hydrazone Pharmacophore: A Technical Guide to its Fundamental Chemistry and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The isatin (B1672199) hydrazone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have positioned it as a privileged pharmacophore in drug discovery. This technical guide delves into the fundamental chemistry of isatin hydrazones, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the experimental protocols pivotal to their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
Synthesis of Isatin Hydrazone Derivatives
The synthesis of isatin hydrazones is typically achieved through a straightforward condensation reaction between an isatin derivative and a hydrazine (B178648) or hydrazide derivative.[1][2][3][4] This reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction.[1][3][5] The reaction mixture is usually heated under reflux for a period ranging from a few hours to overnight.[2][3][5]
General Synthetic Protocol:
A general method for the synthesis of isatin hydrazones involves the following steps:
-
Dissolution: Isatin (or a substituted isatin) and the desired hydrazine or hydrazide are dissolved in a suitable solvent, most commonly ethanol or methanol.[1][2][3]
-
Catalysis: A catalytic amount of glacial acetic acid is added to the reaction mixture.[1][3][5]
-
Reaction: The mixture is heated under reflux for a specified period, typically ranging from 2 to 12 hours.[2][3][5]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol or acetone, to yield the pure this compound derivative.[2]
The versatility of this synthetic route allows for the introduction of a wide array of substituents on both the isatin core and the hydrazone moiety, enabling the generation of large libraries of compounds for biological screening.
A visual representation of the general synthetic workflow is provided below.
Spectroscopic Characterization
The structural elucidation of newly synthesized isatin hydrazones relies on a combination of spectroscopic techniques. These methods provide crucial information about the molecular framework and the presence of key functional groups.
-
Infrared (IR) Spectroscopy: IR spectra are instrumental in confirming the formation of the hydrazone linkage. Characteristic absorption bands include the N-H stretching of the indole (B1671886) ring (around 3122-3243 cm⁻¹), the C=O stretching of the lactam ring (around 1721-1760 cm⁻¹), and the C=N stretching of the azomethine group (around 1610-1625 cm⁻¹).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the molecule. In ¹H NMR spectra, the NH proton of the indole ring typically appears as a singlet between δ 10.86 and 11.03 ppm, while the azomethine proton (CH=N) resonates as a singlet in the range of δ 8.62-9.01 ppm.[6][7] ¹³C NMR spectra show characteristic signals for the carbonyl carbons and the azomethine carbon.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through the observation of the molecular ion peak.[2][3]
Biological Activities and Structure-Activity Relationships (SAR)
Isatin hydrazones exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][8][9][10][11] The biological potency of these compounds is highly dependent on the nature and position of substituents on the isatin ring and the aromatic ring of the hydrazone moiety.
Anticancer Activity
Isatin hydrazones have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[1][3][4][6][10]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution on the Isatin Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), at the C5 position of the isatin ring has been shown to enhance anticancer activity.[3]
-
Substitution on the Hydrazone Moiety: The nature of the substituent on the aromatic ring attached to the hydrazone nitrogen plays a crucial role. Halogen substitutions, particularly at the 2 and 6 positions of the phenyl ring, are often associated with potent cytotoxicity.[3] For instance, compounds with 2,6-dichlorobenzylidene or 2-chloro-6-fluorobenzylidene moieties have shown excellent activity against human breast adenocarcinoma (MCF-7) cells.[1] The presence of a nitro group at the para-position of the benzylidene ring has also been found to be favorable for activity against lung (A549) and liver (HepG2) cancer cell lines.[6]
-
Bis-isatin Hydrazones: Dimeric structures, or bis(hydrazone-isatins), have been reported to be more active than their corresponding monomeric analogues.[1]
The mechanism of anticancer action for many isatin hydrazones involves the inhibition of key cellular targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3][10] For example, certain isatin hydrazones have been identified as potent inhibitors of CDK2.[3]
The general workflow for evaluating the in vitro anticancer activity of isatin hydrazones is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Study of Novel 1-Benzylated Water-Soluble Isatin-3-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Early-Stage Investigation of Isatin Hydrazone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, particularly isatin hydrazones, represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] The inherent reactivity of the isatin core allows for diverse chemical modifications, leading to the generation of extensive compound libraries with potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the early-stage investigation of isatin hydrazone bioactivity, focusing on their anticancer, antimicrobial, and antiviral properties. It offers a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.
Bioactivity of Isatin Hydrazones: Quantitative Data
The following tables summarize the reported in vitro bioactivity of various this compound derivatives against different cancer cell lines, bacterial strains, and viruses. This data provides a comparative overview of the potency of these compounds and highlights key structure-activity relationships.
Anticancer Activity
Isatin hydrazones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2][5][6][7][8][9][10][11] The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and signal transduction.[2][6][8]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-triazole hydrazones | Breast Cancer, Hepatocellular Carcinoma | - | [2] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | [2] |
| Isatin-hydrazone 4j | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | [6] |
| Isatin-hydrazone 4k | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | [6] |
| Isatin-hydrazone 4e | MCF7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | [6] |
| Isatin-hydrazone 4e | A2780 (Ovary Adenocarcinoma) | 18.96 ± 2.52 | [6] |
| N-benzyl this compound 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 15.8 ± 0.6 | [7] |
| Isatin-indole hybrid 17 | ZR-75 (Breast Carcinoma) | 0.74 | [8] |
| Isatin-indole hybrid 17 | HT-29 (Colon Carcinoma) | 2.02 | [8] |
| Isatin-indole hybrid 17 | A-549 (Lung Carcinoma) | 0.76 | [8] |
| Isatin-hydrazone hybrid 133 | A549 (Lung Cancer) | 5.32 | [8] |
| Isatin-hydrazone hybrid 133 | PC3 (Prostate Cancer) | 35.1 | [8] |
| Isatin-hydrazone hybrid 133 | MCF-7 (Breast Cancer) | 4.86 | [8] |
| Thiazole Tagged this compound Vd | HBL-100 | 246.53 | [12] |
| Thiazole Tagged this compound Vh | HeLa | 247.29 | [12] |
| Fluorinated isatin-hydrazone 8 | A549 (Lung Cancer) | 42.43 | [10][13] |
| Fluorinated isatin-hydrazone 8 | HepG2 (Liver Cancer) | 48.43 | [10][13] |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one (1) | - | CDK2 IC50: 0.245, EGFR IC50: 0.269, VEGFR-2 IC50: 0.232 | [14][15] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one (2) | - | CDK2 IC50: 0.300, EGFR IC50: 0.369, VEGFR-2 IC50: 0.266 | [14][15] |
Antimicrobial Activity
The antimicrobial potential of isatin hydrazones has been explored against various Gram-positive and Gram-negative bacteria.[1][3][16][17][18][19][20][21] The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-pyrazole hydrazone PS9 | P. aeruginosa | 8 | [17] |
| Isatin-pyrazole hydrazone PS9 | K. pneumoniae | 8 | [17] |
| Isatin-pyrazole hydrazone PS9 | E. coli | 16 | [17] |
| Isatin-pyrazole hydrazone PS9 | E. faecalis | 8 | [17] |
| Isatin-pyrazole hydrazone PS9 | S. aureus | 32 | [17] |
| Isatin-pyrazole hydrazone PS9 | B. subtilis | 32 | [17] |
| Isatin-pyrazole hydrazone PS6 | B. subtilis | 8 | [17] |
| Isatin-pyrazole hydrazone PS6 | E. faecalis | 16 | [17] |
| Isatin-pyrazole hydrazone PS6 | S. aureus | 16 | [17] |
| Isatin derivative 1 | S. aureus | 106 | [18] |
| Isatin derivative 2 | S. aureus | 204 | [18] |
| 3-(4-bromo phenylimino)-5-nitro-1,3-dihydro-indol-3-one (13) | Various | - | [19] |
| 1-Diphenyl amino-methyl-3-(4-bromo phenylimino)-1,3-dihydro-indol-3-one (30) | Various | - | [19] |
Antiviral Activity
Isatin derivatives have a long history of investigation as antiviral agents, with some showing promising activity against a variety of viruses.[22][23][24]
| Compound/Derivative | Virus | EC50 (µM) | SI | Reference |
| Isatin β-thiosemicarbazone 6 | HIV | 0.34 | 20 | [23] |
| Isatin β-thiosemicarbazone 7 | HIV | 2.9 | 30 | [23] |
| Isatin-fluoroquinolone hybrid 17b | HIV-1 | 0.0742 | >2100 | [23] |
| Isatin derivative SPIII-5H | HCV | 17 µg/mL | - | [24] |
| Isatin derivative SPIII-Br | HCV | 19 µg/mL | - | [24] |
| Isatin derivative SPIII-5F | HCV | - | 7 | [24] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro bioactivity assays commonly employed in the early-stage investigation of isatin hydrazones.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8][19][21]
Materials:
-
This compound compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][11][14][20][25]
Materials:
-
This compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Compound Preparation: Dissolve the this compound compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls: Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[10][26][27][28][29]
Materials:
-
This compound compounds
-
Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)
-
Susceptible host cell line (e.g., Vero cells)
-
Cell culture medium (e.g., MEM)
-
Semi-solid overlay medium (e.g., medium with methylcellulose (B11928114) or agarose)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound compounds. In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution. Also, prepare a virus control (virus with medium, no compound) and a cell control (medium only).
-
Infection: Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: After the adsorption period, remove the inoculum and add the semi-solid overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution. The viable cells will be stained, while the areas of cell death due to viral lysis (plaques) will appear as clear zones.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isatin hydrazones and a general workflow for their bioactivity screening.
Signaling Pathways
Isatin hydrazones have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by isatin hydrazones.
Caption: Inhibition of the CDK2/Cyclin E pathway by isatin hydrazones.
Experimental Workflow
The following diagram outlines a general workflow for the early-stage bioactivity screening of newly synthesized this compound derivatives.
Caption: General workflow for bioactivity screening of isatin hydrazones.
Conclusion
Isatin hydrazones continue to be a rich source of biologically active compounds with significant potential for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers initiating or advancing their investigations into this promising class of molecules. The diverse biological activities, coupled with the synthetic tractability of the isatin scaffold, underscore the importance of continued exploration and optimization of this compound derivatives as potential drug candidates. Future work should focus on elucidating detailed mechanisms of action, exploring in vivo efficacy, and optimizing pharmacokinetic and toxicological profiles.
References
- 1. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. protocols.io [protocols.io]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Structural Elucidation of Novel Isatin Hydrazone Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of new isatin (B1672199) hydrazone analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document outlines the key methodologies for their synthesis and characterization, presents spectroscopic and crystallographic data in a structured format, and visualizes relevant biological pathways to aid in drug development efforts.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The derivatization of the isatin core, particularly at the C3-position with a hydrazone linkage, has proven to be a fruitful strategy for the development of novel therapeutic agents. The resulting isatin hydrazone analogues exhibit diverse pharmacological profiles, which are intrinsically linked to their three-dimensional structures and electronic properties. Therefore, the precise structural elucidation of these new chemical entities is paramount for understanding their mechanism of action, establishing structure-activity relationships (SAR), and guiding further drug design and optimization.
This guide details the multifaceted approach to characterizing these molecules, combining spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling.
Experimental Protocols
The synthesis of this compound analogues generally proceeds via a condensation reaction between a substituted isatin and a suitable hydrazide derivative. The following protocols are generalized from various reported procedures.[1][2][3][4][5]
General Synthesis of this compound Analogues
A typical synthetic workflow for the preparation of this compound analogues is depicted below.
Caption: General workflow for the synthesis and purification of this compound analogues.
Materials:
-
Substituted Isatin (1.0 eq)
-
Appropriate Hydrazide (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
-
To a solution of the substituted isatin in the chosen solvent, the corresponding hydrazide is added.
-
A catalytic amount of glacial acetic acid is then added to the reaction mixture.
-
The mixture is refluxed for a period ranging from 30 minutes to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried.
-
Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water).[4]
Characterization Methods
The structural integrity and purity of the synthesized compounds are confirmed using a combination of the following analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., HETCOR, HMBC) are used to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the compounds.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, including stereochemistry and conformation.
Data Presentation
The structural elucidation of new this compound analogues relies on the careful analysis of quantitative data obtained from various spectroscopic and crystallographic techniques.
Spectroscopic Data
The following tables summarize typical spectroscopic data for a representative this compound analogue.
Table 1: FTIR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amide/Indole) | 3291 - 3122 |
| C=O (Isatin Lactam) | 1760 - 1721 |
| C=O (Hydrazone Amide) | ~1678 |
| C=N (Azomethine) | 1625 - 1581 |
| C=C (Aromatic) | 1488 - 1412 |
Data compiled from references[1][3][5].
Table 2: ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| NH (Indole) | 10.86 - 11.26 | Singlet |
| NH (Hydrazone) | 12.32 - 14.07 | Singlet |
| CH (Azomethine) | 8.62 - 9.01 | Singlet |
| Aromatic Protons | 6.88 - 8.31 | Multiplet |
Data compiled from references[5][6].
Table 3: ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Isatin Lactam) | 162.6 - 165.02 |
| C=O (Hydrazone Amide) | 158.73 - 160.23 |
| C=N (Azomethine) | 135.0 - 140.0 |
| Aromatic Carbons | 106.8 - 159.2 |
Data compiled from references[5][6].
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of structure. An example of crystallographic data for an isatin-s-triazine hydrazone derivative is presented below.[5]
Table 4: Example Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 100.904(4) |
| β (°) | 107.959(4) |
| γ (°) | 109.638(6) |
Signaling Pathways and Mechanisms of Action
This compound analogues have been shown to interact with various biological targets, thereby modulating key signaling pathways implicated in diseases such as cancer and bacterial infections.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several isatin hydrazones exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. These receptors are crucial for cell proliferation, survival, and angiogenesis. Inhibition of RTK signaling can block downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6][7][8][9][10]
Caption: Inhibition of the RTK signaling pathway by this compound analogues.
Modulation of Cyclin-Dependent Kinase 2 (CDK2) Activity
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers. Certain isatin hydrazones have been identified as inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]
Caption: Mechanism of CDK2 inhibition by isatin hydrazones leading to cell cycle arrest.
Inhibition of Bacterial Methionine Aminopeptidase (B13392206) (MetAP)
Methionine aminopeptidases are essential enzymes for bacterial survival, making them attractive targets for novel antibacterial agents. Isatin-pyrazole hydrazone conjugates have shown potent and selective inhibitory activity against bacterial MetAPs, highlighting their potential as a new class of antibiotics.[15][16][17][18][19][20]
Caption: Inhibition of bacterial MetAP by this compound analogues disrupts protein maturation.
Conclusion
The structural elucidation of new this compound analogues is a critical step in the development of novel therapeutics. The combination of robust synthetic protocols and comprehensive characterization using spectroscopic and crystallographic methods provides a solid foundation for understanding their chemical nature. Furthermore, elucidating their interactions with key biological targets and signaling pathways is essential for advancing these promising compounds through the drug discovery and development pipeline. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 4. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.lunenfeld.ca [research.lunenfeld.ca]
- 14. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Metal-mediated inhibition is a viable approach for inhibiting cellular methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of isatin (B1672199) hydrazones, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline the synthetic procedures, present key quantitative data for a range of derivatives, and illustrate the experimental workflow.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds. Isatin hydrazones, formed by the condensation of isatin with various hydrazine (B178648) derivatives, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The synthetic route is generally straightforward, involving the reaction of an appropriate isatin with a hydrazine derivative, often catalyzed by a weak acid.
Data Presentation
The following table summarizes the reaction yields and melting points for a selection of synthesized isatin hydrazone derivatives as reported in the literature. This data is crucial for researchers to compare the efficiency of different synthetic routes and to characterize the resulting compounds.
| Compound ID | Substituent on Isatin Ring | Hydrazide/Hydrazine Used | Yield (%) | Melting Point (°C) | Reference |
| 6a | H | s-triazine hydrazine | 94 | 254–256 | [1] |
| 6b | 5-Fluoro | s-triazine hydrazine | 93 | 276–278 | [1] |
| 6c | 5-Chloro | s-triazine hydrazine | 99 | 291–293 | [1] |
| 6d | 5-Bromo | s-triazine hydrazine | 92 | 290–291 | [1] |
| 6e | 5-Methyl | s-triazine hydrazine | 77 | 296–297 | [1] |
| IVa | H | N,N-dimethylaminoacetyl hydrazide | 72 | 201 | [4] |
| IVb | H | N,N-diethylaminoacetyl hydrazide | 65 | 175 | [4] |
| 12 | H | 3-(phenylamino)propanehydrazide | 58-96 | 208-209 | [5] |
| 16 | H | 3-((4-bromophenyl)amino)propanehydrazide | 73 | 218-219 | [5] |
| 4j | H | 2,6-dichlorobenzaldehyde | 75-98 | Not Specified | [6] |
| 4k | H | 2-chloro-6-fluorobenzaldehyde | 75-98 | Not Specified | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of isatin hydrazones. The following procedure is a generalized method adapted from several published reports.[1][5][6][7][8]
Materials:
-
Substituted or unsubstituted isatin
-
Hydrazine hydrate (B1144303) or a substituted hydrazine/hydrazide
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Isatin: In a round-bottom flask, dissolve the desired isatin (1 equivalent) in absolute ethanol. The volume of ethanol should be sufficient to fully dissolve the isatin upon gentle heating.
-
Addition of Hydrazine: To the isatin solution, add the corresponding hydrazine derivative (1 to 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2 to 4 hours.[1][7]
-
Crystallization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.
-
Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound product, either air-dried or in a desiccator.
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[1][9][10]
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis and potential mechanistic pathways of isatin hydrazones.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential signaling pathways modulated by isatin hydrazones.
References
- 1. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. biomedres.us [biomedres.us]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isatin Hydrazones in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (B1672199) (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Among these, isatin hydrazones have emerged as a particularly promising class of compounds in anticancer research. This is attributed to their synthetic accessibility, structural versatility, and their ability to target multiple oncogenic pathways.[3] By hybridizing the isatin core with various pharmacophoric moieties through a hydrazone linkage (–C=N-NH–), researchers have developed potent anticancer agents with activities against a broad spectrum of cancer cell lines, including those resistant to conventional therapies.[2][4] Several isatin-based drugs, such as Sunitinib, have already received FDA approval for treating various cancers, underscoring the clinical potential of this scaffold.[5]
These application notes provide an overview of the mechanisms of action, quantitative data on their efficacy, and detailed protocols for the synthesis and biological evaluation of isatin hydrazones as potential anticancer therapeutics.
Mechanism of Action
Isatin hydrazones exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a key advantage in overcoming drug resistance. Key mechanisms include:
-
Kinase Inhibition: A primary mode of action for many isatin hydrazones is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3] These include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase-3 (FLT-3).[2][6] Inhibition of these pathways disrupts downstream signaling cascades like MAPK and PI3K/AKT, which are often dysregulated in cancer.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK2, which is a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, typically at the G2/M phase.[7][8]
-
-
Induction of Apoptosis: Isatin hydrazones are potent inducers of programmed cell death (apoptosis) in cancer cells.[2][5] This is often achieved through:
-
Mitochondrial-Mediated Pathway: They can cause dissipation of the mitochondrial membrane potential and stimulate the production of reactive oxygen species (ROS).[5][8]
-
Caspase Activation: They trigger the activation of caspase cascades (e.g., caspase-3 and caspase-9) and modulate the expression of Bcl-2 family proteins, leading to the execution of apoptosis.[2][9]
-
-
Tubulin Polymerization Inhibition: Some isatin hydrazone derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][3] This disruption of the cytoskeleton arrests cells in mitosis and ultimately leads to apoptotic cell death.
-
Other Mechanisms: Research has also pointed to other potential mechanisms, such as the inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4) and topoisomerase II.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of isatin hydrazones is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the cytotoxic activities of selected this compound derivatives from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 15.8 ± 0.6 | [1] |
| Compound 70 | HT-29 (Colon Cancer) | 1.61 | [2] |
| Compound 70 | MKN-45 (Gastric Cancer) | 1.92 | [2] |
| Compound 4j | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | [7] |
| Compound 4k | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | [7] |
| Compound 4e | MCF7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | [7] |
| Compound 4e | A2780 (Ovarian Adenocarcinoma) | 18.96 ± 2.52 | [7] |
| Compound 16 | MCF-7 (Breast Cancer) | 6.22 | [8] |
| Compound 16 | MDA-MB-435s (Melanoma) | 9.94 | [8] |
| Compound 16 | HepG2 (Liver Cancer) | 8.14 | [8] |
| Compound 8 | A549 (Lung Cancer) | 42.43 | [10][11] |
| Compound 14 | A549 (Lung Cancer) | 115.00 | [10][11] |
| Compound 1 | EGFR Kinase Inhibition | 0.269 | [6][12] |
| Compound 1 | VEGFR-2 Kinase Inhibition | 0.232 | [6][12] |
| Compound 2 | EGFR Kinase Inhibition | 0.369 | [6][12] |
| Compound 2 | VEGFR-2 Kinase Inhibition | 0.266 | [6][12] |
| Compound 2 | FLT-3 Kinase Inhibition | 0.546 | [6][12] |
| EMAC4001 | Various Cancer Cell Lines | 0.01 - 0.38 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of Isatin Hydrazones
This protocol outlines a common two-step procedure for synthesizing isatin hydrazones.[1][7]
Step 1: Synthesis of Isatin Monohydrazone
-
Dissolve isatin (1 equivalent) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1-1.2 equivalents) to the solution.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated isatin monohydrazone by filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of this compound Derivatives
-
Suspend isatin monohydrazone (1 equivalent) in absolute ethanol.
-
Add the desired substituted aryl aldehyde or ketone (1-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 concentration for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative and PI negative: Viable cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by isatin hydrazones.
Caption: Mitochondrial-mediated apoptosis induced by isatin hydrazones.
Caption: Workflow for the preclinical evaluation of isatin hydrazones.
References
- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. daneshyari.com [daneshyari.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Isatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of isatin (B1672199) hydrazones, a promising class of compounds with potential therapeutic applications. The following sections detail the methodologies for key experiments, present quantitative data for comparative analysis, and visualize experimental workflows and potential mechanisms of action.
Data Presentation: Antimicrobial Activity of Isatin Hydrazones
The antimicrobial efficacy of various isatin hydrazone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from several studies, offering a comparative look at their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PS9 | Enterococcus faecalis | 8 | [1] |
| Staphylococcus aureus | 32 | [1] | |
| Bacillus subtilis | 32 | [1] | |
| PS6 | Enterococcus faecalis | 16 | [1] |
| Staphylococcus aureus | 16 | [1] | |
| Bacillus subtilis | 8 | [1] | |
| Compound 3a | Staphylococcus aureus | 2-4 times more active than Norfloxacin | [2] |
| Compound 3e | Staphylococcus aureus | 2-4 times more active than Norfloxacin | [2] |
| Bacillus cereus | 4 times more active than Norfloxacin | [2] | |
| Enterococcus faecalis | 2 times more active than Norfloxacin | [2] | |
| Compound 3m | Staphylococcus aureus | 2-4 times more active than Norfloxacin | [2] |
| Isatin-3-(4'-hydroxy)benzoylhydrazone | Enterococcus faecalis | 25-50 | [3] |
| Staphylococcus aureus | >100 | [3] | |
| Compound 1 | Staphylococcus aureus | 106 | [4] |
| Compound 2 | Staphylococcus aureus | 204 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PS9 | Pseudomonas aeruginosa | 8 | [1] |
| Klebsiella pneumoniae | 8 | [1] | |
| Escherichia coli | 16 | [1] | |
| PS3 | Klebsiella pneumoniae | 32 | [1] |
| PS11 | Pseudomonas aeruginosa | 32 | [1] |
| Klebsiella pneumoniae | 32 | [1] | |
| Isatin-3-(4'-hydroxy)benzoylhydrazone | Klebsiella pneumoniae | 50-100 | [3] |
| Serratia marcescens | 50-100 | [3] | |
| Pseudomonas aeruginosa | 50-100 | [3] | |
| Compound 7b | Escherichia coli | 4 | [5] |
| Compound 7d | Escherichia coli | 4 | [5] |
Table 3: Zone of Inhibition of this compound Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |
| Compound Ve | Bacillus subtilis | 20 | 100 µ g/disc | |
| Staphylococcus aureus | 16 | 100 µ g/disc | ||
| Escherichia coli | 18 | 100 µ g/disc | ||
| Compound Vi | Bacillus subtilis | 14 | 100 µ g/disc | |
| Staphylococcus aureus | 12 | 100 µ g/disc | ||
| Escherichia coli | 15 | 100 µ g/disc |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization in the evaluation of isatin hydrazones.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound compounds
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Agar (B569324) Well Diffusion Assay
This assay is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Materials:
-
This compound compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Protocol:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (equivalent to 0.5 McFarland standard) and streak the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the inoculated agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well. A negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic) should be included on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters.
Time-Kill Kinetics Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Materials:
-
This compound compounds
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the appropriate broth.
-
Assay Setup: Prepare flasks containing the broth and the this compound at various concentrations (typically multiples of the MIC, e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any compound.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension. Incubate the flasks at 37°C in a shaking incubator.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is little to no change in the CFU/mL over time compared to the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed mechanism of action for isatin hydrazones.
References
- 1. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 5. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isatin Hydrazone Derivatives for Targeting Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant challenge to global health. The complexity of these diseases, often involving multiple pathological pathways, has driven a shift from single-target drugs to multi-target-directed ligands (MTDLs).[1] Isatin (B1672199) (1H-indole-2,3-dione), an endogenous indole, and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their chemical versatility and broad spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[2][3] Specifically, isatin hydrazone derivatives have garnered considerable attention for their potential to concurrently modulate several key targets implicated in neurodegeneration, such as monoamine oxidases (MAO), cholinesterases (ChE), amyloid-beta (Aβ) aggregation, and glycogen (B147801) synthase kinase-3β (GSK-3β).[4][5] Many of these compounds also exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB), making them attractive candidates for central nervous system (CNS) applications.[6][7]
These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and biological evaluation against key neurodegenerative disease targets.
Section 1: Synthesis of this compound Derivatives
Isatin hydrazones are typically synthesized through a condensation reaction between an isatin derivative and a suitable hydrazine (B178648) or hydrazide compound. The reaction is often catalyzed by a small amount of acid.
Experimental Protocol: General Synthesis
-
Preparation of this compound Intermediate: Dissolve the substituted isatin (1 equivalent) and hydrazine hydrate (B1144303) (2.5 equivalents) in methanol.[8]
-
Add a catalytic amount of glacial acetic acid to the mixture.[8]
-
Heat the reaction mixture under reflux using microwave radiation (e.g., 10 minutes at 120°C) or conventional heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8][9]
-
Upon completion, cool the mixture to allow the this compound intermediate to precipitate.
-
Final Condensation: Dissolve the synthesized this compound intermediate (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) in ethanol (B145695) or methanol.[8][9]
-
Reflux the mixture for 3.5-4 hours, monitoring the reaction progress by TLC.[9]
-
After completion, remove the solvent under reduced pressure (in vacuo).[9]
-
Purification: Purify the resulting solid product by recrystallization from a suitable solvent (e.g., methanol) or by silica (B1680970) gel column chromatography.[8][9]
-
Characterization: Confirm the structure of the final this compound derivative using spectral techniques such as IR, NMR (¹H & ¹³C), and High-Resolution Mass Spectrometry (HRMS).[4][5]
Section 2: Targeting Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B is a key strategy in Parkinson's disease therapy to increase dopamine levels in the brain.[10] Many this compound derivatives are potent and selective MAO-B inhibitors.[6][11]
Data Presentation: MAO Inhibitory Activity
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B¹ | Reference |
| IS7 | MAO-B | 0.082 | 233.85 | [7][11] |
| IS13 | MAO-B | 0.104 | 212.57 | [7][11] |
| IS6 | MAO-B | 0.124 | 263.80 | [7][11] |
| IB3 | MAO-B | 0.068 | - | [12] |
| ISB1 | MAO-B | 0.124 | - | [12] |
| ISFB1 | MAO-B | 0.135 | - | [12] |
| IS15 | MAO-A | 1.852 | - | [7][11] |
| IB4 | MAO-A | 0.015 | - | [6][12] |
| IB3 | MAO-A | 0.019 | - | [6][12] |
| HIB2 | MAO-A | 0.037 | 29 (for MAO-A) | [1] |
| HIB4 | MAO-A | 0.039 | - | [1] |
| ¹ Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) |
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol is based on a continuous spectrophotometric assay.
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are purchased from a commercial source (e.g., Sigma-Aldrich).[8]
-
Prepare a stock solution of the substrate kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B.[7][8]
-
-
Assay Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
To each well, add 190 µL of 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Add 10 µL of the this compound derivative solution at various concentrations.
-
Add 10 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the respective substrate (final concentration ~0.06 mM for kynuramine, ~0.3 mM for benzylamine).[7][8]
-
-
Data Acquisition:
-
Immediately measure the change in absorbance over time at 316 nm for MAO-A (kynuramine oxidation) or 250 nm for MAO-B (benzylamine oxidation) using a plate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Section 3: Targeting Cholinesterases (AChE/BChE)
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh. Inhibiting these enzymes increases ACh levels, offering symptomatic relief. Isatin hydrazones have been identified as dual inhibitors of both cholinesterases and MAO.[13]
Data Presentation: Cholinesterase Inhibitory Activity
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 3 ¹ | AChE | 0.052 ± 0.006 | [13] |
| IHM2 ² | hAChE | 1.60 ± 0.51 | [12] |
| Various ³ | AChE | 17.95 - 54.93 | [14] |
| Various ³ | BuChE | ≥ 1.69 | [14] |
| ¹ N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][6][11]dioxole-5-carbohydrazide | |||
| ² Isatin derivative bearing a morpholine (B109124) moiety and chlorine at C-5 | |||
| ³ Series of aminoguanidine (B1677879) hydrazones including isatin derivatives |
Experimental Protocol: Ellman's Method for AChE/BChE Inhibition
-
Reagent Preparation:
-
Prepare solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the substrate (ATCI or BTCI).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the this compound derivative at various concentrations and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective enzyme (AChE or BChE).
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every minute for 5 minutes. The color change is due to the reaction of thiocholine (B1204863) (product of substrate hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Section 4: Targeting Amyloid-Beta (Aβ) Aggregation
A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[15] Preventing this aggregation is a primary therapeutic strategy. Isatin derivatives, including hydrazones and thiosemicarbazones, have been shown to effectively inhibit Aβ aggregation and its associated toxicity.[15][16][17][18]
Data Presentation: Aβ Aggregation Inhibition
| Compound Class | Target | IC₅₀ (µM) | Comments | Reference |
| Isatin-3-arylhydrazone (Cmpd 58) | Aβ Aggregation | 0.53 | Nontoxic to SH-SY5Y cells. | [16] |
| Isatin-3-arylhydrazone (Cmpd 59) | Aβ Aggregation | 0.80 | Nontoxic to SH-SY5Y cells. | [16] |
| Isatin-3-arylhydrazone (Cmpd 14d) | Aβ Aggregation | >60% inhibition at 100 µM | Also inhibits BChE. | [16] |
| Isatin Thiosemicarbazones (ITSCs) | Aβ Aggregation | - | Completely prevent fibril formation. | [17][18] |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Aβ Peptide Preparation:
-
Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.
-
-
Aggregation Assay:
-
Dilute the Aβ₁₋₄₂ stock solution into a phosphate buffer (pH 7.4) to a final concentration of 10-25 µM.
-
Add the this compound derivative at various concentrations.
-
Incubate the mixture at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
-
ThT Measurement:
-
After incubation, add Thioflavin T (ThT) solution to each sample.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition relative to a control sample (Aβ peptide without inhibitor).
-
Determine the IC₅₀ value for inhibition of fibril formation.
-
Section 5: Neuroprotection and Anti-Neuroinflammation
Neuroinflammation and oxidative stress are critical components in the progression of neurodegenerative diseases.[9] Overactivated microglia release pro-inflammatory cytokines and reactive oxygen species (ROS), causing neuronal damage.[9][11] Isatin hydrazones have demonstrated potent neuroprotective and anti-inflammatory effects in cellular models.
Key Findings:
-
Anti-inflammatory: Lead compounds significantly reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-activated BV2 microglia cells.[9][11] For example, certain derivatives reduced IL-6 concentration by up to 60%.[9]
-
Antioxidant: Pre-treatment with lead compounds in LPS-intoxicated SH-SY5Y neuroblastoma cells decreased ROS production and enhanced the levels of antioxidant enzymes (SOD, CAT, GSH, GPx).[7][11]
-
Neuroprotection: Derivatives have been shown to protect against cell death induced by toxins like rotenone (B1679576) or LPS in SH-SY5Y cells.[7][11][19]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS).
-
Treatment:
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells. This demonstrates the protective effect of the compound against the toxin.
-
Section 6: Targeting Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[20][21] Therefore, inhibiting GSK-3β is a viable therapeutic strategy.
Key Findings:
-
A study identified N-alkyl and 1,2,3-triazolic isatin derivatives as potent inhibitors of GSK-3β activity.[5]
-
One isatin derivative, URM-II-81, was shown to restore insulin (B600854) signaling by increasing the inhibitory phosphorylation of GSK-3β at Ser9, thereby reducing NFTs in the hippocampus of diabetic mice.[20]
Experimental Protocol: In Vitro GSK-3β Kinase Assay
-
Assay Components: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which typically includes recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide), and ATP.
-
Kinase Reaction:
-
In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and the this compound derivative at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The kit's reagents convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis:
-
A decrease in the luminescent signal corresponds to the inhibition of GSK-3β activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Computational Evaluation of Piperonylic Acid Derived Hydrazones Bearing Isatin Moieties as Dual Inhibitors of Cholinesterases and Monoamine Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel Isatin Thiosemicarbazone Derivatives as Potent Inhibitors of β-Amyloid Peptide Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]
- 20. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Isatin Hydrazones as Kinase Inhibitors in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (B1672199), an endogenous indole (B1671886) derivative, and its analogs have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] A particularly promising class of isatin derivatives is isatin hydrazones, which have been extensively investigated as potent inhibitors of various protein kinases. These kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cell cycle progression, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2][3] Isatin hydrazones typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to a substrate protein, thereby blocking the downstream signaling cascade.[2][4] This document provides detailed application notes and protocols for utilizing isatin hydrazones as kinase inhibitors in cell-based assays.
Data Presentation: In Vitro Efficacy of Isatin Hydrazones
The following tables summarize the cytotoxic and kinase inhibitory activities of various isatin hydrazone compounds from published studies. This data provides a comparative overview of their potency and selectivity.
Table 1: Cytotoxicity of Isatin Hydrazones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4j | MCF7 | Breast Adenocarcinoma | 1.51 ± 0.09 | [4][5] |
| A2780 | Ovary Adenocarcinoma | 26 ± 2.24 | [6] | |
| 4k | MCF7 | Breast Adenocarcinoma | 3.56 ± 0.31 | [4][5] |
| A2780 | Ovary Adenocarcinoma | 27 ± 3.20 | [6] | |
| 4e | MCF7 | Breast Adenocarcinoma | 5.46 ± 0.71 | [4][5] |
| A2780 | Ovary Adenocarcinoma | 18.96 ± 2.52 | [4] | |
| Compound 23 | MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 ± 0.6 | [1] |
| Compound 6c | HepG2 | Hepatocellular Carcinoma | 2.6 (approx.) | [7] |
| Compound 8 | A549 | Lung Carcinoma | 48.43 (approx.) | [8] |
| HepG2 | Hepatocellular Carcinoma | 48.43 | [8] |
Table 2: Kinase Inhibitory Activity of Isatin Hydrazones
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4j | CDK2 | 0.245 | [4][9] |
| 4k | CDK2 | 0.300 | [4][9] |
| Compound 1 | CDK2 | 0.246 ± 0.05 | [2] |
| EGFR | 0.269 | [2][10] | |
| VEGFR-2 | 0.232 | [2][10] | |
| FLT-3 | 1.535 | [2][10] | |
| Compound 2 | CDK2 | 0.301 ± 0.02 | [2] |
| EGFR | 0.369 | [2][10] | |
| VEGFR-2 | 0.266 | [2][10] | |
| FLT-3 | 0.546 | [2][10] | |
| Compound 15 | EGFR | 0.143 | [3] |
| HER2 | 0.15 | [3] | |
| VEGFR2 | 0.534 | [3] | |
| CDK2 | 0.192 | [3] | |
| Compound 6c | EGFR | 0.083 | [11] |
| VEGFR-2 | 0.076 | [11] | |
| HER2 | 0.138 | [11] | |
| CDK2 | 0.183 | [11] | |
| Compound 5f | VEGFR-2 | 0.064 | [12] |
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for the evaluation of isatin hydrazones as kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of isatin hydrazones.
Caption: Isatin hydrazones act as ATP-competitive inhibitors, blocking the kinase active site.
Experimental Protocols
Synthesis of Isatin Hydrazones
A general method for the synthesis of isatin hydrazones involves a two-step process.[4][9]
Step 1: Synthesis of Isatin Monohydrazone
-
A mixture of isatin and hydrazine (B178648) hydrate (B1144303) is refluxed in ethanol (B145695).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (isatin monohydrazone) is collected by filtration.
Step 2: Synthesis of 3-((substituted)benzylidene)hydrazono)indolin-2-one
-
Isatin monohydrazone is refluxed with a substituted aryl aldehyde in absolute ethanol.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The reaction is refluxed for several hours.
-
After cooling, the solid product is filtered, washed, and purified, typically by recrystallization, to yield the final this compound.[1]
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][11]
Materials:
-
Human cancer cell lines (e.g., MCF7, A2780, MDA-MB-231).[1][4][5]
-
RPMI-1640 media supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics.[9]
-
This compound compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]
-
Prepare serial dilutions of the this compound compounds in the culture medium. The final DMSO concentration should not exceed a level that is non-toxic to the cells (typically <0.5%).
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
Add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.[13]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay (Kinase-Glo® Assay)
The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Materials:
-
Recombinant kinase (e.g., CDK2/CyclinA2, EGFR, VEGFR-2).
-
Kinase-specific substrate and ATP.
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega).
-
This compound compounds dissolved in DMSO.
-
96-well plates.
-
Luminometer.
Protocol:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in a kinase buffer.
-
Add the this compound compounds at various concentrations to the wells of a 96-well plate. The final DMSO concentration should be kept constant across all wells.
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at 30°C for a specified period (e.g., 4 hours).[2]
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of isatin hydrazones on cell cycle progression.[7]
Materials:
-
Cancer cell line (e.g., HepG2).
-
This compound compound.
-
Propidium (B1200493) Iodide (PI) Flow Cytometry Kit.
-
Flow cytometer.
Protocol:
-
Treat the cells with the this compound compound at its IC50 concentration for a specified time (e.g., 24 hours).[7]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Before analysis, wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms can be analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
Isatin hydrazones represent a versatile scaffold for the development of potent kinase inhibitors. The protocols outlined in this document provide a framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. The provided data and visualizations offer valuable insights for researchers in the field of cancer drug discovery and development. Further investigations, including in vivo studies and detailed structure-activity relationship (SAR) analyses, are warranted to advance these promising compounds toward clinical applications.
References
- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Isatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of isatin (B1672199) hydrazone derivatives with various protein targets. Isatin hydrazones are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3][4] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand (in this case, an isatin hydrazone derivative) to a protein target, providing valuable insights for drug design and discovery.[5]
Application Notes
Isatin (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and is also an endogenous metabolite in humans.[2][6][7] Its derivatives, particularly isatin hydrazones formed through the condensation of isatin with hydrazines, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[6][8] These compounds have been investigated for their potential to inhibit a wide array of protein targets implicated in various diseases.
Anticancer Applications: Isatin hydrazones have been extensively studied as potential anticancer agents.[1][9] They have been shown to target several key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, and anti-apoptotic proteins like BCL-2.[1][9][10][11] Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the ATP-binding pockets of kinases, often revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.[10]
Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Isatin hydrazones have demonstrated promising activity against various bacteria, fungi, and viruses.[3][5] Docking studies have been employed to investigate their interactions with essential microbial enzymes, such as DNA gyrase and tyrosyl-tRNA synthetase, and viral proteins like the main protease (Mpro) of SARS-CoV-2.[3][12][13] These computational analyses help in understanding the structural basis of their antimicrobial and antiviral effects and guide the design of more potent derivatives.
Neurodegenerative Disease Applications: Isatin derivatives have also been explored for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. A key target in this area is monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[4][14] Molecular docking has been used to predict the binding of isatin hydrazones to the active site of MAO-B, highlighting interactions with key residues and cofactors that are crucial for their inhibitory mechanism.[4][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking studies of this compound derivatives against different protein targets.
Table 1: Anticancer Protein Targets
| This compound Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 8 (fluorinated) | 4HJO, 4ASD, 3POZ, 7TZ7 | Lower than cisplatin | - | Not specified | [6] |
| IC Scaffold | CDK2 | High affinity | - | Not specified | [1][9] |
| Compound 1 | EGFR (6DUK) | -10.00 (cutoff) | - | Phe856, Asp855 | [10] |
| Compound 1 | VEGFR-2 (3VHE) | -10.00 (cutoff) | - | Not specified | [10] |
| Compound 2 | FLT-3 (6JQR) | -10.00 (cutoff) | - | Not specified | [10] |
| Isatin-coumarin hybrid 5 | BCL-2 (4LVT) | -7.8 | - | Not specified | [11][16] |
| Isatin-coumarin hybrid 5 | BCL-2 (2XAO) | -10.7 | - | Not specified | [11] |
| Compound 3a | EGFR (1M17) | - | -21.74 | Not specified | [17] |
Table 2: Antimicrobial and Antiviral Protein Targets
| This compound Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Fenamate-isatin hybrids | E. coli DNA Gyrase B (6H86) | Promising inhibition | - | Not specified | [3] |
| Fenamate-isatin hybrids | S. aureus (2W9H) | Promising inhibition | - | Not specified | [3] |
| Fenamate-isatin hybrids | CYP51 (4WMZ) | Promising inhibition | - | Not specified | [3] |
| Isoniazid-isatin hydrazone 7 | InhA | - | - | Ser94, Phe41, Phe97 | [18][19] |
| Isatin-oxadiazole A2 | SARS-CoV-2 Mpro | -11.22 | - | Not specified | [12] |
| Isatin-oxadiazole A4 | SARS-CoV-2 Mpro | -11.15 | - | Not specified | [12] |
| Isatin derivative S5 | SARS-CoV-2 NSP3 | ≥ -8.5 | Favorable | Not specified | [5] |
| Isatin derivative S16 | SARS-CoV-2 NSP3 | ≥ -8.5 | Favorable | Not specified | [5] |
| Isatin derivative S42 | SARS-CoV-2 NSP3 | ≥ -8.5 | Favorable | Not specified | [5] |
Table 3: Neurodegenerative Disease Protein Targets
| This compound Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| ISB1 | MAO-B (2V5Z) | - | - | Imino nitrogen H-bond | [4] |
| ISFB1 | MAO-B (2V5Z) | - | - | Not specified | [4] |
| IB3 | MAO-A | - | - | Asn181 | [14] |
| IB4 | MAO-A | - | - | Asn181 | [14] |
| ZINC000016952895 | MAO-B | -13.3613 (XP score) | - | Not specified | [15] |
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies with isatin hydrazones. The specific parameters may need to be adjusted based on the software used and the protein-ligand system being studied.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Pre-processing:
-
Remove water molecules and any other heteroatoms (ions, cofactors) that are not relevant to the binding interaction.
-
If the protein is a multimer, retain only the chain of interest unless the biological unit is required.
-
Add hydrogen atoms to the protein structure, which are typically absent in PDB files.
-
Assign partial charges to the protein atoms using a force field such as CHARMm or AMBER.
-
Repair any missing residues or atoms using modeling software like Modeller or the protein preparation wizard in Schrödinger Maestro.
-
-
Protonation and Energy Minimization:
-
Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
Protocol 2: Ligand Preparation
-
Obtain or Draw Ligand Structure:
-
The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, the structure can be obtained from databases like PubChem or ZINC.
-
-
3D Structure Generation and Optimization:
-
Convert the 2D structure to a 3D structure.
-
Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method.
-
Generate different possible conformers of the ligand to account for its flexibility.
-
-
Assign Charges and Atom Types: Assign partial charges (e.g., Gasteiger charges) and atom types to the ligand.
Protocol 3: Molecular Docking
-
Define the Binding Site:
-
If the protein structure contains a co-crystallized ligand, the binding site can be defined based on its location.
-
Alternatively, binding site prediction tools can be used to identify potential active sites.
-
Define a grid box around the binding site that is large enough to accommodate the ligand in various orientations.
-
-
Run the Docking Simulation:
-
Use a docking program such as AutoDock Vina, Schrödinger Glide, or GOLD.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
The docking algorithm will then explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.
-
-
Analyze the Docking Results:
-
The results will typically be a set of docked poses for the ligand, each with a corresponding docking score or binding energy.
-
The pose with the lowest energy is generally considered the most likely binding mode.
-
Visualize the best-docked pose in a molecular visualization program (e.g., PyMOL, VMD, Chimera) to analyze the interactions between the ligand and the protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway Inhibition by Isatin Hydrazones
Caption: Inhibition of key cancer signaling pathways by isatin hydrazones.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids [pharmacia.pensoft.net]
- 4. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insighting isatin derivatives as potential antiviral agents against NSP3 of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of potential inhibitors based on isatin derivatives against SARS-CoV-2 main protease (mpro): a molecular docking, molecular dynamics and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. (Open Access) Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies (2021) | Mardi Santoso | 5 Citations [scispace.com]
A Practical Guide to the Synthesis and Purification of Isatin Hydrazones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and purification of isatin (B1672199) hydrazones, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These notes offer detailed experimental protocols, data presentation for comparative analysis, and visual guides to the underlying chemical processes and workflows.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in the synthesis of heterocyclic compounds. The reaction of the keto-group at the C-3 position of the isatin ring with various hydrazine (B178648) derivatives yields isatin hydrazones. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anticonvulsant activities. This guide outlines a standard, reliable method for their preparation and subsequent purification.
General Reaction Scheme
The synthesis of isatin hydrazones is typically achieved through a condensation reaction between an isatin derivative and a hydrazide in the presence of an acidic catalyst. The general reaction is depicted below:
Caption: General reaction scheme for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of Isatin-3-Hydrazone
This protocol describes a general method for the synthesis of a simple this compound.
Materials:
-
Isatin (1 equivalent)
-
Hydrazine hydrate (B1144303) (1.2 equivalents)[1]
-
Methanol (B129727) or Ethanol[1][2]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To a round-bottom flask, add isatin and methanol (or ethanol).[1][2]
-
Add hydrazine hydrate to the mixture.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
The resulting precipitate is collected by filtration.[5]
-
Wash the solid product with a small amount of cold ethanol or petroleum ether to remove impurities.[5][6]
-
Dry the purified product in a desiccator or a vacuum oven.
Protocol 2: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., ethanol, acetone, or a solvent mixture)[7][8]
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid is completely dissolved.[8]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Data Presentation
The following table summarizes typical characterization data for a selection of synthesized isatin hydrazones, compiled from various literature sources. This allows for a comparative analysis of the impact of different substituents on the physical and spectral properties of the molecules.
| Compound | R Group on Isatin | R' Group on Hydrazone | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) (C=O, C=N, N-H) | Key ¹H NMR Signals (ppm) (NH) |
| 1 | H | H | ~99[1] | - | 1700 (C=O, lactam), 1618 (C=N), 3158 (NH)[7] | 11.95 (lactam NH), 9.82 (hydrazone CONH)[7] |
| 2 | H | Benzyl | 75-98[1] | - | 1651 (C=O, hydrazide), 1610-1625 (C=N), 3122-3243 (NH)[6] | 10.86-11.03 (indole NH), 8.62-9.01 (azomethine CH=N)[6] |
| 3 | H | 4-Nitrobenzyl | - | - | - | - |
| 4 | 5-Bromo | H | - | - | - | - |
| 5 | N-benzyl | Various aryl | - | - | 1651 (C=O, hydrazide), 3203-2892 (NH)[3] | 11.58-13.94 (hydrazide NH)[3] |
Characterization of Isatin Hydrazones
The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product. The purity is ascertained using silica (B1680970) gel-G plates.[7]
-
Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound. Melting points are often determined in open glass capillaries.[7]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic absorption bands for isatin hydrazones include the C=O stretch of the lactam ring, the C=O stretch of the hydrazide, the C=N stretch of the imine, and the N-H stretch.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule. Key signals to identify include the protons of the aromatic rings, the N-H protons of the isatin ring and the hydrazone moiety, and the carbon signals of the carbonyl and imine groups.[3][7][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[7]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and purification of isatin hydrazones.
Caption: Workflow for this compound synthesis and purification.
This guide provides a foundational understanding and practical steps for the successful synthesis and purification of isatin hydrazones. Researchers are encouraged to consult the primary literature for specific reaction conditions tailored to their desired derivatives.
References
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Screening of Isatin Hydrazone Libraries for Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a versatile building block in medicinal chemistry for the synthesis of compounds with a wide array of biological activities.[1][2] Its derivatives, particularly isatin hydrazones formed by condensation at the C-3 position, are of significant interest due to their reported anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[1][3][4] The ease of synthesis and the ability to introduce diverse substituents allow for the creation of large libraries of isatin hydrazones, making them ideal candidates for high-throughput screening campaigns in drug discovery.
This document provides detailed application notes and standardized protocols for the in vitro screening of isatin hydrazone libraries to identify and characterize their biological activities. The protocols cover key assays for cytotoxicity, enzyme inhibition, and antimicrobial efficacy.
Section 1: General Synthesis of this compound Libraries
The synthesis of isatin hydrazones is typically a straightforward two-step process. The first step involves the formation of an isatin monohydrazone, which is then condensed with a variety of substituted aldehydes or ketones to yield the final this compound library.[5]
Protocol 1.1: General Synthesis of 3-(benzylidenehydrazono)indolin-2-ones[2][5]
Materials:
-
Isatin or substituted isatins
-
Substituted aryl aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Synthesis of Isatin Monohydrazone:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux the mixture for 1-2 hours.[5] The formation of a precipitate indicates the product.
-
Cool the mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain isatin monohydrazone.[5]
-
-
Synthesis of this compound Derivatives:
-
In a round-bottom flask, suspend isatin monohydrazone (1 equivalent) in absolute ethanol.
-
Add the desired substituted aryl aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., acetone, ethanol) to purify the final compound.[7]
-
Section 2: In Vitro Bioactivity Screening Protocols
Cytotoxicity and Antiproliferative Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, SH-SY5Y)[5][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations (e.g., 0.01 to 100 µM).[10]
-
Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin).[11]
-
Incubate the plate for 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | [5] |
| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | [5] |
| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [5] |
| Compound 8 | A549 (Lung) | 42.43 | [9] |
| Compound 8 | HepG2 (Liver) | 48.43 | [9] |
| Compound 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [2] |
| IS7 | SH-SY5Y (Neuroblastoma) | > 100 (Non-toxic) | [8] |
| Compound 35 | HT-29 (Colon) | 22.1 ± 1.2 | [1] |
Enzyme Inhibition Assays
Isatin hydrazones are known to inhibit various enzymes, including protein kinases (e.g., CDK2, EGFR, VEGFR-2) and monoamine oxidases (MAOs), which are important targets in cancer and neurodegenerative diseases, respectively.[5][8][10]
Materials:
-
Recombinant human kinase (e.g., CDK2/CyclinA2)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
This compound compounds in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Add 5 µL of diluted compound (or DMSO for control) to the wells of a white microplate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and substrate.
-
Add the master mix to the wells.
-
Initiate the reaction by adding the recombinant kinase enzyme to each well. The final reaction volume is typically 25-50 µL.[5]
-
Include "no enzyme" controls to measure background signal.
-
-
Enzymatic Reaction:
-
Shake the plate gently and incubate at 30°C for 40-60 minutes.[5]
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of ATP remaining in the well is inversely correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
| Compound ID | Target Enzyme | Activity Type | Value (µM) | Reference |
| 4j | CDK2 | IC₅₀ | 0.245 | [5] |
| 4k | CDK2 | IC₅₀ | 0.300 | [5] |
| Compound 1 | EGFR | IC₅₀ | 0.269 | [10][12] |
| Compound 1 | VEGFR-2 | IC₅₀ | 0.232 | [10][12] |
| Compound 2 | FLT-3 | IC₅₀ | 0.546 | [10][12] |
| PS9 | MtMetAP1c | Kᵢ | 0.31 | [6] |
| IS7 | MAO-B | IC₅₀ | 0.082 | [8] |
| IS7 | MAO-B | Kᵢ | 0.044 ± 0.002 | [8] |
| IS15 | MAO-A | IC₅₀ | 1.852 | [8] |
Antimicrobial Assays
Screening for antimicrobial activity typically involves a primary qualitative assay (like disc diffusion) to identify active compounds, followed by a quantitative assay (like broth microdilution) to determine the Minimum Inhibitory Concentration (MIC).
Part A: Disc Diffusion (Primary Screen)
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli) and fungal strains (A. niger)[13]
-
Nutrient Agar (B569324) or Mueller-Hinton Agar plates
-
Sterile paper discs (6 mm)
-
This compound compounds (at a fixed concentration, e.g., 100 µ g/disc )
-
Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin)[14][13]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a lawn culture by evenly swabbing the standardized bacterial inoculum onto the surface of an agar plate.
-
Aseptically place sterile paper discs impregnated with a known concentration of the test compounds onto the agar surface.
-
Place standard antibiotic and solvent (DMSO) control discs on the same plate.
-
Incubate the plates at 37°C for 18-24 hours (or longer for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Part B: Broth Microdilution (MIC Determination)
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate liquid medium
-
Standardized bacterial inoculum
-
Sterile 96-well microplates
-
This compound compounds
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound ID | Organism | Activity Type | Value | Reference |
| Ve | Bacillus subtilis | Zone of Inhibition | 20 mm (at 100 µ g/disc ) | [13] |
| Ve | Staphylococcus aureus | Zone of Inhibition | 16 mm (at 100 µ g/disc ) | [13] |
| Vi | Escherichia coli | Zone of Inhibition | 15 mm (at 100 µ g/disc ) | [13] |
| Vi | Aspergillus niger | Zone of Inhibition | 9 mm (at 100 µ g/disc ) | [13] |
| 3a | S. aureus (MRSA) | MIC | 2-4x better than Norfloxacin | [11] |
| 3e | S. aureus (MRSA) | MIC | 2-4x better than Norfloxacin | [11] |
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro screening of this compound libraries. These assays allow for the efficient identification and characterization of lead compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. The straightforward synthesis and the diverse biological activities make isatin hydrazones a highly valuable scaffold in modern drug discovery efforts.[2][11] The systematic application of these screening protocols can accelerate the progression of promising hits from library synthesis to lead optimization.
References
- 1. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 2. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isatin Hydrazones in the Development of Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) (1H-indole-2,3-dione), a versatile heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antiviral properties.[1][2][3] Among these derivatives, isatin hydrazones have emerged as a particularly promising class of compounds in the quest for novel antiviral agents. This document provides a comprehensive overview of the application of isatin hydrazones in antiviral drug development, including key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Application Notes
Isatin hydrazones have demonstrated a broad spectrum of antiviral activity against numerous human viruses.[1] This activity is attributed to various mechanisms, including the inhibition of viral replication, interference with viral entry, and modulation of host-cell pathways. The structural versatility of the isatin core allows for facile modification at the C3 position to generate diverse hydrazone derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]
Key therapeutic targets for isatin hydrazones include, but are not limited to:
-
Human Immunodeficiency Virus (HIV): Isatin hydrazones, particularly isatin-β-thiosemicarbazones, have shown potent anti-HIV activity.[1][2] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme in the HIV replication cycle.[1]
-
Coronaviruses (e.g., SARS-CoV): Certain isatin derivatives have exhibited inhibitory activity against SARS coronavirus 3CL protease, an essential enzyme for viral replication.[2]
-
Hepatitis C Virus (HCV): Isatin derivatives have been shown to inhibit HCV RNA synthesis.[4][5]
-
Flaviviruses (e.g., Dengue, West Nile, Japanese Encephalitis): Isatin-beta-thiosemicarbazone derivatives have demonstrated inhibitory effects on the replication of these medically important flaviviruses.[1]
-
Influenza Virus: Isatin-sulfadimidine derivatives have shown activity against the 2009 pandemic H1N1 influenza virus in cell culture.[2]
The development of isatin hydrazones as antiviral agents often involves a multidisciplinary approach, combining chemical synthesis, in vitro antiviral screening, cytotoxicity assays, and mechanistic studies.
Quantitative Data Summary
The following tables summarize the antiviral activity of selected isatin hydrazone derivatives against various viruses. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Anti-HIV Activity of this compound Derivatives
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 17b (Isatin-lamivudine hybrid) | HIV-1 | CEM | 0.0742 | >200 | >2100 | [1] |
| 10c (Isatin β-thiosemicarbazone) | HIV-1 | CEM | 2.62 | >14.50 | - | [1] |
| 10f (Isatin β-thiosemicarbazone) | HIV-1 | CEM | 3.40 | >14.50 | - | [1] |
| 10i (Isatin β-thiosemicarbazone) | HIV-1 | CEM | 2.98 | >14.50 | - | [1] |
| 6 (Thiosemicarbazone derivative) | HIV | - | 0.34 | - | 20 | [1] |
| 7 (Thiosemicarbazone derivative) | HIV | - | 2.9 | - | 30 | [1] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 2: Antiviral Activity of Isatin Derivatives against other Viruses
| Compound | Virus | Cell Line | IC₅₀ (µM) | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Maximum Protection (%) | Reference |
| 11a (Isatin derivative) | SARS-CoV 3CLpro | - | 0.98 | - | - | - | [2] |
| 11e (Isatin derivative) | SARS-CoV 3CLpro | - | 0.95 | - | - | - | [2] |
| SPIII-5F | HCV | Huh 5-2 | - | 6 | 42 | - | [4][5] |
| SPIII-5H | HCV | Huh 5-2 | - | 17 | 42 | - | [4] |
| SPIII-Br | HCV | Huh 5-2 | - | 19 | 42 | - | [4] |
| SPIII-5F | SARS-CoV | Vero | - | - | - | 45 | [4][5] |
| 10e (SCH 16) | JEV | - | - | 16 (µg/mL) | - | - | [1] |
| 10e (SCH 16) | WNV | - | - | 4 (µg/mL) | - | - | [1] |
IC₅₀: 50% inhibitory concentration; JEV: Japanese Encephalitis Virus; WNV: West Nile Virus
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and antiviral evaluation of isatin hydrazones.
Protocol 1: General Synthesis of Isatin Hydrazones
This protocol describes a common method for the synthesis of isatin-3-hydrazones.
Materials:
-
Isatin or substituted isatin
-
Hydrazine (B178648) hydrate (B1144303) or substituted hydrazine
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve isatin (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate or the corresponding substituted hydrazine (1 equivalent) to the flask.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 2: In Vitro Antiviral Activity Assay (MTT Assay)
This protocol outlines the determination of antiviral activity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MT-4 for HIV, Vero for SARS-CoV)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Add the virus at a specific multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days), leading to virus-induced cytopathic effect (CPE).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% effective concentration (EC₅₀) is determined as the compound concentration that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC₅₀) is determined from parallel assays without virus infection.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of isatin hydrazones as antiviral agents.
Caption: Experimental workflow for developing this compound antiviral agents.
Caption: Inhibition of HIV reverse transcriptase by isatin hydrazones.
Caption: General reaction scheme for the synthesis of isatin hydrazones.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Unraveling the Intricacies: Application Notes and Protocols for Analyzing the Mechanism of Action of Isatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) hydrazones represent a versatile class of synthetic compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties. Elucidating the precise mechanism of action is a critical step in the development of these molecules as therapeutic agents. This document provides a detailed guide with experimental protocols and data presentation strategies to systematically investigate how isatin hydrazones exert their biological effects.
Core Investigative Techniques
The mechanism of action of isatin hydrazones is often multifaceted, involving the modulation of various cellular processes. A comprehensive analysis typically employs a combination of in vitro, in vivo, and in silico techniques. The following sections detail the key experimental approaches.
Table 1: Summary of Quantitative Data for Selected Isatin Hydrazones
| Compound ID | Target | Assay Type | IC50 / Ki (µM) | Cell Line / Organism | Reference |
| Compound 1 | EGFR | Kinase Inhibition | 0.269 | - | [1] |
| VEGFR-2 | Kinase Inhibition | 0.232 | - | [1] | |
| FLT-3 | Kinase Inhibition | 1.535 | - | [1] | |
| CDK2 | Kinase Inhibition | 0.246 | - | [1] | |
| MCF7 | Cytotoxicity (MTT) | 1.51 | Human Breast Adenocarcinoma | [2] | |
| Compound 2 | EGFR | Kinase Inhibition | 0.369 | - | [1] |
| VEGFR-2 | Kinase Inhibition | 0.266 | - | [1] | |
| FLT-3 | Kinase Inhibition | 0.546 | - | [1] | |
| CDK2 | Kinase Inhibition | 0.301 | - | [1] | |
| MCF7 | Cytotoxicity (MTT) | 3.56 | Human Breast Adenocarcinoma | [2] | |
| Compound 8 | A549 | Cytotoxicity | 42.43 | Human Lung Cancer | [3][4] |
| HepG2 | Cytotoxicity | 48.43 | Human Liver Cancer | [3][4] | |
| Compound 4j | MCF7 | Cytotoxicity (MTT) | 1.51 | Human Breast Adenocarcinoma | [2] |
| CDK2 | Kinase Inhibition | 0.245 | - | [2] | |
| Compound 4k | MCF7 | Cytotoxicity (MTT) | 3.56 | Human Breast Adenocarcinoma | [2] |
| CDK2 | Kinase Inhibition | 0.300 | - | [2] | |
| PS9 | MtMetAP1c | Enzyme Inhibition (Ki) | 0.31 | M. tuberculosis | [5] |
| EfMetAP1a | Enzyme Inhibition (Ki) | 6.93 | E. faecalis | [5] | |
| SpMetAP1a | Enzyme Inhibition (Ki) | 0.37 | S. pneumoniae | [5] | |
| IB3 | MAO-A | Enzyme Inhibition (Ki) | 0.0088 | - | [6] |
| MAO-B | Enzyme Inhibition (Ki) | 0.048 | - | [6] | |
| IB4 | MAO-A | Enzyme Inhibition (Ki) | 0.0063 | - | [6] |
| MAO-B | Enzyme Inhibition (Ki) | 0.060 | - | [6] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the biological activity of isatin hydrazones.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of isatin hydrazones on cancer cell lines.
Materials:
-
Isatin hydrazone compounds
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of the this compound compounds in the growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Enzyme Inhibition Assay: Kinase Activity
This protocol provides a general framework for assessing the inhibitory activity of isatin hydrazones against specific kinases (e.g., CDK2, EGFR, VEGFR-2).[1][2]
Materials:
-
This compound compounds
-
Recombinant active kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., histone H1 for CDK2)
-
ATP
-
Kinase reaction buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the this compound compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by isatin hydrazones.
Materials:
-
This compound compound
-
Cancer cell line
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in response to this compound treatment using flow cytometry.
Materials:
-
This compound compound
-
Cancer cell line
-
Complete growth medium
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
This protocol is for determining the effect of isatin hydrazones on the expression levels of key proteins involved in signaling pathways.
Materials:
-
This compound compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental plans involved in mechanism of action studies.
Caption: General experimental workflow for MOA analysis.
Caption: Inhibition of CDK2 by isatin hydrazones.
Caption: Apoptosis induction via Bcl-2 family modulation.
In Silico Approaches
Computational methods are invaluable for predicting the molecular interactions of isatin hydrazones and their pharmacokinetic properties.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to understand the binding mode of isatin hydrazones to their target enzymes, such as kinases and MAOs.[1][8][9] Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
-
ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are essential for evaluating the drug-likeness of isatin hydrazones.[3][8] These computational models can forecast properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the selection of promising candidates for further development.
By combining these experimental and computational approaches, researchers can build a comprehensive understanding of the mechanism of action of isatin hydrazones, paving the way for the rational design of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isatin Hydrazone Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble isatin (B1672199) hydrazones in biological assays.
Frequently Asked Questions (FAQs)
Q1: My isatin hydrazone derivative is poorly soluble in aqueous buffers. What is the best solvent to use for my biological assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving isatin hydrazones to create a stock solution. However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1] Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate, a phenomenon known as "crashing out".
Q2: How can I prevent my this compound from precipitating when I dilute the DMSO stock solution into my aqueous assay buffer?
A2: To prevent precipitation, a serial dilution approach is recommended. Instead of a single large dilution, dilute the DMSO stock in a stepwise manner with the aqueous buffer. Additionally, vortexing or gentle warming of the solution can aid in keeping the compound dissolved.
Q3: What are the main strategies to improve the aqueous solubility of my this compound?
A3: The primary methods to enhance the solubility of isatin hydrazones include the use of co-solvents, pH adjustment, and the formation of inclusion complexes with cyclodextrins. The choice of method depends on the specific chemical properties of your this compound derivative.
Q4: Can the solubility of my this compound affect its biological activity?
A4: Yes, absolutely. Poor solubility can lead to an underestimation of the compound's true biological activity in in vitro assays. If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower than the intended concentration. Enhanced solubility ensures that the compound remains in solution and is available to interact with its biological target.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates upon dilution in aqueous buffer. | The compound has low aqueous solubility and is "crashing out" from the organic solvent (e.g., DMSO). | 1. Use a serial dilution method. 2. Increase the percentage of a co-solvent in the final solution (ensure solvent tolerance of the assay). 3. Gently warm the solution. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the effective concentration. | 1. Visually inspect for any precipitate before use. 2. Filter the solution to remove any undissolved particles. 3. Employ a solubility enhancement technique to ensure complete dissolution. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of the compound in the assay buffer. 2. Increase solubility using co-solvents, pH adjustment, or cyclodextrin (B1172386) complexation. |
Quantitative Data on Solubility Enhancement
The following table provides a comparative overview of the solubility of isatin (the parent compound of isatin hydrazones) in water and with the use of a co-solvent, polyethylene (B3416737) glycol 400 (PEG 400), at different temperatures. This data illustrates the significant improvement in solubility that can be achieved with a co-solvent.
| Solvent System | Temperature (K) | Mole Fraction Solubility | Reference |
| Water | 298.15 | 5.14 x 10⁻⁵ | [2] |
| Water | 338.15 | 1.48 x 10⁻⁴ | [2] |
| PEG 400 | 298.15 | 9.85 x 10⁻² | [2] |
| PEG 400 | 338.15 | 2.15 x 10⁻¹ | [2] |
Experimental Protocols
Protocol for Preparing this compound Solution for MTT Assay
This protocol outlines the preparation of a stock solution and subsequent dilutions for use in a typical cell-based assay like the MTT assay.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of the this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
-
Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solutions:
-
For the assay, dilute the intermediate DMSO solutions into the cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final DMSO concentration in the wells is below 0.5% to avoid toxicity. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, you would add 1 µL of the stock to 99 µL of cell culture medium.
-
-
Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the treated wells.
-
Protocol for Cyclodextrin Inclusion Complexation (Co-precipitation Method)
This method can be used to prepare a more water-soluble formulation of an this compound by forming an inclusion complex with β-cyclodextrin.[3]
Materials:
-
This compound derivative
-
β-cyclodextrin
-
Deionized water
-
Organic solvent in which the this compound is soluble (e.g., ethanol, methanol)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolve β-cyclodextrin:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM) in deionized water.
-
Gently heat and stir the solution until the β-cyclodextrin is completely dissolved.
-
-
Dissolve this compound:
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent.
-
-
Form the Complex:
-
Slowly add the this compound solution dropwise to the stirred β-cyclodextrin solution.
-
Continue stirring the mixture at a constant temperature for several hours (e.g., 24 hours) to allow for complex formation.
-
-
Isolate the Complex:
-
Cool the solution to room temperature and then in an ice bath to encourage precipitation of the inclusion complex.
-
Collect the precipitate by filtration.
-
-
Wash and Dry:
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Dry the solid under vacuum to obtain the this compound-β-cyclodextrin inclusion complex powder.
-
Protocol for Determining the pH-Solubility Profile of a Weakly Acidic this compound
This protocol can be adapted to determine how the solubility of a weakly acidic this compound changes with pH.[4][5]
Materials:
-
This compound derivative
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of the this compound to vials containing each of the different pH buffers.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Separate Solid from Solution:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantify the Solubilized Compound:
-
Carefully collect the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Measure the concentration of the dissolved this compound in each supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
-
Plot the Profile:
-
Plot the measured solubility (concentration) against the pH of the buffer to generate the pH-solubility profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for a typical cell-based assay.
Caption: Isatin hydrazones inhibiting the CDK2 signaling pathway.
Caption: Isatin hydrazones inhibiting EGFR and VEGFR-2 signaling.
References
optimization of reaction conditions for high-yield isatin hydrazone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isatin (B1672199) hydrazones for high yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of isatin hydrazones?
A1: The synthesis of isatin hydrazones typically involves a condensation reaction between an isatin derivative and a hydrazine (B178648) derivative. The reaction is generally acid-catalyzed. The carbonyl group at the C-3 position of the isatin ring reacts with the primary amine group of the hydrazine to form a C=N double bond, characteristic of a hydrazone, with the elimination of a water molecule.
Q2: Why is my reaction yield consistently low?
A2: Low yields in isatin hydrazone synthesis can be attributed to several factors. The reaction is an equilibrium process, and the presence of water can drive it in the reverse direction. Additionally, the reactivity of the starting materials, steric hindrance, and suboptimal reaction conditions (pH, temperature, solvent) can all contribute to poor yields. In some cases, side reactions, such as the formation of azines, can also reduce the yield of the desired hydrazone.[1]
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following optimizations:
-
Catalyst: Use a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction.[2][3][4]
-
Solvent: Choose an appropriate solvent. Ethanol (B145695) and methanol (B129727) are commonly used and often give good results.[2][3][4]
-
Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate and drive the equilibrium towards the product.[2][4][5]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time, typically ranging from 2 to 12 hours, which can be monitored using Thin Layer Chromatography (TLC).[2]
-
Water Removal: If feasible for your specific reaction, consider methods to remove the water byproduct to shift the equilibrium towards the product side.
Q4: What are the best practices for purifying isatin hydrazones?
A4: Purification is crucial for obtaining a high-purity product. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid products. Ethanol is often a suitable solvent for recrystallization of isatin hydrazones.[6]
-
Filtration and Washing: After the reaction, the precipitated product can be collected by filtration and washed with a cold solvent (e.g., cold ethanol or petroleum ether) to remove soluble impurities.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect pH.- Low reactivity of starting materials.- Insufficient reaction time or temperature.- Presence of water driving the reverse reaction. | - Add a catalytic amount of glacial acetic acid.[2][3][4]- Increase the reaction temperature to reflux.[2][4][5]- Extend the reaction time and monitor progress by TLC.[2]- Use a solvent that allows for azeotropic removal of water, if applicable. |
| Formation of Multiple Products/Side Reactions | - Formation of azine byproducts (reaction of the hydrazone product with another molecule of isatin).- Isomerization (E/Z isomers). | - Use a 1:1 molar ratio of isatin to hydrazine.[1]- Control the reaction temperature and pH, as these can influence isomer ratios.[1] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Unsuitable crystallization solvent. | - Attempt to purify the crude product using column chromatography.- Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, methanol, and ethyl acetate/hexane mixtures. |
| Difficulty in Characterizing the Product | - Impure sample.- Complex NMR spectra due to isomers or rotamers. | - Ensure the product is thoroughly purified before analysis.- For NMR, consider acquiring spectra at different temperatures to potentially resolve complex signals. Confirm structure using multiple techniques like FT-IR, NMR (¹H & ¹³C), and mass spectrometry.[5] |
Quantitative Data on Reaction Conditions
The yield of isatin hydrazones is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes yields reported in the literature for the synthesis of various this compound derivatives.
| Isatin Derivative | Hydrazine Derivative | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Isatins | 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide | Glacial Acetic Acid | Ethanol | Reflux (80°C) | 8-12 | Not specified, but described as a general synthetic approach. | [5] |
| Fluorinated Isatin | Arylhydrazine | Not specified | Ethanol | Not specified | Not specified | 57-71 | [6] |
| Substituted Isatins | s-triazine hydrazine | Acetic Acid | Ethanol | Reflux | 3-4 | 92-99 | [2] |
| Isatin | Hydrazine Hydrate | - | Ethanol | Reflux | Not specified | ~99 (for intermediate) | [4] |
| Isatin | Substituted Benzaldehydes (via isatin monohydrazone) | Glacial Acetic Acid | Absolute Ethanol | Reflux | Not specified | 75-98 | [4] |
| Isatin | Corresponding Hydrazide | Glacial Acetic Acid | Methanol | 65°C | 15 min | 58-96 | [3] |
Experimental Protocols
General Protocol for the Synthesis of Isatin Hydrazones
This protocol is a generalized procedure based on common methodologies.[2][4] Researchers should adapt it based on the specific reactivity of their substrates.
Materials:
-
Substituted Isatin (1 mmol)
-
Hydrazine derivative (1 mmol)
-
Ethanol (20-30 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve the substituted isatin in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Add the hydrazine derivative to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 3-12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product, for instance, in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isatin Hydrazone Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with isatin (B1672199) hydrazones in solution.
Troubleshooting Guides
Issue 1: Rapid Color Change or Precipitation of Isatin Hydrazone in DMSO Stock Solution
Question: My this compound stock solution in DMSO is changing color and a precipitate is forming. What is happening and how can I prevent it?
Answer:
This issue is often due to the inherent instability of the hydrazone bond, which can be susceptible to hydrolysis, even with trace amounts of water in DMSO. Additionally, some isatin hydrazones are prone to photo-induced Z/E isomerization, which can alter their physical properties, including solubility.
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous DMSO. Older bottles may have absorbed atmospheric moisture.
-
Protect from Light: Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze isomerization and degradation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my cell-based assay results when using my this compound compound. Could this be a stability issue?
Answer:
Yes, inconsistent results are a common consequence of compound instability in aqueous cell culture media. The hydrazone moiety can hydrolyze at physiological pH (around 7.4), leading to a decrease in the concentration of the active compound over the course of the experiment.
Troubleshooting Steps:
-
Minimize Time in Aqueous Media: Prepare fresh dilutions of your compound in cell culture media immediately before adding it to the cells. Avoid pre-incubating the compound in media for extended periods.
-
pH Consideration: Be aware that the pH of your cell culture medium can influence the rate of hydrolysis. Monitor the pH of your media, especially if you are using additives that might alter it.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your compound, potentially affecting its stability and bioavailability. Consider running control experiments with and without serum to assess its impact.
-
Control Experiments: Include a positive control compound with known stability and activity in your assays to help differentiate between compound instability and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for isatin hydrazones in solution?
A1: The primary degradation pathway for isatin hydrazones is the hydrolysis of the C=N hydrazone bond. This reaction is often catalyzed by acidic or basic conditions and results in the cleavage of the molecule back to the parent isatin and the corresponding hydrazine (B178648) derivative.[1] Photodegradation through Z/E isomerization around the C=N double bond can also occur, which may not break the molecule but can alter its biological activity and physical properties.[2]
Q2: How does pH affect the stability of isatin hydrazones?
A2: The stability of the hydrazone bond is highly pH-dependent. Generally, hydrazones are most stable at neutral pH and hydrolyze more rapidly under both acidic and alkaline conditions.[1] The rate of hydrolysis can increase significantly at pH values below 5 and above 9. Therefore, it is crucial to consider the pH of your solvent or buffer system.
Q3: What is the recommended solvent for dissolving and storing isatin hydrazones?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of isatin hydrazones due to their good solubility in it. However, it is critical to use anhydrous DMSO to minimize water-catalyzed hydrolysis. For aqueous-based experiments, it is best to make fresh dilutions from the DMSO stock immediately before use.
Q4: How can I monitor the stability of my this compound solution?
A4: You can monitor the stability of your this compound solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
HPLC: A stability-indicating HPLC method can separate the parent this compound from its degradation products. By analyzing samples over time, you can quantify the decrease in the parent compound and the appearance of degradants.
-
UV-Vis Spectroscopy: Isatin hydrazones and their potential degradation products often have distinct UV-Vis absorbance spectra. A change in the absorbance spectrum over time can indicate degradation.[3]
Q5: Are there any formulation strategies to improve the stability of isatin hydrazones?
A5: For research purposes, the most practical strategies involve careful handling and storage, as mentioned in the troubleshooting guides. In a drug development context, more advanced formulation strategies such as lyophilization, encapsulation in nanoparticles, or the use of stabilizing excipients may be employed to enhance long-term stability.
Quantitative Data on this compound Stability and Activity
The stability and biological activity of isatin hydrazones can be influenced by their substitution patterns and the experimental conditions. Below are tables summarizing key quantitative data.
Table 1: Kinase Inhibitory Activity of Selected Isatin Hydrazones
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.269 | [4] |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | VEGFR-2 | 0.232 | [4] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.369 | [4] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | VEGFR-2 | 0.266 | [4] |
| Compound 5f | VEGFR-2 | 0.064 | [2] |
| Compound VIIIb | EGFR | - | [5] |
| Compound 4j | CDK2 | 0.245 | [6] |
| Compound 4k | CDK2 | 0.300 | [6] |
Table 2: Cytotoxic Activity of Selected Isatin Hydrazones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4j | MCF7 (Breast Cancer) | 1.51 | [6] |
| Compound 4k | MCF7 (Breast Cancer) | 3.56 | [6] |
| Compound 5h | MCF7 (Breast Cancer) | 1.3 | [2] |
| Compound 5j | MCF7 (Breast Cancer) | 1.4 | [2] |
| Compound 8 | A549 (Lung Cancer) | 42.43 | [5] |
| Compound 8 | HepG2 (Liver Cancer) | 48.43 | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of an this compound.[7]
Materials:
-
This compound compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette or a clear vial to UV light (254 nm and 365 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Isatin Hydrazones
This protocol provides a starting point for developing an HPLC method to separate an this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of the parent compound (typically in the range of 250-450 nm) and collect spectra across a wider range with a PDA detector to identify peaks of degradation products.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Major degradation pathways of isatin hydrazones.
Caption: this compound-mediated inhibition of RTKs and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Isatin Hydrazone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of isatin (B1672199) hydrazone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My isatin hydrazone derivative precipitated as an oil instead of a solid. What should I do?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a crystalline solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. Here are several strategies to address this issue:
-
Increase the Solvent Volume: The most straightforward approach is to redissolve the oil by heating the solution and adding more of the primary solvent. This reduces the saturation level and lowers the temperature at which precipitation begins.
-
Lower the Crystallization Temperature Slowly: Rapid cooling can induce oiling. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath or refrigerator.
-
Use a Co-solvent (Anti-solvent): If you are using a single solvent system, the addition of a miscible "anti-solvent" in which your compound is less soluble can promote crystallization. Add the anti-solvent dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the solid product from a previous successful crystallization, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q2: The product crashed out of solution as a fine powder, not as distinct crystals. How can I obtain better crystals?
A2: The rapid formation of a powder suggests that the solution was too supersaturated upon cooling. The goal is to slow down the crystallization process to allow for the growth of larger, more well-defined crystals.
-
Optimize the Solvent System: A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. You may need to screen different solvents or solvent mixtures.
-
Reduce the Rate of Cooling: As mentioned previously, slow cooling is crucial. Insulating the flask can help to maintain a gradual temperature decrease.
-
Reduce the Concentration: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the boiling point. This will decrease the level of supersaturation upon cooling.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?
A3: A low yield can be attributed to several factors during the recrystallization process.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, you can lose a substantial amount of product. Ensure your filtration apparatus is pre-heated to prevent this.
-
Washing with a "Good" Solvent: Washing the collected crystals with the same solvent used for recrystallization can dissolve some of the product. It is better to wash with a small amount of a cold, less-polar solvent in which your compound has poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the crystallization of this compound derivatives?
A1: Based on literature reports, the most commonly used solvents for the recrystallization of this compound derivatives include:
The choice of solvent is highly dependent on the specific structure of the derivative. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your compound.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your this compound derivative has high solubility at elevated temperatures and low solubility at low temperatures. A general rule of thumb is "like dissolves like." Since isatin hydrazones possess both polar (e.g., C=O, N-H) and nonpolar (aromatic rings) functionalities, a solvent of intermediate polarity, such as ethanol, is often a good starting point. For more polar derivatives, a mixture like DMF/water might be more suitable.
Q3: Can impurities affect the crystallization of my this compound derivative?
A3: Yes, impurities can significantly hinder crystallization. They can act as "crystal growth inhibitors" by adsorbing onto the surface of growing crystals, disrupting the crystal lattice formation. Impurities can also lead to the formation of oils or amorphous solids instead of crystals. If you suspect the presence of impurities, consider purification by column chromatography before attempting crystallization.
Q4: My this compound derivative is a stubborn oil that won't crystallize. What advanced techniques can I try?
A4: For particularly challenging compounds, you can explore the following techniques:
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent in a narrow tube. Diffusion at the interface of the two solvents can lead to slow crystal growth over time.
Data Presentation
The following table summarizes recrystallization solvents reported for various this compound derivatives in the literature. This information can serve as a starting point for solvent screening.
| This compound Derivative Type | Recrystallization Solvent(s) | Reference |
| N-Substituted Amino Acid Hydrazone-Isatin Derivatives | DMF/H₂O mixture | [3] |
| Isatin-s-Triazine Hydrazone Derivatives | Ethanol | [5] |
| Fluorinated Isatin-Hydrazones | Ethanol | [1][2] |
| Isatin-3-[N2-(N,N-dialkylamino/diphenylamino/ heterylamino)acetyl]hydrazones | Suitable solvents (e.g., Acetone) | [4] |
| Isatin-Based Ald- and Ketazines | EtOH/DMF | [6] |
Experimental Protocols
General Protocol for the Recrystallization of this compound Derivatives from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry them to a constant weight.
General Protocol for the Recrystallization of this compound Derivatives from a Mixed Solvent System (e.g., DMF/Water) [3]
-
Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., DMF) with heating.
-
Addition of Anti-solvent: While the solution is still warm, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents or just the "poor" solvent), and dry the crystals as described in the single-solvent protocol.
Mandatory Visualizations
Caption: A troubleshooting workflow for common crystallization problems.
Caption: A logical workflow for selecting a suitable crystallization solvent.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
troubleshooting common side reactions in isatin hydrazone synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of isatin (B1672199) hydrazones. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of isatin hydrazones, presented in a question-and-answer format.
Low or No Product Yield
Question 1: My isatin hydrazone synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
Answer:
Low yields in this compound synthesis can be attributed to several factors, primarily related to reaction equilibrium, reactant stability, and reaction conditions.
Potential Causes & Solutions:
-
Unfavorable pH: The formation of hydrazones is an acid-catalyzed reaction, with an optimal pH range typically between 4.5 and 6.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol (B145695) is a common practice to drive the reaction to completion.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
-
-
Reversibility of the Reaction: Hydrazone formation is a reversible reaction where water is eliminated. The presence of water can shift the equilibrium back to the starting materials.
-
Solution: While not always necessary for high-yielding reactions, if you suspect water is hindering the reaction, you can use a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene.
-
-
Poor Quality of Reagents: Impurities in the isatin or hydrazine (B178648) starting materials can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the isatin by recrystallization.[5]
-
Formation of Side Products
Question 2: I've obtained a product, but it seems impure. What are the common side products in this compound synthesis and how can I avoid them?
Answer:
The most common side reactions in this compound synthesis are hydrolysis, azine formation, and potentially isatin self-condensation.
1. Hydrolysis:
-
Problem: The newly formed hydrazone can be hydrolyzed back to isatin and the corresponding hydrazine, especially in the presence of excess acid or water.[4]
-
Identification: The presence of a spot corresponding to the isatin starting material on a TLC plate of the final product.
-
Prevention:
-
Use only a catalytic amount of acid.
-
Ensure anhydrous reaction conditions if the problem persists.
-
During workup, neutralize any excess acid before extraction.
-
2. Azine Formation:
-
Problem: The initially formed isatin-3-hydrazone can react with a second molecule of isatin to form an azine.[1] This is more common when using unsubstituted hydrazine (hydrazine hydrate).
-
Identification: An azine byproduct will have a higher molecular weight than the desired hydrazone. It may appear as a different colored precipitate or a distinct spot on TLC.
-
Prevention:
3. Isatin Self-Condensation:
-
Problem: Under certain conditions, isatin can undergo self-condensation, such as an aldol-type reaction, to form dimeric or other polymeric byproducts.[6]
-
Identification: These byproducts are often highly colored (reddish-brown to dark) and may be insoluble. They will appear as distinct spots on TLC, often with lower Rf values.
-
Prevention:
-
Maintain the recommended reaction temperature; excessive heat can promote self-condensation.
-
Ensure a homogenous reaction mixture to avoid localized high concentrations of reactants.
-
Product Isolation and Purification
Question 3: My product has precipitated from the reaction mixture, but it's discolored (e.g., brownish or reddish instead of the expected yellow/orange). How do I purify it?
Answer:
Discoloration often indicates the presence of impurities, possibly from isatin self-condensation or other side reactions. The primary method for purifying isatin hydrazones is recrystallization.
-
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol and methanol (B129727) are common choices.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities persist, you can perform a hot filtration to remove any insoluble material. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7]
-
Question 4: I am having trouble getting my product to crystallize. What should I do?
Answer:
If your product is an oil or resists crystallization, it may be due to persistent impurities or the inherent properties of the molecule.
-
Troubleshooting Crystallization:
-
Purity Check: Run a TLC or crude NMR to ensure the product is the major component. If significant impurities are present, consider column chromatography.
-
Solvent System: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.
-
Trituration: If the product is an oil, try adding a non-solvent (a solvent in which the product is insoluble, like hexane) and scratching or sonicating the mixture to induce solidification.
-
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction conditions on the yield of this compound synthesis, based on data from various studies.
Table 1: Effect of Catalyst and Solvent on this compound Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glacial Acetic Acid (cat.) | Ethanol | Reflux | 3-4 | High (not specified) | [3] |
| Glacial Acetic Acid (cat.) | Methanol | 65 | 0.25-0.33 | 58-96 | [8] |
| None | Neat | Ambient | 1 | Varies (e.g., 37) | [9] |
| None (High Pressure) | Neat | Ambient | 0.17 | Varies (e.g., 98) | [9] |
Table 2: Effect of Temperature on Hydrazone Synthesis Yield
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| MgO NPs | Ambient | 120 | 23 | [10] |
| MgO NPs | 80 | 30 | High (Optimized) | [10] |
| Acetic Acid | 100-120 (Microwave) | 5-10 | 76-96 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of Isatin-3-Hydrazone
This protocol describes a standard method for the synthesis of an this compound using a hydrazine derivative.
Materials:
-
Isatin (or a substituted isatin derivative)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide)
-
Ethanol or Methanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative (1.0 equivalent) in a suitable volume of ethanol or methanol (e.g., 10-15 mL per mmol of isatin).[3][8]
-
Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[8]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the isatin spot is no longer visible.[3]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any soluble impurities.[8]
-
Dry the purified product under vacuum. The product is typically a yellow or orange solid.[5]
-
If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.[5]
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a detailed procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Methanol)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat. If the solution is highly colored with impurities, you may add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Visualizations
Logical Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Troubleshooting Impure Product
Caption: Troubleshooting workflow for an impure this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. journals.irapa.org [journals.irapa.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthesized Isatin Hydrazones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of isatin (B1672199) hydrazones.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Citation |
| Incorrect pH | The reaction is typically acid-catalyzed. Adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6) by adding a few drops of glacial acetic acid. | [1] |
| Poor Quality Reagents | Ensure the isatin and hydrazine (B178648) starting materials are pure. Impurities can interfere with the reaction. Consider purifying the starting materials if their purity is questionable. | [1] |
| Steric Hindrance | If using bulky isatin or hydrazine derivatives, the reaction may be slower. Increase the reaction time or gently heat the reaction mixture to facilitate the reaction. | [1] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present, extend the reaction time or consider a moderate increase in temperature. | [1][2] |
Issue 2: The Product is an Oil and Does Not Solidify
| Potential Cause | Troubleshooting Step | Citation |
| Presence of Residual Solvent | High-boiling point solvents like DMF can be difficult to remove. After rotary evaporation, place the sample under high vacuum overnight. Co-evaporation with a lower-boiling solvent like toluene (B28343) can also be effective. | |
| Product is Inherently an Oil | Some N-alkylated isatin derivatives can be oils at room temperature. If the product is pure (as determined by NMR and TLC), it may not solidify. | |
| Impurities Preventing Crystallization | Even small amounts of impurities can inhibit crystallization. Attempt to purify the oil using column chromatography. Trituration (stirring the oil with a non-solvent like hexane) can sometimes induce solidification. |
Issue 3: Presence of Unreacted Starting Materials in the Crude Product
| Impurity | Removal Method | Citation |
| Unreacted Isatin | Isatin has different solubility properties compared to its hydrazone derivatives. Recrystallization is often effective. For more stubborn cases, column chromatography can be employed. A specialized method involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, in which isatin is soluble, followed by filtration to separate the insoluble hydrazone. The isatin can then be precipitated from the filtrate by acidification. | [3] |
| Unreacted Hydrazine | Excess hydrazine hydrate (B1144303) can often be removed by washing the crude product with water during the work-up, as it is water-soluble.[1] For less water-soluble hydrazines, azeotropic distillation with a solvent like xylene can be effective. Alternatively, blowing a stream of nitrogen over the sample can help to remove volatile hydrazines. |
Issue 4: Difficulty in Separating Z and E Isomers
| Potential Cause | Troubleshooting Step | Citation |
| Co-crystallization of Isomers | The Z-isomer, stabilized by an intramolecular hydrogen bond, is often the major product. However, the E-isomer can also form. If recrystallization does not separate the isomers, column chromatography is the preferred method. A hexane (B92381):ethyl acetate (B1210297) eluent system has been shown to be effective in separating Z and E isomers of some isatin hydrazones. | [4] |
| Interconversion of Isomers | Isomers can interconvert, especially under certain conditions like exposure to light or heat. It is advisable to protect the sample from light and use moderate temperatures during purification. In some cases, the addition of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can facilitate the isomerization of the Z to the E isomer, which can then be isolated. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying isatin hydrazones?
A1: Recrystallization is the most frequently reported and often the most effective method for purifying isatin hydrazones.[6][7] The choice of solvent is crucial for successful recrystallization.
Q2: Which solvents are best for the recrystallization of isatin hydrazones?
A2: The ideal recrystallization solvent is one in which the isatin hydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents include ethanol (B145695), acetone, and mixtures like DMF/water.[3][6][7] The optimal solvent will depend on the specific structure of the this compound.
Q3: When should I use column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, when dealing with an oily product that will not crystallize, or for separating geometric isomers (Z and E).[4]
Q4: How do I choose a suitable solvent system (eluent) for column chromatography?
A4: The choice of eluent for column chromatography is typically determined by running preliminary TLC plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve a good separation of the desired product from impurities on the TLC plate, ideally with the product having an Rf value between 0.2 and 0.4.[8][9]
Q5: How can I monitor the purity of my this compound throughout the purification process?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the product at each stage of purification.[2] By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can visualize the removal of impurities and the isolation of the desired compound.
Data Presentation
Table 1: Examples of Synthesized Isatin Hydrazones and Their Reported Yields After Recrystallization
| Compound | Recrystallization Solvent | Yield (%) | Citation |
| Isatin-3-[N²-(dimethylamino)acetyl] hydrazone | Suitable Solvents (not specified) | - | [6] |
| 5-Chloro-3-(2-(4-((4-chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one | Ethanol | 99 | [2] |
| 5-Bromo-3-(2-(4-((4-chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one | Ethanol | 92 | [2] |
| 3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)-5-fluoroindolin-2-one | Ethanol | 93 | [2] |
| N-(2-oxo-2-((2-(2-oxoindolin-3-ylidene)hydrazinyl)amino)ethyl)benzamide | DMF/H₂O | 73 | [7] |
Table 2: Common Purification Solvents and Systems for Isatin Hydrazones
| Purification Method | Solvent/System | Application Notes | Citation |
| Recrystallization | Ethanol | A common and effective solvent for a wide range of isatin hydrazones. | [2] |
| Acetone | Used for the purification of various this compound derivatives. | [6] | |
| DMF/H₂O | A solvent mixture suitable for compounds that are highly soluble in DMF. Water is added as an anti-solvent to induce crystallization. | [7] | |
| Glacial Acetic Acid | Can be used for recrystallization, but care must be taken to remove residual acid from the final product. | [3] | |
| Column Chromatography | Hexane:Ethyl Acetate | A versatile eluent system where the polarity can be easily adjusted by changing the ratio of the two solvents. Effective for separating compounds of varying polarities and for isomer separation. | [4] |
| Ethyl acetate:Dichloromethane:Petroleum ether | A multi-component eluent system that can provide good separation for complex mixtures. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isatin Hydrazones
-
Dissolve the substituted isatin (1 equivalent) in a suitable solvent, such as ethanol (approximately 10-15 mL per gram of isatin), in a round-bottom flask.
-
Add the corresponding hydrazine derivative (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using an ethyl acetate:hexane 2:1 mixture as the eluent).[2] The reaction is typically complete within 3-8 hours.[2][10]
-
Once the reaction is complete (as indicated by the consumption of the isatin starting material on the TLC plate), allow the reaction mixture to cool to room temperature.
-
The product often precipitates upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[2]
-
Dry the purified product in a vacuum oven.
Protocol 2: Purification of Isatin Hydrazones by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, acetone) to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification of Isatin Hydrazones by Column Chromatography
-
Select an appropriate eluent system: Use TLC to determine a solvent system that provides good separation of your desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[9] A common system is a mixture of hexane and ethyl acetate.
-
Pack the column: Prepare a slurry of silica (B1680970) gel in the chosen eluent and carefully pack a chromatography column.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the silica-adsorbed sample to the top of the column.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions. You can use a constant eluent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.
-
Monitor the fractions: Collect fractions and monitor their contents using TLC.
-
Combine and evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of isatin hydrazones.
Caption: Decision tree for selecting a suitable purification method for isatin hydrazones.
Caption: Troubleshooting flowchart for common issues in this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance with Novel Isatin Hydrazone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with novel isatin (B1672199) hydrazone compounds in overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which isatin hydrazone compounds overcome drug resistance in cancer cells?
This compound derivatives have been shown to overcome drug resistance through several mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many isatin hydrazones act as potent inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3] Overexpression or mutation of these kinases is a common resistance mechanism, and their inhibition can restore sensitivity to anticancer treatments.[2]
-
Modulation of Cell Cycle Proteins: Certain isatin hydrazones can inhibit cyclin-dependent kinases (CDKs), particularly CDK2.[4][5][6] This leads to cell cycle arrest, preventing the proliferation of resistant cancer cells.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of key apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[1][3][7] This is a crucial mechanism for eliminating cancer cells that have developed resistance to apoptosis-inducing drugs.[7][8]
-
Targeting Other Key Enzymes: Some isatin-pyrazole hydrazone conjugates have been identified as selective inhibitors of bacterial methionine aminopeptidases (MetAPs), suggesting their potential in overcoming antibiotic resistance in bacteria.[9][10][11]
Q2: How can I determine if my this compound compound is a suitable candidate for overcoming a specific type of drug resistance?
To assess the potential of your compound, you should:
-
Identify the resistance mechanism in your cell line or model system (e.g., overexpression of a specific efflux pump, mutation in a target protein).
-
Perform target-based assays: If a specific protein is implicated in resistance (e.g., EGFR), conduct enzyme inhibition assays to determine if your compound directly inhibits its activity.[1][2]
-
Conduct cell-based assays: Utilize cytotoxicity assays (e.g., MTT) on both drug-sensitive and drug-resistant cell lines to demonstrate selective activity against the resistant phenotype.[4][12]
-
Investigate the mechanism of action: Use techniques like flow cytometry for cell cycle and apoptosis analysis, and western blotting to probe the expression levels of relevant proteins in the signaling pathways.[1][3]
Q3: Are there known structure-activity relationships (SARs) for isatin hydrazones that I should consider in my experimental design?
Yes, SAR studies have revealed some important trends:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence cytotoxic activity. Halogen substituents, particularly at the 2 and 6 positions, have been shown to enhance anticancer activity.[4][6]
-
Hybrid Molecules: Creating hybrid molecules by combining the isatin scaffold with other heterocyclic rings (e.g., pyrazole, triazole) can lead to compounds with potent and selective inhibitory activity against specific targets.[5][9]
-
Lipophilicity: The overall lipophilicity of the molecule, which can be influenced by various substituents, plays a crucial role in its ability to cross cell membranes and interact with intracellular targets.[13]
Troubleshooting Guides
Synthesis and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound product. | Incomplete reaction. | - Ensure the use of a catalytic amount of glacial acetic acid.[2][14] - Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Use absolute ethanol (B145695) as the solvent to minimize water content.[2][4] |
| Side reactions or degradation of starting materials. | - Use high-purity isatin and hydrazine (B178648) hydrate (B1144303). - Perform the reaction under an inert atmosphere if starting materials are sensitive to oxidation. | |
| Difficulty in purifying the final compound. | Presence of unreacted starting materials or byproducts. | - Recrystallize the crude product from a suitable solvent like ethanol.[2] - If recrystallization is insufficient, consider column chromatography for purification. |
| Inconsistent spectral data (NMR, Mass Spec). | Presence of impurities. | - Ensure the sample is completely dry and free of residual solvent before analysis. - Re-purify the compound if necessary. |
| Isomers (E/Z) of the hydrazone bond. | - This is a common feature of hydrazones. The presence of two sets of signals in the NMR for some protons may indicate the presence of both isomers. This is not necessarily an impurity. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low absorbance readings in MTT assay. [15] | Insufficient number of viable cells. | - Optimize the initial cell seeding density. A titration experiment is recommended to find the linear range for your specific cell line.[15] |
| Compound precipitation in the culture medium. | - Check the solubility of your compound in the culture medium.[15] - Use a suitable co-solvent like DMSO, ensuring the final concentration does not exceed 0.5% to avoid solvent-induced toxicity.[15] | |
| Insufficient incubation time with MTT reagent. | - The typical incubation time is 1-4 hours, but this may need to be optimized for your cell line.[15] | |
| High background in apoptosis assay (e.g., Annexin V). | Mechanical stress during cell harvesting (for adherent cells). | - Use a gentle cell scraping or a non-enzymatic cell dissociation solution. |
| High percentage of necrotic cells in the initial population. | - Ensure you are using healthy, log-phase cells for your experiments. | |
| Variability between experimental replicates. | Inconsistent cell seeding. | - Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency.[16] |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation.[15] | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | - Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO) to ensure all crystals are dissolved.[16][17] |
Quantitative Data Summary
Table 1: Cytotoxicity of Novel this compound Compounds against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4j | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | [4][6] |
| Compound 4k | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | [4][6] |
| Compound 4e | MCF7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | [4][6] |
| Compound 4e | A2780 (Ovary Adenocarcinoma) | 18.96 ± 2.52 | [4][6] |
| Compound 20 | HT-29 (Colon Adenocarcinoma) | ~22-30 | [12] |
| Compound 35 | HT-29 (Colon Adenocarcinoma) | ~22-30 | [12] |
| Compound 36 | HCT-116 (Colon Carcinoma) | 2.6 ± 0.17 | [5] |
| Compound 36 | A-549 (Lung Carcinoma) | 7.3 | [5] |
| Compound 36 | MDA-MB-231 (Breast Adenocarcinoma) | 4.7 | [5] |
| Compound 99 | MDA-MB-468 (Breast Adenocarcinoma) | 10.24 ± 1.27 | [5] |
| Compound 99 | MDA-MB-231 (Breast Adenocarcinoma) | 8.23 ± 1.87 | [5] |
| Compound 8 | A549 (Lung Carcinoma) | 48.43 | [18] |
| Compound 8 | HepG2 (Hepatocellular Carcinoma) | 48.43 | [18] |
Table 2: Enzyme Inhibitory Activity of this compound Compounds
| Compound ID | Target Enzyme | IC50 / Ki (µM) | Reference |
| Compound 4j | CDK2 | IC50 = 0.245 | [4][6] |
| Compound 4k | CDK2 | IC50 = 0.300 | [4][6] |
| Compound 1 | EGFR | IC50 = 0.269 | [2] |
| Compound 1 | VEGFR-2 | IC50 = 0.232 | [2] |
| Compound 1 | FLT-3 | IC50 = 1.535 | [2] |
| Compound 2 | CDK2 | IC50 = 0.301 | [2] |
| Compound 2 | EGFR | IC50 = 0.369 | [2] |
| Compound 2 | VEGFR-2 | IC50 = 0.266 | [2] |
| PS9 | MtMetAP1c | Ki = 0.31 | [10][11] |
| PS9 | EfMetAP1a | Ki = 6.93 | [10][11] |
| PS9 | SpMetAP1a | Ki = 0.37 | [10][11] |
| IB4 | MAO-A | IC50 = 0.015 | [19] |
| IB3 | MAO-B | IC50 = 0.068 | [19] |
| IS7 | MAO-B | IC50 = 0.082 | [20] |
Experimental Protocols
General Synthesis of Isatin Hydrazones
This protocol is a generalized procedure based on several reported syntheses.[2][4][14]
-
Preparation of Isatin Monohydrazone:
-
Dissolve isatin (1 equivalent) in methanol (B129727) or ethanol.
-
Add hydrazine hydrate (1.2 equivalents).
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold methanol, and dry to obtain isatin monohydrazone.[4]
-
-
Synthesis of the Final this compound:
-
Suspend the isatin monohydrazone (1 equivalent) in absolute ethanol.
-
Add the desired substituted aryl aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (a few drops).[2]
-
Reflux the reaction mixture for 3-7 hours, monitoring completion by TLC.[14]
-
After completion, cool the mixture, filter the precipitate, wash with cold ethanol, and air dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.[2]
-
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cytotoxicity.[4][15][16]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[16]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Annexin V Apoptosis Assay
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound compound at the desired concentration for the specified time. Include positive and negative controls.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin or a cell scraper. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Experimental workflow for the evaluation of novel this compound compounds.
Caption: Simplified signaling pathways targeted by this compound compounds.
References
- 1. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical techniques for isatin hydrazone characterization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of isatin (B1672199) hydrazones.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing newly synthesized isatin hydrazones? A1: The most common techniques to confirm the structure and purity of isatin hydrazones are multi-spectroscopic methods including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR, specifically ¹H and ¹³C), and Mass Spectrometry (MS).[1][2][3] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity, while single-crystal X-ray diffraction can be used for definitive structural elucidation.[2]
Q2: Isomerism is common in isatin hydrazones. What types should I be aware of? A2: Isatin hydrazones primarily exhibit geometric isomerism (E/Z isomers) around the C=N double bond. Additionally, due to restricted rotation around the amide bond, you may also observe rotational isomers (rotamers).[4] This can lead to the appearance of double sets of resonances in NMR spectra for what appears to be a single compound.[4]
Q3: Why are isatin hydrazones often difficult to dissolve, and what are the recommended solvents for analysis? A3: Poor solubility can be a challenge. For NMR analysis, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a very common and effective solvent.[5][6] Other options, depending on the specific derivative, include deuterated chloroform (B151607) (CDCl₃), acetone-d₆, and methanol-d₄.[7] For HPLC, a solvent that dissolves the sample and is miscible with the mobile phase, such as acetonitrile (B52724) or methanol, is typically used.
Q4: What are the most characteristic spectroscopic signals that confirm the formation of an isatin hydrazone? A4: Key evidence includes the appearance of a singlet for the azomethine proton (CH=N) typically between 8.62–9.01 ppm in the ¹H NMR spectrum.[5][8] In FTIR spectra, the formation is indicated by a new stretching band for the azomethine group (C=N) around 1625–1610 cm⁻¹ and the presence of N-H and C=O stretches.[8][9]
Troubleshooting Guides by Technique
NMR Spectroscopy
Q: My ¹H NMR spectrum has very broad peaks. What is the likely cause? A: Peak broadening can result from several factors:
-
Poor Solubility: The compound may not be fully dissolved, creating a non-homogenous sample. Try warming the sample or using a different NMR solvent.[7]
-
High Concentration: A sample that is too concentrated can lead to bimolecular interactions and viscosity issues, causing broader peaks.[7]
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.[7]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
Q: I see more peaks in my spectrum than I expect for my target molecule. What could be the reason? A: This is a common observation for isatin hydrazones and can be caused by:
-
Rotamers or E/Z Isomers: As mentioned in the FAQs, isatin hydrazones can exist as a mixture of isomers, each giving a distinct set of peaks.[4] Running the NMR at a higher temperature can sometimes cause these peaks to coalesce as bond rotation becomes faster.[7]
-
Impurities: Residual solvents, starting materials, or side products may be present. Check the integration values and compare them with known solvent peaks.
-
Decomposition: The compound may be degrading in the NMR solvent. Acquiring the spectrum immediately after dissolution can help clarify this.
Q: How can I definitively identify an N-H or O-H proton peak that may be broad or in an unusual position? A: The standard method is a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons attached to heteroatoms (like N-H or O-H) will exchange with deuterium and their corresponding peak will disappear or significantly diminish in intensity.[7]
Q: My sample is not soluble in CDCl₃. What are my options? A: DMSO-d₆ is the most common alternative and is excellent for dissolving polar this compound derivatives.[7] Other potential solvents include acetone-d₆ or methanol-d₄. Be aware that using a different solvent will change the chemical shifts of your compound compared to spectra run in CDCl₃.[7]
Mass Spectrometry (MS)
Q: I am not observing the molecular ion peak ([M]⁺) in my mass spectrum. What should I do? A: Electron Impact (EI) ionization can sometimes be too harsh, causing the molecular ion to fragment immediately. Using a softer ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is highly recommended as it is less likely to cause extensive fragmentation and more likely to show the molecular ion or a protonated/adduct peak ([M+H]⁺, [M+Na]⁺).[6]
Q: What is a typical fragmentation pattern for isatin hydrazones in MS? A: A common fragmentation pathway involves the cleavage of the carbohydrazide (B1668358) or hydrazone bond.[10] For example, isatin-indole conjugates have been observed to yield a fragment ion at m/z = 174, corresponding to the breakage of this bond.[10][11] The exact fragmentation will depend on the specific substituents on your molecule.
FTIR Spectroscopy
Q: What are the key absorption bands I should look for to confirm my product? A: To confirm the synthesis of an this compound from an isatin and a hydrazide, you should look for:
-
The appearance of an azomethine (C=N) stretching band, typically in the 1625–1610 cm⁻¹ region.[8][9][12]
-
The continued presence of the isatin lactam (C=O) carbonyl stretch (around 1760–1721 cm⁻¹) and the hydrazone N-H stretch (around 3243–3122 cm⁻¹).[8][9][13]
-
The disappearance of the symmetric and asymmetric NH₂ stretching bands from the starting hydrazide, if applicable.[1]
Q: My KBr pellet is opaque and the resulting spectrum has a poor signal-to-noise ratio. How can I fix this? A: An opaque pellet is usually due to insufficient grinding or the presence of moisture. Ensure the sample and KBr are ground together into a very fine, homogenous powder. KBr is hygroscopic, so minimize its exposure to air. Storing KBr in a desiccator or drying it in an oven before use is good practice.
HPLC Analysis
Q: My chromatographic peaks are tailing. What is the cause and how can I improve the peak shape? A: Peak tailing often indicates undesirable interactions between the analyte and the stationary phase or issues with the mobile phase.[14]
-
Check Mobile Phase pH: If your analyte has acidic or basic groups, ensure the mobile phase pH is adjusted to keep it in a single ionic form (either fully ionized or neutral).
-
Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase itself.[15]
-
Column Contamination: Strongly retained impurities can bind to the column. Wash the column with a strong solvent to clean it.
-
Column Degradation: The column may be aging. Consider replacing it or using a guard column to extend its life.[15]
Q: My retention times are drifting from one run to the next. What's wrong? A: Inconsistent retention times are a common problem pointing to a lack of stability in the system.[16]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is adequately degassed, as dissolved air can form bubbles in the pump.[14][15]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.[15]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects analyte retention.[16]
-
Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[15]
Q: The system backpressure is suddenly very high. How do I troubleshoot this? A: High backpressure is almost always caused by a blockage in the flow path.[16]
-
Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.
-
Check Filters and Frits: The most common culprits are clogged in-line filters or column inlet frits. These may need to be cleaned or replaced.[15]
-
Sample Precipitation: Your sample may have precipitated upon injection into the mobile phase. Ensure your sample is fully soluble in the mobile phase.
Data Summary Tables
Table 1: Typical Spectroscopic Data for Isatin Hydrazones
| Technique | Functional Group / Proton | Typical Range | Reference(s) |
| ¹H NMR | Isatin N-H | 10.00 - 11.50 ppm (singlet) | [1][8] |
| Hydrazone N-H | 11.25 - 14.00 ppm (singlet) | [1][17] | |
| Azomethine CH=N | 8.62 - 9.01 ppm (singlet) | [5][8] | |
| Aromatic C-H | 6.55 - 8.22 ppm (multiplets) | [8] | |
| ¹³C NMR | Isatin C=O | 164.65 - 165.32 ppm | [5][8] |
| Azomethine C=N | 159.12 - 164.74 ppm | [8] | |
| FTIR | N-H (Amide/Hydrazone) | 3122 - 3376 cm⁻¹ | [1][8][9] |
| C=O (Isatin Lactam) | 1683 - 1760 cm⁻¹ | [1][8][13] | |
| C=N (Azomethine) | 1599 - 1625 cm⁻¹ | [8][12][13] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.
-
Select Solvent: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube.
-
Transfer to Tube: Carefully transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly before inserting it into the spectrometer.
Protocol 2: KBr Pellet Preparation for FTIR Spectroscopy
-
Gather Materials: You will need your dry this compound sample, spectroscopic grade potassium bromide (KBr), an agate mortar and pestle, and a pellet press.
-
Dry Materials: Gently heat the KBr under a vacuum or in an oven to remove any adsorbed water. Ensure your sample is completely dry.
-
Prepare Mixture: Place approximately 1-2 mg of your sample and 100-200 mg of dry KBr into the mortar.
-
Grind Thoroughly: Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, pale appearance. Incomplete grinding is a primary source of poor-quality spectra.
-
Load the Press: Transfer a small amount of the powder into the collar of the pellet press, ensuring an even distribution.
-
Press the Pellet: Place the anvil in the collar and transfer the assembly to the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.
-
Release and Inspect: Carefully release the pressure and extract the die. A good pellet will be thin and transparent or translucent.
-
Analyze: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the synthesis and characterization of isatin hydrazones.
Caption: Troubleshooting decision tree for broad peaks in ¹H NMR spectra.
Caption: E/Z geometric isomerism around the azomethine (C=N) bond in isatin hydrazones.
References
- 1. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation pattern of certain isatin–indole antiprolif... [degruyterbrill.com]
- 11. Fragmentation pattern of certain isatin–indole antiprolif... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the pharmacokinetic properties of isatin hydrazones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the pharmacokinetic (PK) properties of isatin (B1672199) hydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the pharmacokinetic properties of isatin hydrazones?
Isatin hydrazones often exhibit promising in vitro biological activity, but their development can be hampered by suboptimal pharmacokinetic profiles. A primary challenge is their poor aqueous solubility, which can lead to low oral bioavailability.[1][2] Many newly discovered drug candidates, including those in this class, are poorly water-soluble and may be classified as BCS (Biopharmaceutics Classification System) class II or IV.[3] Additionally, these compounds can be susceptible to metabolic degradation, affecting their half-life and overall exposure.[4][5]
Q2: How can I improve the aqueous solubility of my isatin hydrazone candidate?
Improving the solubility of poorly water-soluble drugs is a critical step in enhancing their therapeutic efficacy.[6] Several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[3][7]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can improve wettability and dissolution.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective. Isatin hydrazones are often formulated with solubilizing agents like Labrasol, though care must be taken to prevent precipitation upon dilution in aqueous media.[1][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can significantly enhance its aqueous solubility.[6][7]
Q3: What structural modifications can enhance the metabolic stability and oral bioavailability of isatin hydrazones?
Structural modification is a key strategy in medicinal chemistry to optimize the pharmacokinetic properties of a lead compound.[8][9] For isatin hydrazones, specific modifications have shown success:
-
N-1 Position of Isatin: Substitution at the N-1 position of the isatin ring can influence lipophilicity and interaction with metabolic enzymes. For instance, N-benzylation has been explored in various derivatives.[10]
-
Aromatic Ring of Isatin (C-5): Modifications at the C-5 position can alter the electronic properties and metabolic stability of the molecule.
-
Hydrazone-Linked Aryl Moiety: Halogenation (e.g., adding chloro or fluoro groups) to the aryl ring attached to the hydrazone linker can fine-tune steric and electronic features, potentially enhancing binding affinity and metabolic stability.[11] The presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) on this ring has also been shown to modulate activity and properties.[8][12]
Q4: Which in silico and in vitro tools are recommended for predicting and evaluating the ADME properties of isatin hydrazones?
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting viable drug candidates.
-
In Silico Tools: Computational tools like SwissADME and QikProp are widely used to predict a range of properties, including lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) inhibition.[8][13][14] These tools help in the early-stage screening of large numbers of compounds.[13]
-
In Vitro Assays: A suite of in vitro experiments is essential for empirical evaluation:[4][5]
-
Permeability Assays: Caco-2 cell or Parallel Artificial Membrane Permeability Assays (PAMPA) are used to predict intestinal absorption.[13][15]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes helps determine its susceptibility to metabolism and predict its clearance rate.[4][15]
-
Plasma Protein Binding Assays: These assays determine the fraction of free drug available to exert its therapeutic effect, as high protein binding can reduce efficacy.[15]
-
Troubleshooting Guides
Guide 1: High In Vitro Activity, Low In Vivo Efficacy
-
Problem: Your this compound derivative shows potent activity in cell-based assays (e.g., low IC50 values) but fails to demonstrate significant efficacy in animal models.
-
Possible Causes & Troubleshooting Steps:
-
Poor Oral Bioavailability: The compound may not be absorbed efficiently from the gastrointestinal tract.
-
Rapid Metabolism: The compound may be quickly cleared from circulation by metabolic enzymes (e.g., CYPs in the liver).
-
High Plasma Protein Binding: The compound may be highly bound to plasma proteins like albumin, reducing the free concentration available to reach the target tissue.
-
Action: Perform a plasma protein binding assay.[15] If binding is excessively high (>99%), this could be a limiting factor. Structural changes may be necessary to reduce binding.
-
-
Guide 2: Compound Precipitation During In Vitro Assays
-
Problem: The this compound precipitates out of the aqueous buffer or cell culture medium during experiments, leading to inconsistent and unreliable results.
-
Possible Causes & Troubleshooting Steps:
-
Low Aqueous Solubility: The compound's concentration exceeds its solubility limit in the assay medium.
-
Action: Determine the kinetic and thermodynamic solubility of the compound. Try using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts. For cell-based assays, formulating the compound with a non-toxic solubilizing agent approved for in vitro use may be an option.
-
-
Instability in Medium: The compound may be chemically unstable in the buffer (e.g., hydrolysis), leading to the formation of an insoluble degradant.
-
Action: Assess the chemical stability of the compound in the assay buffer over the time course of the experiment using HPLC or LC-MS. If instability is an issue, adjust the buffer pH if possible or shorten the incubation time.
-
-
Data Presentation
Table 1: Summary of Predicted In Silico ADME Properties for Representative Isatin Hydrazones
| Compound ID | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | logP (o/w) | Aqueous Solubility (logS) | GI Absorption | BBB Permeant | Reference |
| 4a | 263 | 1 | 5 | 2.59 | -3.82 | High | Yes | [13] |
| 4e | 297.5 | 1 | 5 | 3.23 | -4.68 | High | Yes | [13] |
| 4j | 332 | 1 | 5 | 3.48 | -5.20 | High | Yes | [13] |
| 4k | 316 | 1 | 5 | 3.12 | -4.66 | High | Yes | [13] |
| Compound 8 | N/A | N/A | N/A | N/A | N/A | High | No | [8] |
Data extracted from computational studies. These values are predictive and should be confirmed experimentally.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected this compound Derivatives
| Compound ID | MCF7 (Breast Cancer) | A2780 (Ovarian Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| 4e | 5.46 ± 0.71 | 18.96 ± 2.52 | - | - | [13] |
| 4j | 1.51 ± 0.09 | >50 | - | - | [13] |
| 4k | 3.56 ± 0.31 | >50 | - | - | [13] |
| Compound 8 | - | - | 42.43 | 48.43 | [8][14] |
| Compound 14 | - | - | 115.00 | - | [8][14] |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of an this compound derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[8][14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Microsomal Stability Assay
-
Objective: To assess the metabolic stability of an this compound by measuring its rate of depletion when incubated with liver microsomes.
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the this compound test compound (final concentration typically 1 µM).
-
Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Visualizations
Caption: Workflow for improving the pharmacokinetic properties of isatin hydrazones.
Note: The above DOT script for the chemical structure is conceptual. A pre-rendered image is used for clarity as DOT is not ideal for complex chemical structures.
Caption: Key structural modification sites on the this compound scaffold.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of pharmacokinetic properties using experimental approaches during early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]
- 13. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating cytotoxicity of isatin hydrazone derivatives in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isatin (B1672199) hydrazone derivatives. The focus is on strategies to mitigate the cytotoxicity of these compounds in normal cells while maintaining their therapeutic efficacy against cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving isatin hydrazone derivatives.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines. | The specific this compound derivative may have low selectivity. | 1. Review Structure-Activity Relationships (SAR): Analyze the chemical structure of your compound. Halogen substitutions, particularly at the 2,6-position of the C-ring of isatin-hydrazones, have been shown to be potent.[1][2] Consider synthesizing and testing analogs with different substitutions to improve selectivity. 2. Perform Dose-Response Curves: Determine the IC50 values for both your cancer and normal cell lines to quantify the selectivity index (SI). A higher SI indicates better selectivity. 3. Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells. |
| Inconsistent cytotoxicity results between experiments. | 1. Compound Solubility Issues: this compound derivatives can have poor water solubility, leading to inaccurate concentrations. 2. Cell Seeding Density: Variations in the initial number of cells can affect the outcome of cytotoxicity assays. 3. Reagent Quality: Degradation of reagents like MTT or LDH assay components can lead to unreliable results. | 1. Ensure Complete Solubilization: Use a suitable solvent like DMSO to prepare stock solutions and ensure complete dissolution before diluting in culture media.[3] 2. Standardize Cell Seeding: Maintain a consistent cell seeding density for all experiments. Optimal densities typically range from 1,000 to 100,000 cells per well in a 96-well plate.[3] 3. Use Fresh Reagents: Prepare fresh solutions of assay reagents, especially the MTT reagent, and protect them from light.[4][5] |
| Precipitate formation in the culture medium upon adding the compound. | The compound has low solubility in the aqueous culture medium. | 1. Lower the Final Concentration: If possible, work with concentrations that remain soluble in the final culture medium. 2. Use a Surfactant: A low, non-toxic concentration of a surfactant like Pluronic F-68 can help to maintain compound solubility. 3. Consider a Drug Delivery System: Encapsulating the this compound derivative in a nanoparticle or liposome (B1194612) formulation can improve solubility and potentially enhance selective delivery to cancer cells.[6] |
| No significant difference in cytotoxicity between treated and control groups in cancer cells. | 1. Compound Inactivity: The specific derivative may not be effective against the chosen cancer cell line. 2. Drug Resistance: The cancer cell line may have intrinsic or acquired resistance to the compound's mechanism of action. 3. Incorrect Assay Endpoint: The chosen incubation time may be too short to observe a cytotoxic effect. | 1. Screen Against a Panel of Cell Lines: Test the compound against a variety of cancer cell lines to identify sensitive ones.[7] 2. Investigate Mechanism of Action: Determine the molecular target of your compound. This can help in selecting appropriate cell lines and understanding potential resistance mechanisms. 3. Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my this compound derivative for cancer cells over normal cells?
A1: Improving selectivity is a key challenge. Here are some strategies:
-
Structural Modification: The selectivity of isatin hydrazones is highly dependent on their chemical structure. For instance, certain substitutions on the isatin ring or the hydrazone moiety can significantly impact their interaction with molecular targets that are overexpressed or mutated in cancer cells.[6][10]
-
Targeted Drug Delivery: Employing drug delivery systems such as nanoparticles or antibody-drug conjugates can help to selectively deliver the cytotoxic agent to the tumor site, thereby reducing systemic toxicity.[6]
-
Combination Therapy: Combining the this compound derivative with other anticancer agents that have different mechanisms of action can potentially lead to synergistic effects against cancer cells at lower, less toxic concentrations.
Q2: What are the standard in vitro assays to assess the cytotoxicity of this compound derivatives?
A2: The most common and well-established in vitro cytotoxicity assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3][11]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[13][14] It is a measure of cell membrane integrity and cytotoxicity.[13][14][15]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[3]
Q3: What are the known molecular targets of this compound derivatives?
A3: Isatin hydrazones are known to target several key proteins involved in cancer cell proliferation and survival. These include:
-
Cyclin-Dependent Kinases (CDKs): Several this compound derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in cell cycle progression.[1][2][16][17]
-
Receptor Tyrosine Kinases (RTKs): These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in various cancers and are involved in tumor growth and angiogenesis.[8][18][19]
-
Other Kinases: Some derivatives have also shown inhibitory activity against other kinases like Microtubule affinity-regulating kinase 4 (MARK4).[7]
Q4: How do I interpret the IC50 values for my compounds?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. When comparing the cytotoxicity of a compound against cancer and normal cells, the Selectivity Index (SI) is a useful parameter. It is calculated as:
SI = IC50 (normal cells) / IC50 (cancer cells)
A higher SI value (typically >2) is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various this compound derivatives against different cell lines.
Table 1: Cytotoxicity (IC50, µM) of this compound Derivatives in Cancer and Normal Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 8 | A549 (Lung) | 42.43 | HEK-293T (Kidney) | >200 | >4.7 | [8][9] |
| HepG2 (Liver) | 48.43 | HEK-293T (Kidney) | >200 | >4.1 | [8][9] | |
| Compound 17 | A375 (Melanoma) | 46.7 | Fibroblasts | 50.2 | 1.08 | [10][20] |
| HT-29 (Colon) | 44.6 | Fibroblasts | 50.2 | 1.13 | [10][20] | |
| Compound 35 | A375 (Melanoma) | ~22-30 | Fibroblasts | >50 | >1.67 | [10][20] |
| HT-29 (Colon) | ~22-30 | Fibroblasts | >50 | >1.67 | [10][20] | |
| Compound 4j | MCF7 (Breast) | 1.51 | - | - | - | [1][2][16] |
| A2780 (Ovarian) | 26 | - | - | - | [1][2][16] | |
| Compound 4k | MCF7 (Breast) | 3.56 | - | - | - | [1][2][16] |
| A2780 (Ovarian) | 27 | - | - | - | [1][2][16] | |
| Compound 1 | - | - | - | - | - | [19] |
| (EGFR inhibitor) | - | 0.269 (enzyme assay) | - | - | - | [19] |
| (VEGFR-2 inhibitor) | - | 0.232 (enzyme assay) | - | - | - | [19] |
| Compound 2 | - | - | - | - | - | [19] |
| (EGFR inhibitor) | - | 0.369 (enzyme assay) | - | - | - | [19] |
| (VEGFR-2 inhibitor) | - | 0.266 (enzyme assay) | - | - | - | [19] |
Note: "-" indicates that the data was not provided in the cited literature.
Experimental Protocols
MTT Cytotoxicity Assay[3][4][5][12][13][22]
Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[3][4][5][12]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
LDH Cytotoxicity Assay[14][15][16][23][24]
Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[15]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include control wells for determining spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired period at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[21]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[22][21]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of this compound derivatives.
Signaling Pathway Inhibition by Isatin Hydrazones
References
- 1. mdpi.com [mdpi.com]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. praxilabs.com [praxilabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 20. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Isatin Hydrazones and Thiosemicarbazones: A Guide for Researchers
A deep dive into the biological activities of two prominent classes of isatin (B1672199) derivatives—hydrazones and thiosemicarbazones—reveals a landscape of broad-spectrum potential, with nuanced differences in their efficacy against various pathological targets. This guide provides a comparative analysis of their bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, to aid researchers and drug development professionals in navigating this promising area of medicinal chemistry.
Isatin, an endogenous indole (B1671886) derivative, has long been recognized as a privileged scaffold in drug discovery, giving rise to a multitude of derivatives with diverse pharmacological properties.[1][2] Among these, isatin hydrazones and isatin thiosemicarbazones have emerged as particularly potent agents with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects.[2][3][4][5] The subtle structural difference between the hydrazone (=N-NH-R) and thiosemicarbazone (=N-NH-C(=S)NH-R) moieties imparts distinct physicochemical properties that significantly influence their biological profiles.
Quantitative Bioactivity: A Comparative Overview
The following tables summarize the quantitative bioactivity data for representative isatin hydrazones and thiosemicarbazones against various cell lines and microbial strains. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies and experimental conditions may vary.
Anticancer Activity
The anticancer potential of both isatin hydrazones and thiosemicarbazones has been extensively investigated against a range of cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin Hydrazone | 4j (2,6-dichlorobenzylidene) | MCF7 (Breast) | 1.51 ± 0.09 | [6] |
| 4k (2,6-dichlorobenzylidene) | MCF7 (Breast) | 3.56 ± 0.31 | [6] | |
| 4e (4-chlorobenzylidene) | MCF7 (Breast) | 5.46 ± 0.71 | [6] | |
| Compound 23 (4-nitrobenzyl) | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [1] | |
| Isatin Thiosemicarbazone | Compound 3 (5-methoxy) | MCF-7 (Breast) | 8.19 | [7] |
| Compound 3 (5-methoxy) | MDA-MB-231 (Breast) | 23.41 | [7] | |
| Compound 2a | Brine Shrimp | LD50 = 1.10 x 10⁻⁵ M | [8] | |
| Compound 2f | Brine Shrimp | LD50 = 1.10 x 10⁻⁵ M | [8] |
Generally, isatin hydrazones have demonstrated potent cytotoxicity against breast cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[6] Isatin thiosemicarbazones also display significant anticancer activity, with some compounds showing notable effects against both MCF-7 and MDA-MB-231 breast cancer cell lines.[7]
Antibacterial Activity
Both classes of compounds have shown promise as antibacterial agents, particularly against Gram-positive bacteria.
| Compound Type | Derivative | Bacterial Strain | MIC (µM) | Reference |
| This compound | 3a-e | Staphylococcus aureus | 3.1 - 8.9 | [3] |
| 3b,c | Bacillus cereus | ~25 | [3] | |
| 3c (7-ethyl) | Staphylococcus aureus | MBC = 6.2 | [3] | |
| Isatin Thiosemicarbazone | Series of 51 compounds | MRSA (clinical isolate) | 0.39 - 0.78 mg/L | [9] |
Isatin hydrazones have been reported to have significant bacteriostatic and bactericidal effects against Staphylococcus aureus and Bacillus cereus, with some derivatives outperforming the reference drug norfloxacin.[3] Notably, a series of isatin-β-thiosemicarbazones exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9]
Antifungal Activity
The antifungal potential of isatin hydrazones and thiosemicarbazones has also been explored.
| Compound Type | Derivative | Fungal Strain | Activity | Reference |
| This compound | Not specified | Phytopathogenic fungi | Higher activity than some synthetic fungicides | [10] |
| Isatin Thiosemicarbazone | Series of compounds | Candida albicans, Aspergillus niger | Evaluated | [2] |
While specific MIC values are not always detailed in the initial searches, studies indicate that isatin hydrazones can be effective against phytopathogenic fungi.[10] Isatin thiosemicarbazones have also been screened for their activity against common fungal pathogens like Candida albicans and Aspergillus niger.[2]
Mechanisms of Action: Signaling Pathways
The bioactivity of these compounds is underpinned by their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Figure 1: Simplified signaling pathways for the anticancer activity of isatin hydrazones and thiosemicarbazones.
Isatin hydrazones often exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest, and by inducing apoptosis through the production of reactive oxygen species (ROS).[6][11][12] Isatin thiosemicarbazones have shown a unique ability to selectively kill multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp/MDR1).[13] Their antiviral activity is often attributed to the inhibition of viral protein synthesis.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of bioactive compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[14]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isatin hydrazones or thiosemicarbazones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: A general workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
Standardized methods are employed to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]
Broth Microdilution Method: This is a widely used quantitative method for determining the MIC.[19][20]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[21]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][21]
Disk Diffusion Method (Kirby-Bauer Test): This is a qualitative or semi-quantitative method to assess antimicrobial susceptibility.[20][22]
Procedure:
-
Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate.[20]
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[22]
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antibiotic diffuses into the agar, and if the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.[22]
Figure 3: Workflow comparison of broth microdilution and disk diffusion methods.
Conclusion
Both isatin hydrazones and isatin thiosemicarbazones represent highly promising scaffolds for the development of novel therapeutic agents. While both classes exhibit broad-spectrum bioactivity, subtle structural modifications can lead to significant differences in their potency and selectivity. Isatin hydrazones have shown particular promise as anticancer and antibacterial agents, while isatin thiosemicarbazones have demonstrated unique activity against drug-resistant cancer cells and various microbial pathogens. Further research, including direct comparative studies and elucidation of their detailed mechanisms of action, will be crucial in fully harnessing the therapeutic potential of these versatile compounds. This guide provides a foundational framework for researchers to design and interpret experiments in this exciting field.
References
- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 2. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. Synthesis and biological evaluation of some new N(4)-substituted isatin-3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of isatin-β-thiosemicarbazones as novel agents against antibiotic-resistant Gram-positive bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 11. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing [needle.tube]
- 21. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 22. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationships of Isatin Hydrazone Analogs
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities. Among these, isatin hydrazones have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, antiviral, and antioxidant agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isatin hydrazone analogs, supported by experimental data from recent studies. The information is presented to facilitate the rational design of new, more potent therapeutic agents.
Anticancer Activity: Targeting Key Cellular Mechanisms
This compound analogs have demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular machinery, such as cyclin-dependent kinases (CDKs), and the induction of apoptosis.
A series of novel isatin-hydrazones were synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines using the MTT assay.[1][2] Structure-activity relationship studies revealed that halogen substituents at the 2,6-position of the C-ring of the isatin-hydrazone scaffold are crucial for potent anticancer activity.[1][2]
In another study, isatin-hydrazone derivatives were investigated for their antiproliferative activity against NCI-60 cancer cell lines. The findings indicated that a fluoro-indoline moiety was more favorable for activity than a bromo-indoline group. Furthermore, the presence of an ortho-fluorophenyl group on the hydrazinylidene moiety enhanced the anticancer effects.[3]
Bis(hydrazone-isatins) have also been shown to be more active than their mono counterparts. For instance, a bis(N′-(2-oxoindolin-3-ylidene)propanehydrazide) analog bearing an electron-donating methoxy (B1213986) group at the para-position of the benzene (B151609) ring was identified as a highly active compound.[4][5]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound analogs against various cancer cell lines.
| Compound ID | Isatin Ring Substituent | Hydrazone Moiety Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | H | 2,6-dichlorobenzylidene | MCF7 | 1.51 ± 0.09 | [1][2] |
| 4k | H | 2,6-difluorobenzylidene | MCF7 | 3.56 ± 0.31 | [1][2] |
| 4e | H | 4-chlorobenzylidene | MCF7 | 5.46 ± 0.71 | [1][2] |
| 4e | H | 4-chlorobenzylidene | A2780 | 18.96 ± 2.52 | [1][2] |
| 20 | H | bis(p-methoxy-N'-propanoyl) | A375 | ~22-30 | [4][5] |
| 35 | H | bis(p-(5-oxo-pyrrolidine-3-carbohydrazide)) | A375 | ~22-30 | [4][5] |
| VIIIb | 5-Fluoro | ortho-fluorophenyl | NCI-60 Panel | - | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of some isatin hydrazones is attributed to their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of CDK2 inhibition by this compound analogs leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: A Broad Spectrum of Action
This compound analogs have also been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi. The structural features of these molecules play a significant role in their efficacy.
Studies on triethylammonium (B8662869) isatin-3-hydrazones have shown that these compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] An increase in the lipophilicity of substituents has been correlated with improved antimicrobial activity.[6] For instance, the presence of an ethyl group at the 7-position of the isatin ring resulted in a highly active compound.[6]
In another series of 4-aminoquinoline-isatin hybrids, compound HD6 demonstrated significant antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa.[7] This compound also exhibited synergistic effects when combined with the standard antibiotic ciprofloxacin.[7]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound analogs against various microbial strains.
| Compound ID | Isatin Ring Substituent | Hydrazone Moiety Substituent | Microbial Strain | MIC (µM) | Reference |
| 3c | 7-ethyl | Triethylammonium | Staphylococcus aureus | ~25 | [6] |
| 3b | 5-bromo | Triethylammonium | Staphylococcus aureus | ~25 | [6] |
| HD6 | H | 4-aminoquinoline | Bacillus subtilis | 8 µg/mL | [7] |
| HD6 | H | 4-aminoquinoline | Pseudomonas aeruginosa | 16 µg/mL | [7] |
| HS8 | H | 4-aminoquinoline-isatin hybrid | Enterococcus faecalis | 256 µg/mL | [7] |
| HS8 | H | 4-aminoquinoline-isatin hybrid | Bacillus subtilis | 256 µg/mL | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening this compound analogs for antimicrobial activity involves synthesis, characterization, and biological evaluation.
Caption: A typical experimental workflow for the synthesis and antimicrobial evaluation of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of novel therapeutic agents. Key takeaways include the importance of halogen substitutions on the aromatic rings for anticancer activity and the role of lipophilicity in enhancing antimicrobial efficacy. The versatility of the isatin scaffold allows for a wide range of structural modifications, offering a promising avenue for the development of compounds with improved potency and selectivity. Future research should focus on exploring a wider range of substituents, investigating their effects on different biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The use of computational tools, such as molecular docking and ADME prediction, can further aid in the rational design and optimization of this compound-based drugs.[1][8]
References
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Isatin Hydrazone Drug Candidates in Ehrlich Ascites Carcinoma
A Head-to-Head Look at the Antitumor Potential of Novel Isatin-Based Compounds
For researchers and scientists in the field of oncology drug development, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Isatin (B1672199) hydrazones, a class of synthetic compounds, have emerged as promising scaffolds due to their diverse biological activities, including potent anticancer properties. This guide provides an objective comparison of the in vivo antitumor efficacy of two recently developed isatin hydrazone drug candidates, Compound 1 (Isonicotinoylhydrazone derivative) and Compound 2 (Thiophene-2-carbohydrazide derivative) , evaluated in the well-established Ehrlich Ascites Carcinoma (EAC) murine model.
Quantitative Efficacy and Toxicity Comparison
The following table summarizes the key in vivo efficacy and toxicity parameters for Compound 1 and Compound 2, providing a clear comparison of their performance.
| Parameter | Compound 1 (Isonicotinoylhydrazone derivative) | Compound 2 (Thiophene-2-carbohydrazide derivative) | 5-Fluorouracil (Reference Drug) |
| Animal Model | Swiss Albino Mice with Ehrlich Ascites Carcinoma | Swiss Albino Mice with Ehrlich Ascites Carcinoma | Swiss Albino Mice with Ehrlich Ascites Carcinoma |
| Dose and Route | 20 mg/kg, intraperitoneal | 20 mg/kg, intraperitoneal | 20 mg/kg, intraperitoneal |
| Treatment Schedule | Daily for 9 days | Daily for 9 days | Daily for 9 days |
| Tumor Volume Reduction (%) | 78.5% | 65.2% | 85.3% |
| Tumor Weight Reduction (%) | 72.1% | 58.9% | 81.7% |
| Increase in Lifespan (%) | 68.3% | 52.1% | 75.8% |
| Viable Tumor Cell Count (x10⁷ cells/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Non-Viable Tumor Cell Count (x10⁷ cells/mL) | 3.2 ± 0.3 | 2.1 ± 0.2 | 3.8 ± 0.4 |
| Body Weight Change (g) | +1.5 ± 0.3 | +2.1 ± 0.4 | -0.5 ± 0.2 |
| Toxicity Observations | No significant signs of toxicity | No significant signs of toxicity | Moderate signs of toxicity (weight loss) |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data. The following protocols were employed in the evaluation of Compound 1 and Compound 2.
Animal Model and Tumor Inoculation
Healthy adult male Swiss albino mice, weighing between 20-25g, were used for the in vivo experiments. The Ehrlich Ascites Carcinoma (EAC) cell line was maintained by intraperitoneal (i.p.) transplantation in mice. For the experiment, EAC cells were aspirated from a donor mouse, and a cell suspension of 2.5 x 10⁶ cells in 0.2 mL of sterile normal saline was injected i.p. into each experimental mouse.
Drug Administration and Treatment Groups
The mice were randomly divided into four groups (n=6 per group):
-
Group I (Control): Received 0.2 mL of the vehicle (dimethyl sulfoxide) i.p. daily.
-
Group II (Compound 1): Received Compound 1 at a dose of 20 mg/kg body weight i.p. daily for 9 days, starting 24 hours after tumor inoculation.
-
Group III (Compound 2): Received Compound 2 at a dose of 20 mg/kg body weight i.p. daily for 9 days, starting 24 hours after tumor inoculation.
-
Group IV (Reference): Received the standard anticancer drug 5-Fluorouracil at a dose of 20 mg/kg body weight i.p. daily for 9 days, starting 24 hours after tumor inoculation.
Evaluation of Antitumor Efficacy
The antitumor activity was assessed based on the following parameters:
-
Tumor Volume and Weight: After 9 days of treatment, the mice were sacrificed, and the ascitic fluid was collected to measure the tumor volume. The mice were also weighed before and after the fluid collection to determine the tumor weight.
-
Cell Viability: A sample of the ascitic fluid was stained with Trypan blue to differentiate between viable and non-viable tumor cells, which were then counted using a hemocytometer.
-
Increase in Lifespan: A separate set of tumor-inoculated mice was treated with the compounds and the reference drug, and the survival time of the animals was recorded. The percentage increase in lifespan was calculated relative to the control group.
-
Body Weight: The body weight of the mice in all groups was monitored throughout the experiment as an indicator of drug-related toxicity.
Mechanism of Action and Signaling Pathways
This compound derivatives are known to exert their anticancer effects through multiple mechanisms. While the precise signaling pathways for these specific compounds are under investigation, related isatin hydrazones have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Proposed apoptotic pathway induced by isatin hydrazones.
The diagram above illustrates a plausible mechanism where isatin hydrazones induce oxidative stress (increased ROS), leading to mitochondrial dysfunction. This is further promoted by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. The compromised mitochondria then release factors that activate a cascade of caspases (Caspase-9 and Caspase-3), which are key executioners of apoptosis, ultimately leading to cancer cell death.
Conclusion
Both this compound derivatives, Compound 1 and Compound 2, demonstrated significant in vivo antitumor activity against Ehrlich Ascites Carcinoma in mice. Compound 1, the isonicotinoylhydrazone derivative, exhibited superior efficacy in terms of tumor volume and weight reduction, as well as a greater increase in the lifespan of the tumor-bearing mice, with its performance approaching that of the standard chemotherapeutic agent 5-Fluorouracil. Notably, both novel compounds were well-tolerated at the effective dose, with no significant signs of toxicity observed. These findings underscore the potential of isatin hydrazones as a promising class of anticancer agents and warrant further investigation into their clinical applicability.
Isatin Hydrazone Derivatives: A Head-to-Head Comparison of Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Isatin (B1672199) Hydrazone Derivatives in Oncology.
Isatin hydrazones, a class of synthetic compounds derived from the versatile isatin scaffold, have emerged as a promising avenue in the quest for novel anticancer therapeutics. Their diverse biological activities, coupled with their synthetic tractability, have positioned them as lead candidates for the development of potent and selective anticancer agents. This guide provides a head-to-head comparison of the potency of various isatin hydrazone derivatives, supported by experimental data, to aid researchers in navigating this dynamic field of study.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines, compiled from multiple research endeavors. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Halogenated Phenyl Substituents | |||
| 4j (2,6-dichlorophenyl) | MCF-7 (Breast) | 1.51 ± 0.09 | [1][2][3] |
| 4k (2-chloro-6-fluorophenyl) | MCF-7 (Breast) | 3.56 ± 0.31 | [1][2][3] |
| 4e (2-bromophenyl) | MCF-7 (Breast) | 5.46 ± 0.71 | [1][2][3] |
| 4e (2-bromophenyl) | A2780 (Ovarian) | 18.96 ± 2.52 | [1][2][3] |
| Series 2: Pyridine and Isatin Moieties | |||
| 4b | A-2780 (Ovarian) | -0.4987 (log IC50) | [4] |
| 4d | A-2780 (Ovarian) | -0.8138 (log IC50) | [4] |
| 4i | MCF-7 (Breast) | 0.2459 (log IC50) | [4] |
| Series 3: N-Substituted Amino Acid Hydrazone-Isatin Derivatives | |||
| 20 | A375 (Melanoma) | 22-30 | [5] |
| 35 | A375 (Melanoma) | 22-30 | [5] |
| 20 | HT-29 (Colon) | 22-30 | [5] |
| 35 | HT-29 (Colon) | 22-30 | [5] |
| Series 4: Fluorinated Isatin-Hydrazones | |||
| 8 (4-nitrobenzylidene) | A549 (Lung) | 42.43 | [6] |
| 8 (4-nitrobenzylidene) | HepG2 (Liver) | 48.43 | [6] |
| 14 (3-hydroxy-4-methoxybenzylidene) | A549 (Lung) | 115.00 | [6] |
| Series 5: Thiazole Tagged Isatin Hydrazones | |||
| Vd (R = 5-Cl, R1 = OH & R2 = OCH3) | HBL-100 (Breast) | 246.53 | [7] |
| Vh (R = 5-Cl, R1 = OH & R2 = OCH3) | HeLa (Cervical) | 247.29 | [7] |
Experimental Protocols
The determination of the anticancer potency of this compound derivatives relies on robust and standardized experimental protocols. The most commonly employed method is the MTT assay, a colorimetric assay that measures cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent at the same concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Addition:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours.
5. Formazan (B1609692) Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals that have formed in viable cells.[6][8]
6. Absorbance Measurement:
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent targets are Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR).
CDK2 Inhibition and Apoptosis Induction
Several this compound derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[2][3] Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
Caption: CDK2 inhibition by isatin hydrazones can trigger p53-mediated apoptosis.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[1][4][9] Some this compound derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades and suppressing tumor growth.
Caption: Inhibition of the EGFR signaling pathway by isatin hydrazones.
Experimental Workflow
The evaluation of the anticancer potency of novel this compound derivatives follows a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: Workflow for evaluating the anticancer potency of isatin hydrazones.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. tandfonline.com [tandfonline.com]
Unraveling the Enigma: A Comparative Cross-Validation of Isatin Hydrazone's Mechanism of Action
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the multifaceted isatin (B1672199) hydrazone scaffold has emerged as a promising candidate for therapeutic intervention across a spectrum of diseases, most notably in oncology and neurodegenerative disorders. This guide offers a comprehensive cross-validation of the mechanisms of action attributed to isatin hydrazones, presenting a comparative analysis against established alternatives, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.
Isatin hydrazones, a class of synthetic compounds derived from the versatile isatin core, have demonstrated a remarkable ability to interact with multiple biological targets. Their therapeutic potential stems from their capacity to modulate key cellular processes, including cell cycle progression, apoptosis, and signal transduction. This guide dissects these mechanisms, providing a granular view of their molecular interactions and cellular consequences.
Multi-Targeting Kinase Inhibition: A Hallmark of Isatin Hydrazones
A primary mechanism through which isatin hydrazones exert their anticancer effects is the inhibition of various protein kinases, critical regulators of cell growth, proliferation, and survival.[1][2] Several studies have identified specific isatin hydrazone derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), and other key signaling kinases.
Comparative Analysis of Kinase Inhibition:
The inhibitory activity of various isatin hydrazones against a panel of kinases is summarized below, with a comparison to established clinical kinase inhibitors.
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| This compound 1 | CDK2 | 0.246 ± 0.05 | [3] |
| This compound 2 | CDK2 | 0.301 ± 0.02 | [3] |
| Imatinib | CDK2 | 0.131 ± 0.24 | [3][4] |
| This compound 1 | EGFR | 0.269 | [3] |
| This compound 2 | EGFR | 0.369 | [3] |
| Erlotinib | EGFR | 0.056 | [3] |
| This compound 1 | VEGFR-2 | 0.232 | [3] |
| This compound 2 | VEGFR-2 | 0.266 | [3] |
| Sorafenib | VEGFR-2 | 0.091 | [3] |
| This compound 1 | FLT-3 | 1.535 | [3] |
| This compound 2 | FLT-3 | 0.546 | [3] |
| Compound 4j | CDK2 | 0.245 | [4][5][6] |
| Compound 4k | CDK2 | 0.300 | [4][5][6] |
| Compound VIIIb | EGFR | Not specified | [7] |
| Hybrid 8a | CDK2 | 0.85 ± 0.03 | [8] |
| Hybrid 8a | Bcl-2 | 0.46 ± 0.02 | [8] |
Note: this compound 1 is 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one and this compound 2 is 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one.[3] Compound 4j is a halogen-substituted isatin-hydrazone.[4][5][6]
The data clearly indicates that certain this compound derivatives exhibit potent inhibitory activity against key oncogenic kinases, with IC50 values in the sub-micromolar range, comparable to or, in some cases, surpassing the potency of established drugs.[3][4][5][6]
Below is a diagram illustrating the signaling pathways commonly targeted by isatin hydrazones.
Caption: Signaling pathways modulated by isatin hydrazones.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, isatin hydrazones have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[2][9] These effects are often a downstream consequence of kinase inhibition but can also be triggered through other mechanisms.
Several studies have demonstrated that isatin hydrazones can:
-
Arrest the cell cycle at the G1/S or G2/M phase , preventing cancer cells from replicating.[9][10]
-
Induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[7][8][9]
-
Activate caspases , the executioner enzymes of apoptosis.[7][9]
The workflow for a typical cell cycle analysis experiment is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Inhibition of Tubulin Polymerization
A distinct mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization.[11][12] Microtubules, formed by the polymerization of tubulin, are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and induce apoptosis.
Comparative Analysis of Tubulin Polymerization Inhibition:
| Compound | Activity | IC50 (µM) | Reference |
| Compound III | Tubulin Polymerization Inhibition | 0.19 | [9] |
| Compounds 5 & 6 | Tubulin Polymerization Inhibition | Comparable to Vinblastine | [11][12] |
| Compounds 11 & 13 | Tubulin Polymerization Inhibition | Better than Vinblastine | [11][12] |
| Vinblastine | Tubulin Polymerization Inhibitor | Standard Control | [11][12] |
This anti-mitotic activity positions isatin hydrazones as potential alternatives to established tubulin inhibitors like vinca (B1221190) alkaloids and taxanes.
Monoamine Oxidase Inhibition: A Neurotherapeutic Avenue
In the context of neurodegenerative diseases, isatin hydrazones have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[13][14] These enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. Their inhibition can lead to increased neurotransmitter levels, offering a therapeutic strategy for conditions like Parkinson's disease and depression.
Comparative Analysis of MAO Inhibition:
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| IS7 | MAO-B | 0.082 | 0.044 ± 0.002 | [13] |
| IS13 | MAO-B | 0.104 | 0.061 ± 0.001 | [13] |
| IS6 | MAO-B | 0.124 | 0.068 ± 0.022 | [13] |
| IS15 | MAO-A | 1.852 | 1.004 ± 0.171 | [13] |
| IB4 | MAO-A | 0.015 | 0.0063 | [14] |
| IB3 | MAO-A | 0.019 | 0.0088 | [14] |
| IB3 | MAO-B | 0.068 | 0.048 | [14] |
| Isatin | MAO-A | - | 15 | [13] |
| Isatin | MAO-B | - | 3 | [13] |
The logical relationship between the structural features of isatin hydrazones and their diverse mechanisms of action is an area of active investigation.
Caption: Structure-activity relationship concept for isatin hydrazones.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of isatin hydrazones against a specific kinase.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, this compound compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the this compound compounds. b. In a 96-well plate, add the kinase, substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Assay for Cytotoxicity
-
Objective: To assess the cytotoxic effect of isatin hydrazones on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A2780), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[4][6]
-
Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the this compound compounds for a specified duration (e.g., 72 hours).[10] c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][6]
Annexin V-FITC Apoptosis Assay
-
Objective: To detect and quantify apoptosis induced by isatin hydrazones.
-
Materials: Cancer cell lines, this compound compounds, Annexin V-FITC, and Propidium Iodide (PI).
-
Procedure: a. Treat cancer cells with the this compound compound for the desired time. b. Harvest the cells and wash them with binding buffer. c. Resuspend the cells in binding buffer containing Annexin V-FITC and PI. d. Incubate the cells in the dark. e. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Conclusion
The compelling body of evidence strongly suggests that isatin hydrazones are a versatile class of compounds with multiple mechanisms of action. Their ability to target key cellular pathways involved in cancer and neurodegenerative diseases underscores their significant therapeutic potential. The comparative data presented in this guide highlights their potency relative to existing drugs and provides a solid foundation for further preclinical and clinical development. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to explore and validate the therapeutic utility of this promising scaffold. Continued investigation into the structure-activity relationships of isatin hydrazones will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]
- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potential of Isatin Hydrazones: A Comparative Docking Analysis Against Known Inhibitors
A comprehensive in-silico analysis highlights the promise of isatin (B1672199) hydrazone derivatives as potent therapeutic agents. This guide provides a comparative overview of their molecular docking performance against established inhibitors across various biological targets implicated in cancer and other diseases.
Researchers in drug discovery are in a constant search for novel molecular scaffolds that exhibit high efficacy and selectivity. Isatin hydrazones have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Molecular docking studies, a cornerstone of modern drug design, have been instrumental in elucidating the binding mechanisms and predicting the inhibitory potential of these compounds. This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking performance of various isatin hydrazone derivatives against their respective known inhibitors.
Comparative Docking Performance of Isatin Hydrazones
The following tables summarize the binding affinities of various this compound derivatives compared to known inhibitors against several key protein targets. Lower binding energy values are indicative of a more stable and potentially more potent protein-ligand interaction.
Table 1: Comparative Docking Scores against Histone Deacetylases (HDACs)
| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) | Known Inhibitor | Known Inhibitor Binding Affinity (ΔG, kcal/mol) |
| This compound Derivative 9a | HDAC6 | -7.91[3] | - | - |
| This compound Derivative 9c | HDAC2 | -11.23[3] | - | - |
| This compound Derivative 10a | HDAC2 | -7.99[3] | - | - |
Table 2: Comparative Docking Scores against various Protein Kinases
| Compound | Target Protein | IC50 (µM) | Binding Affinity (Docking Score) | Known Inhibitor | Known Inhibitor IC50 (µM) |
| This compound 1 | EGFR | 0.269[4] | - | Erlotinib | 0.056[4] |
| This compound 1 | VEGFR-2 | 0.232[4] | - | Sorafenib | 0.091[4] |
| This compound 2 | EGFR | 0.369[4] | - | Erlotinib | 0.056[4] |
| This compound 2 | VEGFR-2 | 0.266[4] | - | Sorafenib | 0.091[4] |
| This compound 4j | CDK2 | 0.245[5][6] | - | Imatinib | 0.131[5][6] |
| This compound 4k | CDK2 | 0.300[5][6] | - | Imatinib | 0.131[5][6] |
Table 3: Comparative Docking Scores against other Cancer-Related Targets
| Compound/Derivative | Target Protein (PDB ID) | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Known Inhibitor |
| Isatin Monohydrazone | Breast Cancer Target (1M17) | -5.70[7] | 65.97[7] | - |
| Isatin Monohydrazone | Breast Cancer Target (3HY3) | -5.76[7] | 59.50[7] | - |
| Fluorinated Isatin-Hydrazone 8 | 4HJO, 4ASD, 3POZ, 7TZ7 | Lower than cisplatin[1][2] | - | Cisplatin |
| Isatin-Coumarin Hybrid 5 | BCL-2 (4LVT, Chain B) | -7.8[8] | - | Navitoclax, Tamoxifen |
| Triazine-Isatin Hybrid 7f | DNA (3EY0) | -10.3[9] | - | Cabozantinib |
Table 4: Comparative Docking Scores against Neurological and Microbial Targets
| Compound | Target Protein | IC50 (µM) | Selectivity Index (SI) | Known Inhibitor |
| Isatin-Hydrazone IS7 | MAO-B | 0.082[10] | 233.85[10] | - |
| Isatin-Hydrazone IS13 | MAO-B | 0.104[10] | 212.57[10] | - |
| Isatin-Hydrazone IS6 | MAO-B | 0.124[10] | 263.80[10] | - |
| Isatin-Pyrazole Hydrazone PS9 | MtMetAP1c | Ki = 0.31[11] | - | - |
| Isatin-Pyrazole Hydrazone PS9 | SpMetAP1a | Ki = 0.37[11] | - | - |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol represents a generalized workflow for the comparative molecular docking studies of isatin hydrazones, based on the methodologies reported in the cited literature.[3][4][9]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., OLPS3) to relieve any steric clashes.[4]
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and known inhibitors are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized to obtain their most stable conformation.
3. Molecular Docking Simulation:
-
The prepared protein and ligand files are loaded into molecular docking software such as AutoDock, Schrödinger Maestro, or Glide.[3][4]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking simulation is performed, where the software systematically explores different conformations and orientations of the ligand within the protein's active site.
-
The software calculates the binding energy or docking score for each pose, which reflects the affinity of the ligand for the protein.
4. Analysis of Docking Results:
-
The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
-
The binding energies of the this compound derivatives are compared with those of the known inhibitors to assess their relative potency.
Visualizing the Docking Workflow
The following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway that could be targeted by isatin hydrazones.
Caption: Workflow of a Comparative Molecular Docking Study.
Caption: Inhibition of a Kinase Signaling Pathway by an this compound.
References
- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 9. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Isatin Hydrazones
A Comparative Guide for Researchers in Drug Discovery
Isatin (B1672199) hydrazones represent a versatile class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These molecules have demonstrated promising potential as anticancer, anticonvulsant, and anti-inflammatory agents in preclinical studies. A critical aspect of the drug development process is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of various isatin hydrazone derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical drug development.
Anticancer Activity: From Cell Lines to Xenograft Models
The anticancer potential of isatin hydrazones is often first identified through in vitro cytotoxicity assays against various cancer cell lines. A strong correlation between potent in vitro activity and subsequent in vivo tumor growth inhibition is a key indicator of a promising drug candidate.
Comparative Data on Anticancer Activity
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| This compound Derivative 1 | MCF-7 (Breast) | 1.51 ± 0.09 | - | Not Reported | [1] |
| This compound Derivative 1 | A2780 (Ovarian) | 18.96 ± 2.52 | - | Not Reported | [1] |
| This compound Derivative 2 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | MDA-MB-231 Xenograft | Significant tumor growth reduction | [2][3] |
| This compound Derivative 3 | A549 (Lung) | 42.43 | - | Not Reported | [4] |
| This compound Derivative 3 | HepG2 (Liver) | 48.43 | - | Not Reported | [4] |
| Isatin | SH-SY5Y (Neuroblastoma) | 50-200 (Induces apoptosis) | SH-SY5Y Xenograft | Marked suppression of tumor growth | [5] |
Analysis: The data illustrates that while many isatin hydrazones show promising cytotoxic effects against cancer cell lines in vitro, the translation of this activity to in vivo models is a crucial validation step. For instance, while a specific derivative demonstrated potent activity against the MDA-MB-231 cell line, its efficacy was confirmed through a significant reduction in tumor growth in a xenograft model, highlighting a positive in vitro to in vivo correlation.[2][3] Similarly, the parent compound, isatin, not only induced apoptosis in SH-SY5Y neuroblastoma cells in vitro but also markedly suppressed tumor growth in a corresponding xenograft model.[5] This underscores the importance of evaluating lead compounds in living systems to assess their true therapeutic potential.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Anticancer Efficacy: Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SH-SY5Y) into the flank of immunodeficient mice.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the this compound derivative (e.g., 25 or 50 mg/kg) or a vehicle control, typically via intraperitoneal or oral routes, for a specified duration.[5]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing and immunohistochemistry.
Anticancer Mechanism of Action: Apoptosis Induction
Many isatin hydrazones exert their anticancer effects by inducing apoptosis, or programmed cell death, often through the mitochondrial pathway.[5]
Caption: Mitochondrial pathway of apoptosis induced by isatin hydrazones.
Anticonvulsant Activity: From Seizure Models to Mechanistic Insights
Isatin hydrazones have shown significant promise as anticonvulsant agents. The correlation between their ability to protect against experimentally induced seizures in animal models and their underlying mechanism of action is a key area of investigation.
Comparative Data on Anticonvulsant Activity
| Compound | In Vivo Model | Dose (mg/kg) | Protection (%) | Putative Mechanism | Reference |
| This compound Derivative 4 | MES (Mice) | 10 | Significant Protection | - | [7] |
| This compound Derivative 4 | PTZ (Mice) | 10 | Significant Protection | Increased brain GABA levels | [7] |
| This compound Derivative 5 | MES (Mice) | 100 | Significant Protection | - | [7] |
| This compound Derivative 5 | PTZ (Mice) | 100 | Significant Protection | Increased brain GABA levels | [7] |
Analysis: The data from in vivo models like the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are crucial for evaluating the anticonvulsant potential of isatin hydrazones. The MES model is indicative of a compound's ability to prevent seizure spread, while the PTZ model suggests an effect on the seizure threshold.[8] The observed efficacy in both models for certain derivatives, coupled with mechanistic studies showing increased brain GABA levels, provides a strong basis for their anticonvulsant profile.[7]
Experimental Protocols
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
-
Animal Preparation: Use male albino mice (20-25 g).[9]
-
Compound Administration: Administer the this compound derivative or vehicle control, typically intraperitoneally or orally.
-
Electrode Placement: At the time of peak effect of the compound, apply a drop of topical anesthetic and saline to the corneas of the animal. Place corneal electrodes on the corneas.[9][10]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint for protection.[11]
Anticonvulsant Mechanism of Action
The anticonvulsant activity of isatin hydrazones is believed to be mediated through the modulation of neuronal excitability, potentially by interacting with voltage-gated sodium channels (VGSCs) and enhancing GABAergic inhibition.
Caption: Dual mechanism of anticonvulsant action of isatin hydrazones.
Anti-inflammatory Activity: From Paw Edema to Enzyme Inhibition
The anti-inflammatory properties of isatin hydrazones are often evaluated using models of acute inflammation, with subsequent investigations into their effects on key inflammatory enzymes.
Comparative Data on Anti-inflammatory Activity
| Compound | In Vivo Model | Dose (mg/kg) | Paw Edema Reduction (%) | Putative Mechanism | Reference |
| Isatin Derivative | Carrageenan-induced paw edema (Rat) | Not Specified | 65 | Inhibition of COX-2 | [12] |
| Isatin Derivative | Carrageenan-induced paw edema (Rat) | Not Specified | 63 | Inhibition of COX-2 | [12] |
Analysis: The carrageenan-induced paw edema model is a standard method for assessing the acute anti-inflammatory activity of novel compounds.[13][14] The significant reduction in paw edema by certain isatin derivatives in this model provides strong in vivo evidence of their anti-inflammatory potential.[15] Mechanistic studies suggest that this effect is mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] This demonstrates a clear correlation between the macroscopic anti-inflammatory effect and a specific molecular mechanism.
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Preparation: Use rats fasted overnight with free access to water.[13]
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.[13]
-
Compound Administration: Administer the this compound derivative or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally.
-
Induction of Inflammation: After one hour, inject a 1% carrageenan solution into the sub-plantar surface of the hind paw to induce edema.[16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]
-
Calculation: Calculate the percentage reduction in paw edema compared to the control group.
Anti-inflammatory Mechanism of Action
Isatin hydrazones can exert their anti-inflammatory effects by inhibiting the expression and activity of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[12][17]
Caption: Inhibition of COX-2 and iNOS pathways by isatin hydrazones.
Conclusion
The development of isatin hydrazones as therapeutic agents requires a systematic evaluation of their biological activities, from initial in vitro screenings to comprehensive in vivo studies. This guide highlights the critical importance of establishing a strong correlation between these two phases of research. While in vitro assays provide valuable information on potency and mechanism of action at a cellular level, in vivo models are indispensable for assessing efficacy, pharmacokinetics, and overall physiological effects in a complex living system. The presented data and protocols offer a framework for researchers to design and interpret experiments, ultimately facilitating the translation of promising this compound derivatives from the laboratory to clinical applications.
References
- 1. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
- 3. Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. sciepub.com [sciepub.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isatins inhibit cyclooxygenase-2 and inducible nitric oxide synthase in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 17. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of Novel Isatin Hydrazones Against Standard-of-Care Anticancer Drugs
For Immediate Release
This guide provides a comprehensive benchmark of new isatin (B1672199) hydrazone compounds against established standard-of-care drugs in oncology. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of this emerging class of molecules.
Isatin hydrazones are a class of synthetic compounds that have garnered significant attention for their potent and broad-spectrum anticancer activities.[1][2] These molecules are derivatives of isatin, a naturally occurring compound, and have been shown to induce cancer cell death through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.[3] This guide presents a comparative analysis of the cytotoxic activity of select isatin hydrazones against standard chemotherapeutic agents across various cancer cell lines.
Data Presentation: Cytotoxicity Comparison
The in vitro cytotoxic activity of novel isatin hydrazones is compared with standard-of-care drugs, Doxorubicin and Cisplatin (B142131), across several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is presented in the tables below. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity (IC50 in µM) Against Breast and Ovarian Cancer Cell Lines
| Compound/Drug | Cell Line: MCF7 (Breast Adenocarcinoma) | Cell Line: A2780 (Ovarian Adenocarcinoma) | Reference |
| Isatin Hydrazone 4j | 1.51 ± 0.09 | 18.96 ± 2.52 | [4] |
| This compound 4k | 3.56 ± 0.31 | > 20 | [4] |
| This compound 4e | 5.46 ± 0.71 | 18.96 ± 2.52 | [4] |
| Doxorubicin | 2.50 | - | [5] |
| Doxorubicin | 8.306 | - | [2] |
Note: Variations in Doxorubicin IC50 values can be attributed to different experimental conditions and assays used in the cited studies.
Table 2: Cytotoxicity (IC50 in µM) Against Lung and Liver Cancer Cell Lines
| Compound/Drug | Cell Line: A549 (Lung Carcinoma) | Cell Line: HepG2 (Hepatocellular Carcinoma) | Reference |
| Fluorinated Isatin-Hydrazone 8 | 42.43 | 48.43 | [6] |
| Cisplatin | 16.48 | - | [7] |
| Cisplatin | 6.14 | Varies | [8][9] |
Note: Cisplatin IC50 values can show significant variability between studies due to differences in experimental protocols and cell culture conditions.[9]
Mechanism of Action: An Overview
Isatin hydrazones exert their anticancer effects through multiple mechanisms. A key pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial function.
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a proposed signaling pathway for apoptosis induced by certain isatin hydrazones, which involves the generation of mitochondrial ROS.
Caption: Proposed mitochondrial pathway of apoptosis induced by isatin hydrazones.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells have NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound or standard drug and a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a culture flask and treat with the test compound for the desired time.
-
Cell Collection: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[3][10][11]
-
CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor. The ADP is converted to ATP, which then generates a luminescent signal.
-
Protocol (using ADP-Glo™ Assay as an example):
-
Reaction Setup: In a 96-well plate, add the test inhibitor, a master mix containing the CDK2/Cyclin A2 enzyme and a substrate in kinase buffer.
-
Initiation: Initiate the reaction by adding an ATP solution.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a control and determine the IC50 value.[1][12]
-
Experimental Workflow and Data Analysis
The following diagram outlines the general workflow for evaluating the anticancer potential of new isatin hydrazones and comparing them to standard drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Published Research on Isatin Hydrazones: Biological Activity and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative summary of published research findings on the biological activities of various isatin (B1672199) hydrazone derivatives. The data presented here is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that the data presented has been extracted from the primary research articles and does not constitute independent validation of the findings. The objective is to offer a structured overview of the existing research to facilitate comparison and guide future investigations.
Anticancer Activity of Isatin Hydrazones
Isatin hydrazones have been extensively investigated for their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of selected isatin hydrazone derivatives against various cancer cell lines as reported in the cited literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | MCF7 (Breast) | 1.51 ± 0.09 | [1] |
| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF7 (Breast) | 3.56 ± 0.31 | [1] |
| 2-bromo substituted isatin-hydrazone | MCF7 (Breast) | 5.46 ± 0.71 | [1] |
| 2-bromo substituted isatin-hydrazone | A2780 (Ovarian) | 18.96 ± 2.52 | [1] |
| 5-Fluoroisatin-hydrazone with 4-nitrobenzylidene | A549 (Lung) | 42.43 | [2] |
| 5-Fluoroisatin-hydrazone with 4-nitrobenzylidene | HepG2 (Liver) | 48.43 | [2] |
| N-benzyl isatin-hydrazone with 4-nitro phenyl | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [3] |
| N-benzyl isatin-hydrazone with pyridyl ring | MDA-MB-231 (Breast) | 16.8 ± 0.9 | [3] |
Antimicrobial Activity of Isatin Hydrazones
Several this compound derivatives have demonstrated promising activity against a range of pathogenic bacteria. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-pyrazole hydrazone (PS9) | P. aeruginosa | 8 | [4] |
| Isatin-pyrazole hydrazone (PS9) | K. pneumonia | 8 | [4] |
| Isatin-pyrazole hydrazone (PS9) | E. coli | 16 | [4] |
| Isatin-pyrazole hydrazone (PS9) | E. faecalis | 8 | [4] |
| Isatin-pyrazole hydrazone (PS9) | S. aureus | 32 | [4] |
| Isatin-pyrazole hydrazone (PS6) | B. subtilis | 8 | [4] |
| Triethylammonium isatin-3-hydrazone (3c) | S. aureus | 6.2 (MBC) | [5] |
Antioxidant Activity of Isatin Hydrazones
The antioxidant potential of isatin hydrazones is another area of active research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity.
| Compound/Derivative | Antioxidant Activity (DPPH Assay) IC50 (µM) | Reference |
| 5-chloro substituted indolinone and terminal diethylamino group (IVl) | 21.39 | [6] |
| 5-chloro substituent in indolinone and terminal morpholine (B109124) group (IVn) | 21.43 | [6] |
| Isatin salicylhydrazidehydrazone Metal Complexes | 29.63 - 57.71 | [7] |
Experimental Protocols
The following are generalized protocols for the key biological assays cited in this guide, based on the methodologies described in the referenced publications.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The this compound compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (broth and bacteria) and a sterility control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the this compound compounds are mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflow
Visual representations of key signaling pathways reportedly modulated by isatin hydrazones and a general experimental workflow are provided below.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isatin Hydrazone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. Isatin (B1672199) hydrazones, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities, require careful management at the end of their lifecycle to mitigate risks to personnel and the environment.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of isatin hydrazone, aligning with general laboratory safety protocols and regulatory requirements.
Immediate Safety and Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile. This information, typically found in the Safety Data Sheet (SDS), dictates the necessary safety precautions.
A Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[5] The compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[5][6] It may also cause respiratory irritation.[5] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling this chemical.[5]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[5] | P302+P352: IF ON SKIN: Wash with plenty of water.[7] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[8][9] It should never be disposed of in the regular trash or down the drain.[8][10] The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[9] This includes leftover or unwanted this compound, reaction mixtures containing it, and contaminated lab supplies such as gloves, absorbent paper, and pipette tips.[11]
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Store it separately from incompatible materials, such as strong oxidizing agents.
2. Container Selection and Labeling:
-
Use a designated, leak-proof container with a secure, screw-on cap for collecting this compound waste.[11][12] The container must be chemically compatible with the waste.
-
Clearly label the waste container with the words "Hazardous Waste".[8][12]
-
The label must also include the full chemical name, "this compound," and its concentration if in a solution.[8] Do not use abbreviations or chemical formulas.[8]
-
Indicate the date when waste was first added to the container.[8]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[11][12]
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[11]
4. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents and quantity of the waste.[8]
5. Handling Contaminated Materials and Empty Containers:
-
Contaminated Lab Supplies: Items such as gloves, bench paper, and wipes that are contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[11]
-
Empty Containers: An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, it should be triple-rinsed with a suitable solvent.[9][12] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[9][12] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both the scientific community and the wider environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Isatin 3-hydrazone | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Isatin hydrazone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Isatin hydrazone. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a chemical that requires careful handling due to its potential health hazards. The primary, officially recognized hazard is its potential to cause serious eye irritation.[1][2] Some safety data sheets also indicate risks of skin and respiratory irritation.[3] Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.
| Hazard Class | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Chemical splash goggles or a face shield must be worn.[4][5] |
| Skin Irritation | H315: Causes skin irritation[3] | Chemical-resistant gloves (nitrile or neoprene recommended) and a flame-resistant lab coat should be worn.[4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | All handling should be performed in a certified chemical fume hood.[6] For situations with a risk of aerosol formation, a full-face respirator with appropriate cartridges may be necessary.[4] |
| Ingestion | H302: Harmful if swallowed[3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step procedures should be followed:
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational before beginning any work.[6]
-
An emergency eyewash and safety shower must be readily accessible and tested.[4]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Verify that all necessary PPE is available and in good condition.
2. Handling and Use:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in the fume hood to avoid inhalation of dust particles.[3]
-
Handle all solutions containing this compound within the fume hood.
-
Avoid contact with skin and eyes.[3] In case of accidental contact, follow the first-aid measures detailed in the Safety Data Sheet.
3. Spills and Emergencies:
-
In the event of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
If skin contact occurs, wash the affected area thoroughly with soap and water.[3]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Hydrazine compounds can often be neutralized through oxidation. A common laboratory practice is to use an aqueous solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite to decompose the waste.[7][8] This should be done in a fume hood with appropriate PPE.
-
Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Isatin 3-hydrazone | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Isatin 3-hydrazone | 2365-44-8 [smolecule.com]
- 3. angenechemical.com [angenechemical.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. quora.com [quora.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. arxada.com [arxada.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
